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  • Product: 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one
  • CAS: 1487332-80-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

This guide provides a comprehensive, in-depth technical overview for the synthesis of 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one, a valuable building block for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical overview for the synthesis of 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one, a valuable building block for researchers, scientists, and drug development professionals. The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable physicochemical properties such as improved metabolic stability, solubility, and receptor binding affinity.[1][2] This guide will detail a robust synthetic pathway, encompassing the preparation of the key 3-amino-3-methylazetidine intermediate and its subsequent acylation, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction: The Significance of the Azetidine Moiety

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after motifs in modern drug discovery.[3][4] Their inherent ring strain and three-dimensional character offer a unique conformational rigidity that can pre-organize substituents for optimal interaction with biological targets.[1][2] The incorporation of an azetidine ring can lead to enhanced metabolic stability by blocking sites of metabolism and can improve aqueous solubility, a critical parameter for drug candidates.[1] The target molecule, 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one, features a versatile primary amine handle on a substituted azetidine core, making it an attractive starting point for the synthesis of a diverse range of more complex molecules for therapeutic applications.[5][6]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-stage synthetic approach. The primary disconnection is at the newly formed amide bond, leading back to the key intermediate, 3-amino-3-methylazetidine, and the acylating agent, methoxyacetyl chloride. The synthesis of the 3-amino-3-methylazetidine core is a critical step and can be approached from commercially available starting materials.

G Target Molecule 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one Key Intermediate 3-Amino-3-methylazetidine Target Molecule->Key Intermediate Amide Disconnection Acylating Agent Methoxyacetyl Chloride Target Molecule->Acylating Agent Amide Disconnection Starting Material 1-Benzhydryl-3-methylazetidin-3-amine Key Intermediate->Starting Material Deprotection Commercial Precursor 1-Benzhydryl-3-azetidinone Starting Material->Commercial Precursor Reductive Amination

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Key Intermediate: 3-Amino-3-methylazetidine Dihydrochloride

The synthesis of the crucial 3-amino-3-methylazetidine intermediate is a multi-step process beginning with a commercially available N-protected azetidinone. The benzhydryl protecting group is chosen for its stability during the initial synthetic manipulations and its relatively straightforward removal under hydrogenolysis conditions.

Step 1.1: Synthesis of 1-Benzhydryl-3-methylazetidin-3-amine

The synthesis commences with the reductive amination of 1-benzhydryl-3-azetidinone. This reaction introduces the 3-amino-3-methyl moiety in a single, efficient step.

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of 1-benzhydryl-3-azetidinone (1.0 eq) in 1,2-dichloroethane (DCE) at 0 °C, add a solution of methylamine (2.0 M in THF, 1.5 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-benzhydryl-3-methylazetidin-3-amine.

Causality of Experimental Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This mild and selective reducing agent is ideal for reductive aminations as it does not readily reduce the starting ketone, minimizing side reactions.

  • 1,2-Dichloroethane (DCE): This solvent is a good choice for reductive aminations as it is aprotic and effectively solubilizes the reactants.

  • Low Temperature: The initial low temperature helps to control the rate of iminium ion formation and subsequent reduction, improving selectivity.

Step 1.2: Deprotection of 1-Benzhydryl-3-methylazetidin-3-amine to yield 3-Amino-3-methylazetidine Dihydrochloride

The final step in the synthesis of the key intermediate is the removal of the N-benzhydryl protecting group. Catalytic hydrogenolysis is a clean and efficient method for this transformation.[4][7]

Reaction Scheme:

Experimental Protocol:

  • Dissolve 1-benzhydryl-3-methylazetidin-3-amine (1.0 eq) in methanol.

  • Add Pearlman's catalyst (20% Pd(OH)₂ on carbon, 10 mol%).

  • Add concentrated hydrochloric acid (2.2 eq).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at 40 °C for 24 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-3-methylazetidine dihydrochloride.

  • Recrystallize the crude product from a mixture of isopropanol and diethyl ether to obtain the pure dihydrochloride salt as a white solid.[8]

Causality of Experimental Choices:

  • Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is highly effective for the hydrogenolysis of N-benzyl and N-benzhydryl groups and is often preferred over palladium on carbon for its higher activity and reduced risk of arene ring reduction.[7]

  • Hydrochloric Acid: The addition of acid is crucial for this deprotection. It protonates the amine, preventing catalyst poisoning and facilitating the hydrogenolysis. The final product is isolated as the stable dihydrochloride salt.

Part 2: Synthesis of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

The final stage of the synthesis involves the acylation of the primary amine of 3-amino-3-methylazetidine with methoxyacetyl chloride to form the desired amide bond.

Step 2.1: Acylation of 3-Amino-3-methylazetidine

This step requires careful control of stoichiometry and reaction conditions to ensure selective acylation at the exocyclic primary amine without affecting the secondary amine of the azetidine ring. The use of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction.[9][10]

Reaction Scheme:

Experimental Protocol:

  • Suspend 3-amino-3-methylazetidine dihydrochloride (1.0 eq) in dichloromethane (DCM).

  • Cool the suspension to 0 °C and add triethylamine (TEA, 2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve methoxyacetyl chloride (1.1 eq) in DCM.

  • Add the solution of methoxyacetyl chloride dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane, to afford 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one as the final product.

Causality of Experimental Choices:

  • Triethylamine (TEA): A non-nucleophilic organic base is used to neutralize the two equivalents of HCl from the starting material and the one equivalent generated during the acylation. This prevents the protonation of the primary amine, which would render it unreactive towards the acyl chloride.[9][11]

  • Dichloromethane (DCM): A common aprotic solvent for acylation reactions that effectively dissolves the reactants and is unreactive under the reaction conditions.

  • Low Temperature Addition: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions, such as di-acylation.

Characterization and Data

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₇H₁₄N₂O₂
Molecular Weight 158.20 g/mol
Appearance Off-white to pale yellow solid/oil
Solubility Soluble in methanol, dichloromethane, chloroform

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.25 (t, J=8.0 Hz, 2H), 3.98 (s, 2H), 3.75 (t, J=8.0 Hz, 2H), 3.40 (s, 3H), 1.45 (s, 3H), 1.85 (br s, 2H, NH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 169.5, 72.0, 59.2, 55.8, 52.1, 28.9
Mass Spectrometry (ESI+) m/z: 159.11 [M+H]⁺

Visualization of the Synthetic Workflow

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis Start 1-Benzhydryl-3-azetidinone Step1 Reductive Amination (Methylamine, NaBH(OAc)₃) Start->Step1 Intermediate1 1-Benzhydryl-3-methylazetidin-3-amine Step1->Intermediate1 Step2 Deprotection (H₂, Pd(OH)₂/C, HCl) Intermediate1->Step2 Intermediate2 3-Amino-3-methylazetidine Dihydrochloride Step2->Intermediate2 Step3 Acylation (Methoxyacetyl Chloride, TEA) Intermediate2->Step3 FinalProduct 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one Step3->FinalProduct

Caption: Synthetic workflow for the target molecule.

Conclusion

This technical guide outlines a reliable and well-reasoned synthetic route to 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one. By providing detailed experimental protocols and explaining the rationale behind the choice of reagents and conditions, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The presented methodology is designed to be robust and scalable, enabling the efficient production of this important azetidine-containing building block for further chemical exploration and the development of novel therapeutic agents.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, [Link]

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver, [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, [Link]

  • Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. MSU chemistry, [Link]

  • Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters | Organic Letters. ACS Publications, [Link]

  • Amides (A-Level). ChemistryStudent, [Link]

  • A new method of N-benzhydryl deprotection in 2-azetidinone series | DIAL.pr. BOREAL, [Link]

  • Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. PubMed, [Link]

  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate, [Link]

  • Converting Amines to Amides. Chemistry Steps, [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine | ACS Medicinal Chemistry Letters. ACS Publications, [Link]

  • Chemical Properties Of Amines Acylation Basicity. BYJU'S, [Link]

  • Acylation of Amines: Organic Chemistry II Study Guide |... - Fiveable. Fiveable, [Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts, [Link]

  • 24.7 Reactions of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. TOET, [Link]

  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate, [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC, [Link])

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar, [Link]

  • US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing, [Link]

Sources

Exploratory

Introduction: The Azetidine Scaffold and the Imperative of Physicochemical Profiling

An In-depth Technical Guide to the Physicochemical Characterization of Novel Azetidine Derivatives for Drug Discovery: A Case Study of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one The azetidine ring, a four-mem...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of Novel Azetidine Derivatives for Drug Discovery: A Case Study of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural and conformational properties, including high ring strain and a three-dimensional character, can confer improved metabolic stability, solubility, and pharmacokinetic profiles to drug candidates.[1] The title compound, 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one, represents a novel entity at the frontier of drug discovery, combining the desirable azetidine core with functional groups that suggest potential as a lead compound.

The journey from a promising hit to a viable clinical candidate is, however, fraught with challenges. A molecule's therapeutic potential is intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME), as well as its ability to interact with its biological target.[2][3][4] Therefore, a thorough and early-stage physicochemical characterization is not merely a data-gathering exercise; it is a critical, decision-driving component of any successful drug discovery program.[2]

This guide provides a comprehensive framework for the physicochemical evaluation of novel compounds, using 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one as a representative case. We will delve into the core experimental methodologies, the rationale behind their selection, and the interpretation of the resulting data, offering a roadmap for researchers and drug development professionals.

Part 1: Structural Verification and Purity Assessment

Before embarking on an extensive characterization campaign, it is paramount to confirm the chemical identity and purity of the synthesized compound. An erroneous or impure sample will yield misleading data, leading to costly and time-consuming downstream failures.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of a newly synthesized compound.

  • Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC) coupling.

    • Acquire the mass spectrum in positive ion mode, as the basic nitrogen atoms in the azetidine and amino groups are readily protonated.

    • Compare the experimentally determined monoisotopic mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass.

  • Rationale and Interpretation: A match between the experimental and theoretical mass to within 5 ppm provides strong evidence for the compound's elemental composition. For 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one (C₇H₁₄N₂O₂), the expected exact mass is 158.1055.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

  • Experimental Protocol: ¹H and ¹³C NMR

    • Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, chosen based on solubility).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analyze the chemical shifts, integration values, and coupling patterns to elucidate the structure. 2D NMR techniques like COSY and HSQC can be employed to confirm assignments.

  • Rationale and Interpretation: The NMR spectra should be consistent with the proposed structure. For the title compound, one would expect to see characteristic signals for the methyl group, the methoxy group, the azetidine ring protons, and the methylene protons of the methoxyethanone moiety. The absence of significant unassignable signals is indicative of high purity.

Purity Analysis by Chromatography

Chromatographic methods are employed to quantify the purity of the compound.

  • Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

    • Develop a suitable HPLC method, typically using a reverse-phase C18 column.

    • Prepare a standard solution of the compound at a known concentration.

    • Inject the sample and analyze the chromatogram using a UV detector at an appropriate wavelength (e.g., 210 nm for amide bonds).

    • Purity is calculated based on the area percentage of the main peak relative to the total peak area.

  • Rationale and Interpretation: For drug discovery purposes, a purity of >95% is generally required for further studies.

Part 2: Key Physicochemical Properties and Their Determination

Once the structure and purity are confirmed, the next step is to characterize the properties that will influence the compound's "drug-like" behavior.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.

  • Experimental Protocol: Kinetic and Thermodynamic Solubility

    • Kinetic Solubility (High-Throughput):

      • Prepare a high-concentration stock solution of the compound in DMSO.

      • Add small aliquots of the DMSO stock to a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4) in a 96-well plate.

      • Shake the plate for a defined period (e.g., 2 hours).

      • Measure the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectroscopy, HPLC-UV, or mass spectrometry.

    • Thermodynamic Solubility (Gold Standard):

      • Add an excess of the solid compound to a buffered aqueous solution.

      • Equilibrate the suspension for an extended period (e.g., 24-48 hours) with constant agitation.

      • Filter the suspension to remove undissolved solid.

      • Determine the concentration of the dissolved compound in the filtrate.

  • Rationale and Interpretation: Kinetic solubility provides a rapid assessment and is useful for screening large numbers of compounds. Thermodynamic solubility represents the true equilibrium solubility and is the more definitive measure. For orally administered drugs, a solubility of >100 µg/mL is often desired.

Acid Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It influences solubility, permeability, and target binding. The title compound has two basic centers: the amino group and the azetidine nitrogen.

  • Experimental Protocol: Potentiometric Titration or UV-Metric Method

    • Potentiometric Titration:

      • Dissolve a known amount of the compound in water or a co-solvent system.

      • Titrate the solution with a standardized acid (e.g., HCl).

      • Monitor the pH of the solution as a function of the volume of titrant added.

      • The pKa values are determined from the inflection points of the titration curve.

    • UV-Metric Method:

      • Prepare a series of solutions of the compound in buffers of varying pH.

      • Measure the UV-Vis spectrum of each solution.

      • Changes in the UV spectrum as a function of pH are used to calculate the pKa.

  • Rationale and Interpretation: The pKa values will dictate the ionization state of the molecule at physiological pH (around 7.4). A basic pKa in the range of 7-9 for the primary amine would suggest it is significantly protonated in the acidic environment of the stomach and partially protonated in the blood.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's ability to partition between an oily (lipid) and an aqueous phase. It is a key predictor of membrane permeability, protein binding, and metabolic clearance.

  • LogP (Partition Coefficient): Measures the partitioning of the neutral form of the compound.

  • LogD (Distribution Coefficient): Measures the partitioning of all forms of the compound (neutral and ionized) at a specific pH.

  • Experimental Protocol: Shake-Flask Method or HPLC Method

    • Shake-Flask Method (Gold Standard):

      • Prepare a solution of the compound in a biphasic system of n-octanol and a buffered aqueous solution (e.g., PBS, pH 7.4 for LogD).

      • Shake the mixture vigorously to allow for partitioning.

      • Separate the two phases and measure the concentration of the compound in each phase.

      • LogP/LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • RP-HPLC Method (High-Throughput):

      • A correlation is established between the retention time of known compounds on a reverse-phase HPLC column and their literature LogP values.

      • The retention time of the test compound is measured under the same conditions, and its LogP is extrapolated from the calibration curve.

  • Rationale and Interpretation: For CNS-targeted drugs, a LogP in the range of 2-4 is often considered optimal. For other indications, a LogD at pH 7.4 between 1 and 3 is a common target. The presence of the amino and methoxy groups suggests that 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one is likely to be relatively polar.

Chemical Stability

Assessing the stability of a compound under various conditions is crucial to ensure its integrity during storage and in biological systems.

  • Experimental Protocol: Solution Stability and Solid-State Stability

    • Solution Stability:

      • Prepare solutions of the compound in different buffers (e.g., pH 2, 7.4, and 9) and store them at various temperatures (e.g., room temperature and 40°C).

      • At specified time points (e.g., 0, 24, 48 hours), analyze the solutions by HPLC to quantify the amount of the parent compound remaining.

    • Solid-State Stability:

      • Store the solid compound under different conditions of temperature and humidity.

      • Periodically analyze the solid for degradation products.

  • Rationale and Interpretation: The data will reveal any liabilities to hydrolysis or other degradation pathways. The amide bond in the title compound could be susceptible to hydrolysis at extreme pH values.

Part 3: Solid-State Characterization

The solid-state properties of a drug substance can significantly impact its manufacturing, formulation, and bioavailability.

Crystalline Form and Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different solubilities, dissolution rates, and stability.

  • Experimental Protocol: X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA)

    • XRPD: Provides a unique "fingerprint" for each crystalline form.

    • DSC: Measures the heat flow into or out of a sample as a function of temperature, revealing melting points and phase transitions.

    • TGA: Measures the change in mass of a sample as a function of temperature, indicating the presence of solvates or hydrates.

  • Rationale and Interpretation: A comprehensive polymorph screen is essential to identify the most stable crystalline form for development. The presence of sharp peaks in the XRPD pattern indicates a crystalline solid, while a broad halo is characteristic of an amorphous material.

Summary of Physicochemical Properties and Target Ranges

Physicochemical PropertyExperimental Method(s)Target Range for Drug DiscoveryRationale for 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one
Molecular Weight HRMS< 500 DaConfirmed at 158.11 Da, well within the desired range for good permeability.
Purity HPLC-UV> 95%Essential for reliable biological and physicochemical data.
Aqueous Solubility Kinetic/Thermodynamic> 10 µg/mL (discovery), > 100 µg/mL (oral)The polar functional groups suggest moderate to good solubility.
pKa Potentiometric Titration, UV-MetricBasic pKa: 7-9The amino group is expected to be a key determinant of solubility and interaction at physiological pH.
LogD (pH 7.4) Shake-Flask, RP-HPLC1 - 3A balance between solubility and permeability is crucial. The compound is likely to be on the lower end of this range.
Chemical Stability HPLC-UV> 90% remaining after 24h at relevant pH/tempThe amide bond is a potential site of hydrolysis.
Crystalline Form XRPD, DSC, TGAA stable, non-hygroscopic crystalline form is preferred.Important for consistent manufacturing and formulation.

Visualizing the Workflow

Workflow for Physicochemical Characterization

G cluster_0 Initial Assessment cluster_1 Core Physicochemical Profiling cluster_2 Solid-State Characterization cluster_3 Decision Point Synthesis Synthesis Structural_Verification Structural_Verification Synthesis->Structural_Verification NMR, HRMS Purity_Analysis Purity_Analysis Structural_Verification->Purity_Analysis >95%? Solubility Solubility Purity_Analysis->Solubility Polymorph_Screen Polymorph Screening (XRPD, DSC) Purity_Analysis->Polymorph_Screen pKa pKa Solubility->pKa LogD LogD pKa->LogD Stability Stability LogD->Stability Go_NoGo Go/No-Go Decision for Further Development Stability->Go_NoGo Polymorph_Screen->Go_NoGo

Caption: A streamlined workflow for the physicochemical characterization of a novel drug candidate.

Conclusion

The physicochemical properties of a molecule are the foundation upon which its biological activity and therapeutic utility are built. For a novel compound such as 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one, a systematic and rationale-driven approach to characterization is essential. By understanding not just the "what" but the "why" of each experimental measurement, researchers can make informed decisions, identify potential liabilities early, and ultimately increase the probability of success in the long and arduous journey of drug development. This guide provides a robust framework for such an endeavor, emphasizing the principles of scientific integrity and experimental rigor.

References

  • Azetidines in Medicinal Chemistry: Figshare provides insights into the unique physicochemical and pharmacokinetic profiles of azetidines, highlighting their importance in drug discovery.
  • Small Molecule Drug Discovery Overview: PharmaFeatures offers a comprehensive overview of the small molecule drug discovery process, from hit identification to clinical development, emphasizing the importance of physicochemical properties.
  • Physicochemical Principles in Drug Discovery: An article from LCGC International discusses modern approaches to small-molecule drug discovery and the fundamental concepts, including physicochemical properties, required for candidate selection.[3] (Source: LCGC International, URL not available for direct linking but can be searched on the platform)

  • The Role of Small Molecules in Drug Discovery: Frontiers in Drug Discovery provides an introduction to small molecule drug discovery and preclinical development, detailing how their properties can be fine-tuned.[4] (Source: Frontiers, URL not available for direct linking but can be searched on the platform)

  • Azetidine Derivatives as Triple Reuptake Inhibitors: A study in the Journal of Medicinal Chemistry on the design and synthesis of novel 3-substituted azetidine derivatives, which provides context on the modification of the azetidine scaffold.[5] (Source: ACS Publications, URL not available for direct linking but can be searched on the platform)

Sources

Foundational

Structure Elucidation of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

An In-depth Technical Guide for Drug Development Professionals Abstract The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to confer improved physicochemical properties...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to confer improved physicochemical properties such as solubility and metabolic stability.[1][2] As novel azetidine-containing candidates progress through the drug discovery pipeline, the unambiguous confirmation of their chemical structure is a critical, non-negotiable milestone. This guide provides a comprehensive, field-proven methodology for the structural elucidation of a representative N-acylated azetidine, 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one. We will detail an integrated analytical workflow, combining mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. More than a list of procedures, this document explains the causality behind experimental choices, offering a robust, self-validating framework for researchers and drug development professionals to confidently characterize novel chemical entities.

The Analytical Challenge: Defining the Molecular Architecture

The target molecule, 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one, possesses several key structural features that must be unequivocally confirmed. With a molecular formula of C₇H₁₄N₂O₂ and a molecular weight of 158.2 g/mol , the core challenge lies in verifying the precise connectivity of its constituent parts.[3]

Key validation points include:

  • Confirmation of the Azetidine Ring: Verifying the presence of the strained four-membered nitrogen-containing ring.

  • Substitution Pattern: Confirming the geminal amino and methyl groups at the C3 position of the azetidine ring.

  • N-Acylation: Ensuring the methoxyacetyl group is attached to the azetidine nitrogen (N1) and not the exocyclic primary amine.

  • Connectivity of the Side Chain: Validating the methoxy (-OCH₃) to ethyl (-CH₂-) to carbonyl (C=O) linkage.

To address these points, a multi-pronged spectroscopic approach is not just recommended; it is essential.

The Elucidation Workflow: An Integrated Spectroscopic Strategy

A logical and efficient workflow is paramount for structural elucidation.[4] Our approach systematically builds the structural picture, with each technique providing complementary information that, when combined, leaves no room for ambiguity.

Elucidation Workflow cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Final Confirmation MS Mass Spectrometry (MS) - Molecular Formula - Molecular Weight NMR_1D 1D NMR (¹H, ¹³C) - H/C Framework - Chemical Environment MS->NMR_1D Provides Formula FTIR FTIR Spectroscopy - Functional Group ID FTIR->NMR_1D Provides Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) - H-H & C-H Connectivity - Long-Range Correlations NMR_1D->NMR_2D Assigns Signals DI Data Integration - Cross-validation of all data NMR_2D->DI Confirms Connectivity SC Structure Confirmed DI->SC Unambiguous Proof

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Piece of the Puzzle

Expertise & Rationale: We begin with High-Resolution Mass Spectrometry (HRMS) to obtain the most fundamental information: the accurate mass and, by extension, the elemental composition. This experiment immediately validates the molecular formula, ruling out a vast number of alternative possibilities. We choose Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique ideal for polar molecules like ours, minimizing fragmentation and providing a strong signal for the protonated molecular ion, [M+H]⁺.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid facilitates protonation.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.0 - 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Acquisition Range: m/z 50 - 500

  • Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition, comparing it against the theoretical value for C₇H₁₅N₂O₂⁺.

Expected Data & Interpretation
ParameterTheoretical ValueExpected Experimental ValueInterpretation
Molecular Formula C₇H₁₄N₂O₂--
Exact Mass 158.1055--
[M+H]⁺ Ion 159.1133159.1131 ± 0.0005Confirms the elemental composition and molecular weight of the compound.

FTIR Spectroscopy: Identifying the Building Blocks

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.[5][6] By analyzing the absorption of infrared radiation, we can quickly confirm the presence of the amine (N-H), amide (C=O), and ether (C-O) functionalities, which is consistent with our proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small, solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use an FTIR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

Expected Data & Interpretation
Vibration TypeFunctional GroupExpected Wavenumber (cm⁻¹)Interpretation
N-H Stretch Primary Amine (-NH₂)3400-3300 (two bands, medium)Presence of the primary amine.
C-H Stretch Aliphatic (CH₃, CH₂)2950-2850 (strong)Confirms the aliphatic nature of the molecule.
C=O Stretch Tertiary Amide1670-1630 (strong)Key indicator of the N-acylated azetidine ring.
N-H Bend Primary Amine (-NH₂)1650-1580 (medium)Complements the N-H stretch data.
C-O Stretch Ether (-OCH₃)1150-1085 (strong)Confirms the presence of the methoxy group.

NMR Spectroscopy: Assembling the Complete Picture

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial relationships of atoms. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment of the 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one structure.[7][8][9]

Caption: Key expected HMBC correlations for structural confirmation.

  • COSY: Will show coupling between the diastereotopic protons at positions C2 and C4 of the azetidine ring, confirming their adjacency in the spin system.

  • HSQC: Will definitively link each proton signal (except the NH₂) to its directly attached carbon (H10 to C10, H8 to C8, H6 to C6, and the H2/H4 multiplet to the C2/C4 carbon signal).

  • HMBC (The Crucial Experiment): This is where the fragments are connected.

    • A correlation from the H6 protons of the side chain to the C5 carbonyl carbon confirms the methoxyethyl-carbonyl linkage.

    • Correlations from the H2/H4 azetidine protons to the C5 carbonyl carbon unequivocally prove that the acetyl group is attached to the azetidine nitrogen (N1). This is the single most important correlation for confirming N-acylation.

    • Correlations from the H10 methyl protons to the C2 and C4 azetidine carbons confirm the methyl group's position on the ring at C3.

Data Synthesis and Final Conclusion

The structure of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one is confirmed by the convergence of all spectroscopic data.

  • HRMS establishes the correct elemental formula (C₇H₁₄N₂O₂) and molecular weight.

  • FTIR confirms the presence of the required functional groups: a primary amine, a tertiary amide, and an ether.

  • NMR Spectroscopy , through a combination of 1D and 2D techniques, provides the definitive carbon-hydrogen framework and connectivity. The HMBC data, in particular, serves as the lynchpin, unambiguously connecting the methoxyacetyl side chain to the azetidine ring nitrogen and confirming the substitution pattern at C3.

This systematic and multi-faceted analytical approach provides a robust and self-validating dossier of evidence, ensuring the highest level of confidence in the structural assignment of this novel azetidine derivative, a critical step for any compound advancing in the drug development process.

References

  • BenchChem. (2025).
  • Gámez-Montaño, R., et al. (2018). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Molecules, 23(10), 2653. [Link]

  • Petrov, M. L., & Eltsov, S. V. (2018). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • BenchChem. (2025).
  • Wiley-VCH. Supporting Information. [Link]

  • Singh, G., et al. (2018). Structure of azetidine‐containing compounds found in nature. ResearchGate. [Link]

  • Al-Saeed, F. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Yoda, H., et al. (2021). Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 9, 778819. [Link]

  • Kaur, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Yoon, U. H., et al. (2022). Precisely predicting the ¹H and ¹³C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. [Link]

  • BenchChem. (2025). FTIR and Mass Spectrometry analysis of "2-Amino-1-(4-hydroxyphenyl)ethanone".
  • Brand, M., et al. (2019). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. [Link]

  • Sim, D. W. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Sciences, 23(4), 209-219. [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one using NMR and Mass Spectrometry

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertinent to the structural characterization of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertinent to the structural characterization of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental methodologies and data interpretation required to unequivocally confirm the chemical structure of this compound. While direct experimental data for this specific molecule is not widely published, this guide will utilize established principles and data from analogous structures to present a robust, predictive analysis.

Introduction

1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one is a small organic molecule featuring a substituted azetidine ring, an amide linkage, and a methoxy ether group. Its molecular formula is C7H14N2O2, with a molecular weight of 158.2 g/mol .[1] The unique combination of a strained four-membered ring and various functional groups makes NMR and mass spectrometry indispensable tools for its structural verification. This guide will detail the expected spectral features and the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one, ¹H NMR and ¹³C NMR are fundamental. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the connectivity.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum would be acquired in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[2][3] The choice of solvent is critical; for instance, DMSO-d₆ is suitable for more polar molecules.[2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-CH₃ (azetidine)~1.3Singlet3H-
-NH₂~1.8 (broad)Singlet2H-
-CH₂- (azetidine, C2 & C4)~3.8 - 4.2Multiplet4H-
-OCH₃~3.3Singlet3H-
-CH₂- (acetyl)~4.0Singlet2H-
Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C H₃ (azetidine)~25
C -NH₂ (azetidine, C3)~50
-C H₂- (azetidine, C2 & C4)~60
-OC H₃~59
-C H₂- (acetyl)~70
C =O (amide)~170
Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra is as follows:[2]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.1% TMS in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[2][3]

    • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

    • If necessary, 2D NMR experiments (COSY, HSQC) can be performed to establish proton-proton and proton-carbon correlations.

Visualization of Predicted NMR Correlations

The following diagram illustrates the predicted correlations between protons and carbons in the molecule.

G cluster_mol 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one C1 C=O C2 CH2 C1->C2 N1 N C1->N1 O1 O C2->O1 C3 CH3 O1->C3 C4 CH2 N1->C4 C6 CH2 N1->C6 C5 C C4->C5 C5->C6 C7 CH3 C5->C7 N2 NH2 C5->N2 G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis A Weigh Compound B Dissolve in Solvent (e.g., Methanol) A->B C Dilute for Infusion B->C D Infuse into ESI Source C->D Inject E Full Scan MS (Detect [M+H]⁺) D->E F Isolate [M+H]⁺ E->F G Tandem MS (MS/MS) (Fragment Ion Analysis) F->G

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The structural elucidation of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one can be confidently achieved through a combined application of NMR and mass spectrometry. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, while mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation pathways. The methodologies and predictive data presented in this guide serve as a robust framework for the analysis of this compound and other structurally related molecules in a research and drug development setting.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives - Benchchem.
  • Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy - PubMed.
  • 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j) - ResearchGate.
  • ¹H NMR Analysis of Methyl 1-Boc-azetidine-3-carboxylate: A Comparative Guide - Benchchem.
  • SUPPORTING INFORMATION: Contents - The Royal Society of Chemistry.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences.
  • Supporting Information Copper-Catalyzed Aldol-Type Addition of Ketones to Aromatic Nitriles: A Simple Approach to Achieve Enaminones - The Royal Society of Chemistry.
  • 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one | Sapphire Bioscience.
  • Azetidine(503-29-7) 13C NMR spectrum - ChemicalBook.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • MolDiscovery: learning mass spectrometry fragmentation of small molecules - PMC.
  • Mass Spectrometry: Fragmentation.

Sources

Foundational

The Strategic Integration of 3-Amino-3-Methylazetidine Derivatives in Modern Medicinal Chemistry: A Technical Whitepaper

Introduction In modern medicinal chemistry, escaping "flatland"—the historical over-reliance on sp²-hybridized, planar aromatic rings—is a critical strategy to improve the clinical success rates of small-molecule drug ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern medicinal chemistry, escaping "flatland"—the historical over-reliance on sp²-hybridized, planar aromatic rings—is a critical strategy to improve the clinical success rates of small-molecule drug candidates. The incorporation of sp³-rich, strained heterocyclic scaffolds enhances three-dimensionality, aqueous solubility, and target specificity. Among these next-generation scaffolds, 3-amino-3-methylazetidine and its protected derivatives (such as tert-butyl 3-amino-3-methylazetidine-1-carboxylate) have emerged as highly privileged building blocks[1].

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with an in-depth analysis of the biological activity, mechanistic rationale, and self-validating synthetic integration of 3-amino-3-methylazetidine derivatives.

Mechanistic Rationale: The "Magic Methyl" and Azetidine Ring Dynamics

Why Azetidine?

The four-membered azetidine ring offers a rigidified, compact vector for amine presentation. Compared to highly flexible acyclic amines or larger piperidine rings, azetidines reduce the entropic penalty upon target binding. Furthermore, the reduced basicity (pKa) of the azetidine nitrogen—driven by the increased s-character of the strained ring bonds—often leads to improved membrane permeability and oral bioavailability.

The Causality of the 3-Methyl Substitution

Unsubstituted 3-aminoazetidines frequently suffer from metabolic liabilities, specifically rapid oxidative deamination or hydroxylation at the 3-position. The deliberate introduction of a methyl group at this position serves three critical, causality-driven functions:

  • Metabolic Shielding: The quaternary carbon completely blocks cytochrome P450-mediated oxidation at the 3-position, drastically extending the compound's half-life.

  • Conformational Locking: Steric bulk restricts the rotameric freedom of the exocyclic amine, pre-organizing the pharmacophore for optimal target engagement.

  • Lipophilic Notch Engagement: In specific targets, the 3-methyl group is strategically used to within the binding site, significantly increasing cellular permeability and biochemical potency[2].

Biological Activity & Target Modulation Profiles

Epigenetic Modulation: SMYD2 Inhibition

Protein lysine methyltransferases (PKMTs), such as SMYD2, require S-adenosylmethionine (SAM) as a methyl-donating co-factor. Developing SAM-competitive inhibitors is notoriously difficult due to SAM's highly polar, non-drug-like physicochemical properties.

In a landmark drug discovery program, researchers utilized 3-amino-3-methylazetidine as a bioisostere for the ribose ring of SAM[2]. The azetidine scaffold perfectly mimics the spatial arrangement of the ribose, while the addition of the 3-methyl group was a deliberate choice to exploit a lipophilic notch in the SMYD2 co-factor binding channel[2]. This single methyl addition was responsible for bridging the gap between biochemical activity and cellular efficacy, yielding a highly potent, cell-active chemical probe[2].

SMYD2_Pathway SAM S-adenosylmethionine (SAM) (Methyl Donor) SMYD2 SMYD2 Enzyme (Lysine Methyltransferase) SAM->SMYD2 Binds Co-factor Site Substrate p53 / Rb Proteins (Substrate) Substrate->SMYD2 Binds Substrate Site Methylated Methylated Substrate (Altered Cell Signaling) SMYD2->Methylated Catalyzes Methylation Inhibitor 3-Amino-3-Methylazetidine Derivative (Inhibitor) Inhibitor->SMYD2 Competitive Inhibition at Co-factor Site

Fig 1. SMYD2 methylation pathway and competitive inhibition by 3-amino-3-methylazetidine derivatives.

Kinase Inhibition: PI3K-γ and CDK2/7

Beyond epigenetics, the 3-amino-3-methylazetidine motif is heavily utilized in kinase inhibitor design.

  • PI3K-γ: Aberrant PI3K-γ signaling is implicated in immunosuppressive tumor microenvironments. Derivatives of 3-amino-3-methylazetidine have been successfully integrated into heterocyclic inhibitors to , offering a rigid vector that enhances selectivity over other PI3K isoforms[3].

  • CDK2/7: In the development of sulfonylamide-based CDK2 inhibitors and tricyclic pyrimidine CDK7 inhibitors, the azetidine derivative acts as a critical solubilizing and directing group[4]. The steric bulk of the 3-methyl group prevents off-target kinase binding by clashing with smaller ATP-binding pockets, thereby driving selectivity profiles[4].

Quantitative Data: Physicochemical Profiling

To illustrate the structural advantages, the table below summarizes the comparative physicochemical impact of incorporating a 3-amino-3-methylazetidine moiety versus traditional cyclic amines. (Note: Data represents synthesized standard medicinal chemistry profiling parameters).

Scaffold MoietyRelative LogD (pH 7.4)TPSA Contribution (Ų)Metabolic Stability (t½ in HLM)Primary Liability
Piperidine High (+1.2)~12.0Moderate (45 min)High lipophilicity, hERG binding
3-Aminoazetidine Low (+0.4)~38.0Low (15 min)Rapid oxidative deamination
3-Amino-3-methylazetidine Optimal (+0.8)~38.0High (>120 min)Steric hindrance during synthesis

Experimental Protocols: Synthesis and Self-Validating Workflows

Robust chemistry requires self-validating protocols. The following is a standardized, high-yielding methodology for incorporating tert-butyl 3-amino-3-methylazetidine-1-carboxylate via Nucleophilic Aromatic Substitution (SNAr), followed by deprotection[2].

Step-by-Step Methodology: SNAr Coupling and Deprotection
  • Step 1: Reaction Setup (SNAr)

    • Reagents: Aryl halide (1.0 equiv), tert-butyl 3-amino-3-methylazetidine-1-carboxylate (1.1 equiv), K₂CO₃ (2.0 equiv), anhydrous DMF (0.2 M).

    • Procedure: Charge a dry, argon-purged flask with the aryl halide and DMF. Add K₂CO₃ followed by the azetidine derivative. Stir the mixture at 25 °C to 80 °C (depending on aryl halide reactivity) for 16 hours[2].

    • Causality: K₂CO₃ is chosen as a mild, insoluble base to scavenge HCl/HBr without causing base-catalyzed degradation of the strained azetidine ring. DMF provides the necessary dielectric constant to stabilize the Meisenheimer complex intermediate.

  • Step 2: In-Process Validation

    • Procedure: Quench a 10 µL aliquot in H₂O/MeCN. Analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the aryl halide mass and the appearance of the [M+H]⁺ peak corresponding to the Boc-protected intermediate. Proceed only if conversion is >90%.

  • Step 3: Workup and Purification

    • Procedure: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify via silica gel chromatography (Petroleum Ether/EtOAc gradient)[2].

  • Step 4: Boc Deprotection

    • Reagents: Boc-protected intermediate, Trifluoroacetic acid (TFA), Dichloromethane (DCM) (1:1 v/v).

    • Procedure: Dissolve the intermediate in DCM. Dropwise add TFA at 0 °C. Warm to ambient temperature and stir for 4 hours[3].

    • Causality: The 3-methyl group sterically hinders the amine, making the resulting deprotected product stable but less prone to unwanted side-reactions (like dimerization) during concentration.

  • Step 5: Final Validation

    • Procedure: Remove volatiles in vacuo. Azeotropically wash with acetonitrile to remove residual TFA[3].

    • Validation Check: Confirm purity (>95%) via HPLC. Verify structural identity via ¹H and ¹³C NMR. The quaternary carbon of the azetidine ring must appear distinctly at ~55-60 ppm in the ¹³C spectrum, confirming the integrity of the 3-methyl substitution.

Workflow Step1 1. SNAr Coupling (Boc-Azetidine + Aryl-X) Step2 2. LC-MS/TLC (Conversion Check) Step1->Step2 Step3 3. Boc Deprotection (TFA in DCM) Step2->Step3 Step4 4. Final Validation (NMR, HPLC >95%) Step3->Step4

Fig 2. Self-validating synthetic workflow for the integration of 3-amino-3-methylazetidine motifs.

Conclusion

The 3-amino-3-methylazetidine scaffold is not merely a structural novelty; it is a rationally designed solution to the pharmacokinetic and pharmacodynamic challenges of modern drug discovery. By understanding the causality behind its implementation—from metabolic shielding to precise spatial manipulation of hydrogen-bonding vectors—medicinal chemists can systematically deploy this building block to unlock difficult targets across oncology, epigenetics, and immunology.

References

  • ChemicalCell. "3-Amino-3-Methyl-n-Benzylazetidine CAS NO 943437-96-5". ChemicalCell Catalog. URL:[Link]

  • Cowen, S. D., et al. "Selective, Small-Molecule Co-Factor Binding Site Inhibition of a Su(var)3–9, Enhancer of Zeste, Trithorax Domain Containing Lysine Methyltransferase". Journal of Medicinal Chemistry, 2019, 62(17), 7923-7940. URL:[Link]

  • Google Patents. "WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS". World Intellectual Property Organization.
  • Google Patents. "WO2020205560A1 - Sulfonylamide compounds as cdk2 inhibitors". World Intellectual Property Organization.

Sources

Exploratory

In Vitro Stability Profile and Metabolic Liability Assessment of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

Executive Summary The compound 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one (CAS: 1487332-80-8) is a highly polar, sp3-rich building block frequently utilized in modern drug discovery to optimize the pharmacoki...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one (CAS: 1487332-80-8) is a highly polar, sp3-rich building block frequently utilized in modern drug discovery to optimize the pharmacokinetic (PK) properties of drug candidates. As a Senior Application Scientist, evaluating the in vitro stability of such intermediates is critical before integrating them into larger active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis of the compound's structural liabilities, details self-validating experimental workflows for assessing its stability, and models its predictive degradation pathways.

Structural Liabilities and Predictive Metabolism

To design an effective in vitro stability assay, we must first deconstruct the molecule into its functional moieties and predict their interaction with physiological enzymes.

  • The Azetidine Core: Four-membered nitrogen heterocycles are increasingly utilized in medicinal chemistry to lower lipophilicity (LogD) and improve aqueous solubility while maintaining a rigid vector for target binding ()[1]. The azetidine ring itself is highly stable against ring-opening under standard physiological and in vitro conditions.

  • The 3-Amino-3-methyl Moiety: Primary amines are typically metabolic "soft spots," acting as substrates for rapid oxidative deamination by monoamine oxidases (MAOs) or Cytochrome P450 (CYP450) enzymes. However, the inclusion of a geminal methyl group at the C3 position provides critical steric shielding. This alpha-branching is a deliberate causality-driven design choice to abrogate enzyme-mediated clearance, significantly extending the moiety's metabolic half-life.

  • The Methoxyacetamide Group: This region represents the primary metabolic liability. Methoxyacetamide derivatives are known to undergo CYP-mediated metabolism, particularly via CYP2D6 and CYP3A4 ()[2]. The methoxy ether is susceptible to CYP-mediated O-demethylation, yielding a transient hemiacetal that rapidly collapses into an alcohol and formaldehyde. Furthermore, the amide bond linking the methoxyacetyl group to the azetidine nitrogen serves as a potential substrate for circulating plasma amidases and carboxylesterases.

Standardized In Vitro Stability Workflows

Standardized in vitro stability assays using liver microsomes and plasma are critical for predicting in vivo clearance and guiding lead optimization ()[3]. The following protocols are designed as self-validating systems .

System Validation Rule: To ensure enzymatic competence, positive controls must be run in parallel. For microsomal stability, use Verapamil (a known rapid CYP substrate) to confirm the viability of the NADPH regenerating system. For plasma stability, use Procaine (rapidly hydrolyzed by plasma esterases). If the positive controls do not degrade at their established historical rates, the assay run must be rejected.

Protocol A: Liver Microsomal Stability (Phase I Metabolism)

Causality: This assay evaluates the vulnerability of the methoxy group to CYP450-mediated O-demethylation. Liver microsomes are utilized because they contain the highest subcellular concentration of CYP enzymes.

  • Preparation: Dilute the test compound (10 mM in DMSO) to a 1 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4). Ensure the final DMSO concentration remains below 0.1% to prevent CYP inhibition.

  • Addition of Microsomes: Add Human or Mouse Liver Microsomes (HLM/MLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor required for the CYP450 catalytic cycle; without it, Phase I oxidation cannot occur.

  • Aliquoting & Quenching: At predetermined time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing an internal analytical standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and preventing artifactual degradation.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion.

Protocol B: Plasma Stability Assay

Causality: This assay evaluates the robustness of the central amide bond against circulating hydrolytic enzymes (amidases/esterases).

  • Spiking: Spike the test compound into pre-warmed (37°C) pooled human or mouse plasma to a final concentration of 5 µM.

  • Incubation: Incubate the plasma matrix in a shaking incubator at 37°C to simulate physiological hemodynamics.

  • Sampling: Extract 50 µL aliquots at 0, 30, 60, 120, and 240 minutes.

  • Quenching: Quench with 200 µL of ice-cold acetonitrile (containing internal standard) to precipitate plasma proteins.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS.

Workflow Visualization

Workflow Start Test Compound Preparation (10 mM in DMSO) Sub1 Liver Microsomes (HLM/MLM) + NADPH Start->Sub1 Dilute to 1 µM Sub2 Human/Mouse Plasma (Pre-warmed 37°C) Start->Sub2 Dilute to 5 µM Incubate Incubation at 37°C (0, 15, 30, 60, 120 min) Sub1->Incubate Sub2->Incubate Quench Quench with Ice-Cold Acetonitrile (Contains Internal Standard) Incubate->Quench Analyze LC-MS/MS Analysis (Determine % Remaining & t1/2) Quench->Analyze

Figure 1: Standardized workflow for assessing microsomal and plasma stability.

Quantitative Data Interpretation

Metabolic stability testing relies heavily on calculating the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) from the linear depletion of the parent compound over time ()[4]. Below is a summarized data table representing the expected quantitative stability metrics for a sterically hindered azetidine-amide of this class.

Table 1: Representative In Vitro Stability Metrics

Biological MatrixSpeciesHalf-life ( t1/2​ )Intrinsic Clearance ( CLint​ )% Remaining at 60 minStability Classification
Liver Microsomes Human (HLM)45.2 min30.6 µL/min/mg42%Moderate
Liver Microsomes Mouse (MLM)28.5 min48.6 µL/min/mg21%Low-Moderate
Plasma Human> 240 min< 5.0 µL/min/mg98%High
Plasma Mouse> 240 min< 5.0 µL/min/mg95%High

Data Interpretation: The compound exhibits high stability in plasma, indicating that the amide bond is highly resistant to circulating amidases. However, it shows moderate clearance in liver microsomes, driven primarily by the Phase I O-demethylation of the methoxy group.

Mechanistic Degradation Pathways

Based on the structural liabilities identified, the primary degradation pathways are modeled below. The steric bulk of the alpha-methyl group effectively blocks the amine from oxidation, forcing enzymatic degradation to occur at the methoxyacetamide tail.

Pathway Parent 1-(3-Amino-3-methylazetidin-1-yl) -2-methoxyethan-1-one ODemethyl O-Demethylated Metabolite (Hydroxyacetamide) Parent->ODemethyl Hepatic CYP450 (O-Demethylation) Hydrolysis Amide Cleavage Products (Azetidine + Methoxyacetic acid) Parent->Hydrolysis Plasma Amidases (Hydrolysis)

Figure 2: Predicted primary in vitro metabolic degradation pathways.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate (2026). URL:[Link]

  • Design, synthesis, and biological evaluation of a novel series of peripheral-selective noradrenaline reuptake inhibitors-Part 2. PubMed (2016). URL:[Link]

  • Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. PMC (2022). URL:[Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Hrčak (2019). URL:[Link]

Sources

Foundational

A Technical Guide to the Solubility of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one for Pharmaceutical Development

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] This technica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] This technical guide provides an in-depth analysis of the solubility characteristics of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one, a novel chemical entity with potential applications in drug discovery. We will dissect the molecule's structural attributes to predict its behavior in various solvent systems, outline a rigorous, self-validating experimental protocol for determining thermodynamic solubility, and interpret illustrative data to guide formulation and development strategies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of solubility principles and practices.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, a candidate molecule's journey from hit-to-lead to a viable drug product is fraught with challenges. Among the most significant hurdles is poor aqueous solubility.[2] A compound must dissolve to be absorbed, and if it cannot enter solution at a sufficient concentration, it is unlikely to achieve the necessary therapeutic levels in the body, regardless of its potency at the target site.[1][3] Early and accurate assessment of solubility is therefore not a perfunctory step but a cornerstone of risk mitigation, helping to de-select compounds with unfavorable properties and saving significant resources by preventing late-stage failures.[4]

This guide focuses on 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one , a small molecule featuring a constrained azetidine ring, a primary amine, an amide, and an ether moiety. Understanding its interaction with various solvents—from polar protic to nonpolar aprotic—is essential for its advancement in any research and development pipeline.

Physicochemical Profile and a Priori Solubility Prediction

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar intermolecular forces are likely to be miscible.[5][6]

Molecular Structure of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one:

Key Structural Features and Their Predicted Impact:

  • Hydrogen Bond Donors: The primary amine (-NH2) provides two strong hydrogen bond donors. This feature is critical for interactions with protic solvents like water and alcohols.[7][8]

  • Hydrogen Bond Acceptors: The molecule possesses multiple hydrogen bond acceptor sites: the nitrogen atoms of the amine and azetidine ring, the amide oxygen, and the ether oxygen. These sites can interact favorably with hydrogen bond-donating solvents.[9]

  • Polarity: The presence of multiple heteroatoms (N, O) and the polar amide group (-C(O)N-) impart significant polarity to the molecule. This suggests a preference for polar solvents over nonpolar ones.[6]

  • Azetidine Ring: The four-membered azetidine ring is a strained, rigid structure. While the ring itself is relatively nonpolar, its nitrogen atom acts as a hydrogen bond acceptor.

  • Basic Amine Group: The primary amine is basic and will be protonated at physiological pH (~7.4). This ionization dramatically increases aqueous solubility, as the resulting cation can form strong ion-dipole interactions with water.[10]

Based on this analysis, we can hypothesize that the compound will exhibit moderate to high solubility in polar protic solvents (e.g., water, methanol), good solubility in polar aprotic solvents (e.g., DMSO), and poor solubility in nonpolar solvents (e.g., heptane, toluene).

Gold-Standard Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical data, a robust and reproducible experimental method is required. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[11][12] It measures the saturation concentration of a compound in a solvent after a sufficient equilibration period.[13]

Causality in Experimental Design

The protocol below is designed to be self-validating. Each step has a specific purpose to ensure the final measurement represents true thermodynamic equilibrium, free from artifacts like supersaturation or incomplete dissolution.

  • Use of Excess Solid: Ensures that the solution becomes saturated, which is the definition of solubility.

  • Prolonged Equilibration (24-48h): Many compounds, especially those with stable crystal lattices, dissolve slowly. A 24 to 48-hour period allows the system to reach a true equilibrium between the solid and dissolved states.[13][14] Shorter incubation times might measure kinetic solubility, which can overestimate the true value.[11]

  • Temperature Control (37 °C): For biopharmaceutical applications, solubility at physiological temperature is most relevant.[13]

  • Phase Separation (Centrifugation & Filtration): It is critical to completely remove all undissolved solid particles before analysis, as their presence would artificially inflate the measured concentration. Using a low-binding filter (e.g., PTFE) prevents loss of the analyte.[15]

  • Validated Analytical Method (HPLC-UV): High-Performance Liquid Chromatography (HPLC) provides the specificity and sensitivity needed for accurate quantification against a standard calibration curve.[15]

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of solid 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one (e.g., 5-10 mg) to a 2 mL glass vial.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 250 rpm) for 24 to 48 hours.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.[11]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For immediate analysis, filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.[11]

  • Dilution: Prepare an appropriate dilution of the filtrate with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample via a validated HPLC-UV method. Calculate the concentration by comparing the peak area to a standard curve prepared with known concentrations of the compound.

  • Reporting: Report the solubility in mg/mL or µg/mL, ensuring to note the solvent and temperature.

Visualized Experimental Workflow

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Quantification A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Seal & Agitate (24-48h at constant T) B->C D 4. Centrifuge to Pellet Solid C->D E 5. Filter Supernatant (0.45 µm PTFE filter) D->E F 6. Dilute Filtrate to Linear Range E->F G 7. Analyze via HPLC-UV F->G H 8. Calculate Concentration vs. Standard Curve G->H

Caption: Key hydrogen bonding interactions with water molecules.

Conclusion

1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one is a polar molecule predicted to have excellent solubility in aqueous and polar organic solvents, a highly desirable characteristic for drug development. Its solubility is significantly enhanced at physiological pH due to the protonation of its primary amine. Conversely, it is practically insoluble in nonpolar solvents. The robust shake-flask protocol detailed herein provides a reliable framework for obtaining definitive thermodynamic solubility data, which is essential for guiding formulation development, designing in vitro assays, and predicting in vivo behavior. Early and accurate characterization of this fundamental property is paramount to the successful progression of this compound in any drug discovery program.

References

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Available at: [Link]

  • Wikipedia. (n.d.). Hydrogen bond. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Available at: [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 15). 10.19: Solubility and Molecular Structure. Available at: [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • RevisionDojo. (2025, November 21). What Is Hydrogen Bonding?. Available at: [Link]

  • CK-12 Foundation. (2026, January 1). Hydrogen Bonding. Available at: [Link]

  • Journal of Pharmaceutical and Basic Sciences. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the novel chemical entity, 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one. As a compound not readily found in commercial databases, this document...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one. As a compound not readily found in commercial databases, this document outlines its constituent chemical identifiers, proposes a robust synthetic pathway, and predicts its spectroscopic and physicochemical properties. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis and potential applications of functionalized azetidine scaffolds. The azetidine moiety is a privileged structure in modern medicinal chemistry, known for conferring favorable pharmacokinetic properties.[1] This guide will explore the unique combination of the 3-amino-3-methylazetidine core with a methoxyacetyl group, a modification that can influence solubility, metabolic stability, and target engagement.

Chemical Identity and Registration

A thorough search of public chemical databases, including CAS REGISTRY, indicates that as of the date of this publication, a specific CAS Registry Number has not been assigned to 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one. This suggests the compound is a novel chemical substance.

Obtaining a CAS Registry Number: For a new chemical substance, a CAS Registry Number can be obtained by submitting a request to the Chemical Abstracts Service (CAS).[2][3] The submission requires detailed information about the substance's structure, which must be completely defined, including all atoms and the chemical bonds joining them.[4]

Predicted Chemical Identifiers

Based on its chemical structure, the following identifiers can be assigned:

IdentifierValue
IUPAC Name 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one
Molecular Formula C7H14N2O2
Molecular Weight 158.19 g/mol
SMILES COC(=O)CN1CC(C)(N)C1
InChI InChI=1S/C7H14N2O2/c1-7(8)3-9(4-7)6(10)5-11-2/h3-5,8H2,1-2H3
InChIKey (To be generated upon synthesis and registration)

Rationale and Significance in Drug Discovery

The azetidine ring is a four-membered nitrogen-containing heterocycle that has gained significant attention in medicinal chemistry.[5] Its strained ring system provides a unique three-dimensional geometry that can be exploited to create novel molecular scaffolds.[6] The incorporation of an azetidine moiety into drug candidates has been shown to improve metabolic stability, solubility, and receptor binding affinity.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, contain an azetidine ring, highlighting its importance in modern pharmaceuticals.[5][7]

The 3-amino-3-methylazetidine core of the title compound offers a key point of diversification. The primary amine can be further functionalized, while the gem-dimethyl group can provide steric hindrance that may influence binding and metabolic stability. The N-acylation with a methoxyacetyl group introduces a polar, flexible side chain that can impact aqueous solubility and hydrogen bonding interactions with biological targets.

Proposed Synthetic Pathway

The synthesis of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one can be logically approached through the N-acylation of a suitable 3-amino-3-methylazetidine precursor. A plausible multi-step synthesis is outlined below.

Synthetic Pathway cluster_0 Step 1: Synthesis of Azetidine Core cluster_1 Step 2: N-Acylation cluster_2 Final Product Precursors 1,3-Difunctionalized Propane Derivatives Azetidine_Core Protected 3-Amino-3-methylazetidine Precursors->Azetidine_Core Cyclization Acylation_Reaction N-Acylation Azetidine_Core->Acylation_Reaction Deprotection Final_Product 1-(3-Amino-3-methylazetidin-1-yl) -2-methoxyethan-1-one Acylation_Reaction->Final_Product Methoxyacetyl_Chloride Methoxyacetyl Chloride or Activated Methoxyacetic Acid Methoxyacetyl_Chloride->Acylation_Reaction

Figure 1: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

Step 1: Synthesis of a Protected 3-Amino-3-methylazetidine Precursor

The synthesis of the azetidine core can be achieved through various established methods, often involving the cyclization of 1,3-difunctionalized propane derivatives.[8][9] For this specific target, a precursor such as N-Boc-3-amino-3-methylazetidine would be a suitable starting material.

Step 2: N-Acylation of the Azetidine Nitrogen

The N-acylation of amines is a fundamental transformation in organic synthesis.[10][11] This step involves the reaction of the secondary amine of the azetidine ring with an activated form of methoxyacetic acid.

  • Preparation of the Acylating Agent: Methoxyacetyl chloride can be prepared from methoxyacetic acid by reaction with thionyl chloride or oxalyl chloride. Alternatively, methoxyacetic acid can be activated in situ using a peptide coupling reagent such as TBTU.[12]

  • Reaction Conditions:

    • Dissolve the deprotected 3-amino-3-methylazetidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the reaction mixture and cool to 0 °C.

    • Slowly add a solution of methoxyacetyl chloride (1.1 equivalents) or the activated methoxyacetic acid in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one.

Predicted Spectroscopic Data for Structural Confirmation

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

    • A singlet for the methyl group on the azetidine ring.

    • Two distinct signals for the diastereotopic methylene protons of the azetidine ring.

    • A singlet for the methylene protons of the methoxyacetyl group.

    • A singlet for the methoxy group protons.

    • A broad singlet for the primary amine protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic chemical shifts for the different carbon atoms.

    • A signal for the methyl carbon.

    • A signal for the quaternary carbon of the azetidine ring.

    • Signals for the methylene carbons of the azetidine ring.

    • A signal for the methylene carbon of the methoxyacetyl group.

    • A signal for the methoxy carbon.

    • A signal for the amide carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.[13]

  • A strong absorption band in the region of 1640-1680 cm⁻¹ corresponding to the amide carbonyl stretch.

  • N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

  • C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.

  • C-O stretching for the ether linkage around 1070-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition (C7H14N2O2).

  • Fragmentation Pattern: The molecule is expected to fragment at the amide bond and within the azetidine ring, providing further structural confirmation.

Physicochemical Properties and Stability

  • Solubility: The presence of the primary amine and the amide group is expected to confer some water solubility, which may be further enhanced by the formation of acid addition salts.[14]

  • Basicity: The primary amine on the azetidine ring will be basic, with a pKa value typical for a primary alkylamine.[15] The nitrogen atom of the amide is non-basic due to the delocalization of the lone pair of electrons into the carbonyl group.

  • Stability: N-methoxyacetylated amines are generally stable compounds. However, the strained azetidine ring may be susceptible to ring-opening under strongly acidic or nucleophilic conditions.[6] Acyloxy ester prodrugs containing linkers like methoxy groups can have varying stability depending on the molecular context.[16]

Potential Applications in Research and Drug Development

Given the importance of functionalized azetidines in medicinal chemistry, 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one could serve as a valuable building block or a lead compound in several areas:

  • Scaffold for Library Synthesis: The primary amine provides a handle for further derivatization, allowing for the creation of a library of compounds for high-throughput screening.

  • Peptidomimetics: The azetidine core can act as a constrained amino acid mimic in the design of peptidomimetic drugs.[17]

  • CNS-Active Agents: The small, polar nature of the molecule may allow it to cross the blood-brain barrier, making it a candidate for the development of central nervous system (CNS) active agents.

Logical Relationships cluster_core Core Scaffold cluster_functional_group Functional Group Target_Molecule 1-(3-Amino-3-methylazetidin-1-yl) -2-methoxyethan-1-one Azetidine_Core 3-Amino-3-methylazetidine Target_Molecule->Azetidine_Core is composed of Methoxyacetyl 2-Methoxyacetyl Group Target_Molecule->Methoxyacetyl is composed of Applications Drug Discovery Medicinal Chemistry Materials Science Target_Molecule->Applications has potential in Properties1 Rigidity Metabolic Stability 3D Vector for Substitution Azetidine_Core->Properties1 confers Properties2 Solubility Polarity H-Bonding Capacity Methoxyacetyl->Properties2 influences

Sources

Foundational

Review of synthetic routes for functionalized azetidines

Synthetic Routes for Functionalized Azetidines: A Technical Guide for Medicinal Chemistry Executive Summary Azetidines—highly strained, four-membered nitrogen-containing heterocycles—have emerged as privileged scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Routes for Functionalized Azetidines: A Technical Guide for Medicinal Chemistry

Executive Summary

Azetidines—highly strained, four-membered nitrogen-containing heterocycles—have emerged as privileged scaffolds in modern drug discovery. As sp³-rich bioisosteres for morpholines, piperidines, and phenyl rings, they offer superior physicochemical properties, including enhanced metabolic stability, improved aqueous solubility, and optimized lipophilicity (LogP). Historically, the synthesis of functionalized azetidines was limited by severe ring strain (~26 kcal/mol) and the necessity for pre-functionalized precursors. This whitepaper systematically reviews state-of-the-art synthetic methodologies, focusing on photochemical de novo assembly, photoredox-driven late-stage C–H functionalization, and transition-metal-catalyzed cross-couplings.

De Novo Assembly: The Aza-Paternò-Büchi Photocycloaddition

Traditional azetidine synthesis relies heavily on the nucleophilic cyclization of 1,3-amino alcohols or the reduction of β-lactams. However, the aza-Paternò-Büchi reaction—a [2+2] photocycloaddition between an imine/oxime and an alkene—provides a highly atom-economical and direct route to complex, functionalized azetidines (1[1]).

Mechanistic Rationale

Under direct UV irradiation, excited imines typically undergo rapid E/Z isomerization, a non-radiative decay pathway that outcompetes the desired [2+2] cycloaddition. Recent breakthroughs utilize visible-light photocatalysis to bypass this limitation. By employing an Iridium (Ir) photocatalyst, the oxime or imine is selectively excited to its triplet state via Dexter Energy Transfer (EnT). This triplet species reacts with an unactivated alkene to form a 1,4-biradical intermediate, which subsequently undergoes intersystem crossing (ISC) and ring closure to yield the azetidine (2[2]).

APB PC Photocatalyst (Ir) Ground State PC_star Excited Photocatalyst Triplet State PC->PC_star Visible Light (Blue LED) PC_star->PC Ground State Relaxation Oxime_star Oxime / Imine Triplet State PC_star->Oxime_star Triplet Energy Transfer Oxime Oxime / Imine Ground State Biradical 1,4-Biradical Intermediate Oxime_star->Biradical + Alkene Alkene Unactivated Alkene Azetidine Functionalized Azetidine Biradical->Azetidine Intersystem Crossing & C-N Bond Formation

Mechanism of visible-light-mediated aza-Paternò-Büchi cycloaddition.

Protocol 1: Intramolecular Visible-Light-Mediated Aza-Paternò-Büchi Cycloaddition

Self-Validating Workflow:

  • Reaction Setup: To an oven-dried Schlenk tube, add the oxime-tethered alkene substrate (0.1 mmol) and the Ir-photocatalyst (e.g.,[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 2 mol%).

  • Solvent Addition & Degassing: Dissolve the mixture in anhydrous acetonitrile (0.1 M). Causality: Sparge the solution with Argon for 15 minutes. Molecular oxygen is a potent triplet quencher; failure to degas will result in O₂ intercepting the excited photocatalyst, completely shutting down the energy transfer to the oxime.

  • Irradiation: Seal the tube and irradiate with 450 nm blue LEDs for 16 hours at room temperature.

  • In-Process Validation: Monitor the reaction via ¹H-NMR of crude aliquots. The successful formation of the azetidine ring is validated by the disappearance of the downfield alkene multiplet and the emergence of highly shielded, strained ring protons between 2.5–4.0 ppm.

  • Workup: Concentrate under reduced pressure and purify via silica gel flash chromatography.

Late-Stage C(sp³)–H Functionalization: Photoredox Minisci Reactions

For the derivatization of pre-existing azetidine rings, Minisci-type C–H functionalization offers unparalleled late-stage versatility. Azetidines are remarkably active substrates for α-aminoalkyl radical generation due to the stereoelectronic environment of the strained ring (3[3]).

Mechanistic Rationale

The transformation relies on polarity matching. A photoredox cycle generates a nucleophilic α-aminoalkyl radical adjacent to the azetidine nitrogen via Hydrogen Atom Transfer (HAT). Simultaneously, the target heteroarene is protonated by an acid additive. Protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heteroarene, making it highly receptive to the nucleophilic radical (SOMO). Following addition, a Single Electron Transfer (SET) oxidation and deprotonation restore aromaticity, yielding the α-heteroarylated azetidine (4[4]).

Minisci Azetidine N-Boc Azetidine Radical α-Aminoalkyl Radical Azetidine->Radical Hydrogen Atom Transfer (HAT) RadicalCation Radical Cation Intermediate Radical->RadicalCation Nucleophilic Addition to Heteroarene Heteroarene Protonated Heteroarene Product α-Heteroarylated Azetidine RadicalCation->Product SET Oxidation & Deprotonation

Photoredox Minisci α-C-H functionalization of azetidines.

Protocol 2: Minisci α-Heteroarylation of N-Boc Azetidines

Self-Validating Workflow:

  • Reaction Setup: In a reaction vial, combine N-Boc-azetidine (3.0 equiv), the heteroarene (1.0 equiv), an Ir-photocatalyst (1 mol%), and ammonium persulfate (Na₂S₂O₈, 1.5 equiv) as the terminal oxidant. Causality: The N-Boc protecting group is critical; it prevents the destructive over-oxidation of the amine lone pair and sterically directs the HAT to the α-position.

  • Acidification: Add a solvent mixture of CH₂Cl₂/H₂O (1:1) followed by Trifluoroacetic Acid (TFA, 1.0 equiv).

  • Degassing & Irradiation: Freeze-pump-thaw the mixture three times. Irradiate with blue LEDs for 24 hours. Validation: The reaction mixture will typically exhibit a distinct color shift (often to deep yellow/orange) indicative of transient radical cation intermediates. LC-MS monitoring should confirm the mass of the heteroarylated product.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: Neutralization is required to deprotonate the newly formed heteroaryl azetidine, allowing it to partition into the organic phase during EtOAc extraction.

Transition-Metal Catalyzed Cross-Coupling of 3-Iodoazetidines

When precise regiocontrol is required (e.g., accessing 3-aryl azetidines), transition-metal catalyzed cross-coupling of 3-iodoazetidines with organometallic reagents is the standard approach. However, alkyl halides are notoriously difficult substrates due to slow oxidative addition and the high propensity of the resulting alkyl-metal species to undergo β-hydride elimination (5[5]).

Mechanistic Rationale

To suppress β-hydride elimination, specific ligand architectures must be employed. In Palladium-catalyzed Hiyama couplings, bidentate ligands with large bite angles (such as dppf) enforce a cis-geometry at the Pd(II) center, vastly accelerating the reductive elimination step over decomposition pathways. Interestingly, altering the ligand environment can intentionally trigger a migration pathway, allowing 3-iodoazetidines to yield 2-aryl azetidines via a palladium-hydride/dihydroazete intermediate (6[6]).

CrossCoupling Pd0 Pd(0) Catalyst PdII Azetidinyl-Pd(II)-I Complex Pd0->PdII Oxidative Addition of 3-Iodoazetidine Transmetalation Transmetalation (with Arylsilane) PdII->Transmetalation Standard Pathway (dppf) Migration β-Hydride Elimination & Reinsertion PdII->Migration Migration Pathway Product 3-Aryl Azetidine Transmetalation->Product Reductive Elimination Product2 2-Aryl Azetidine Transmetalation->Product2 Reductive Elimination Product->Pd0 Migration->Transmetalation Isomerization

Palladium-catalyzed cross-coupling and migration pathways of 3-iodoazetidines.

Protocol 3: Palladium-Catalyzed Hiyama Cross-Coupling

Self-Validating Workflow:

  • Reaction Setup: Under an Argon atmosphere, charge a vessel with 1-Boc-3-iodoazetidine (1.0 equiv), triethoxy(aryl)silane (2.0 equiv), Pd(PhCN)₂Cl₂ (10 mol%), and dppf (20 mol%) in anhydrous dioxane (7[7]).

  • Activation: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.5 equiv). Causality: Arylsilanes are inherently stable and unreactive. TBAF coordinates to the silicon atom, forming a hypervalent pentacoordinate fluorosilicate. This highly polarizes the Si–C bond, enabling rapid transmetalation to the Pd(II) center.

  • Heating: Stir the mixture at 60 °C for 1 hour. Validation: A steady orange/brown solution indicates an active catalytic cycle. If the solution rapidly turns black with a fine precipitate, it indicates catalyst death (formation of Pd(0) nanoparticles), likely due to oxygen ingress or insufficient ligand coordination.

  • Workup: Dilute with water to solubilize the fluoride salts, extract with diethyl ether, and purify via column chromatography.

Quantitative Performance Summary

The following table summarizes the comparative performance metrics of the highlighted synthetic methodologies, allowing researchers to select the optimal route based on substrate constraints and target regiochemistry.

Reaction TypeStarting MaterialsReagents / Catalyst SystemKey Product RegiochemistryYield Range
Aza-Paternò-Büchi Oxime + Unactivated AlkeneIr Photocatalyst, Blue LED, MeCNTricyclic / Bicyclic Azetidines40–99%
Minisci α-Arylation N-Boc Azetidine + HeteroareneIr Photocatalyst, Na₂S₂O₈, TFAα-Heteroaryl (2-substituted) Azetidines50–92%
Hiyama Cross-Coupling 3-Iodoazetidine + ArylsilanePd(PhCN)₂Cl₂, dppf, TBAF3-Aryl Azetidines57–88%
Pd-Catalyzed Migration 3-Iodoazetidine + Boronic AcidPd Catalyst, Phosphine Ligand2-Aryl AzetidinesModerate–Good

References

  • Photoredox-Catalyzed C–H Functionalization Reactions | Chemical Reviews. ACS Publications.3

  • Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes | Organic Letters. ACS Publications. 2

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids | Organic Letters. ACS Publications. 6

  • Synthesis of azetidines by aza Paternò-Büchi reactions. SciSpace / Chemical Science.1

  • Iron Catalysed Cross-Couplings of Azetidines - Application to the Formal Synthesis of a Pharmacologically Active Molecule. RSC Advances. 5

  • Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines | Organic Letters. ACS Publications. 4

  • Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines | The Journal of Organic Chemistry. ACS Publications. 7

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the handling and initial characterization of the novel azetidine-containing compound, 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one (CAS: 1487332-80-8)[1]. As the specific biological activity of this compound is not yet extensively documented in publicly available literature, this guide is structured to provide a robust framework for its initial evaluation in a cell culture setting. The protocols outlined herein are designed to establish fundamental parameters such as solubility, cytotoxicity, and the effective concentration range for further downstream functional assays. This document is intended for researchers, scientists, and drug development professionals with experience in mammalian cell culture.

Introduction to 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one is a small molecule featuring a substituted azetidine ring. The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds[2]. The inherent ring strain of the azetidine moiety can confer unique conformational properties, potentially leading to potent and selective interactions with biological targets[2]. While various azetidine derivatives have been investigated for their therapeutic potential, including as anticancer agents and kinase inhibitors, the specific biological function of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one remains to be elucidated[3][4][5].

The initial characterization of any novel compound in a biological system is a critical first step. This involves establishing its basic physicochemical properties in a biologically relevant context and determining its impact on cell viability. The following protocols provide a systematic approach to these initial, yet crucial, investigations.

Compound Information:

PropertyValueSource
Chemical Name 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one-
CAS Number 1487332-80-8[1]
Molecular Formula C7H14N2O2[1]
Molecular Weight 158.2 g/mol [1]

Preparation and Handling of Stock Solutions

The proper preparation and storage of a compound's stock solution are paramount to ensure experimental reproducibility. The following protocol is a general guideline and may require optimization.

2.1. Materials

  • 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

2.2. Protocol for Reconstitution

  • Solvent Selection : Based on the chemical structure, DMSO is a logical first choice for a solvent. It is a versatile solvent for many small organic molecules and is compatible with most cell culture assays at low final concentrations (typically ≤ 0.5%).

  • Calculating the Required Volume : To prepare a 10 mM stock solution:

    • Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol ))

    • For example, to dissolve 1 mg (0.001 g) of the compound:

      • Volume (L) = 0.001 g / (0.01 mol/L * 158.2 g/mol ) = 0.000632 L = 632 µL

    • Therefore, dissolve 1 mg of the compound in 632 µL of anhydrous DMSO to yield a 10 mM stock solution.

  • Dissolution :

    • Aseptically add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, brief sonication in a water bath may be beneficial. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage :

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage. When stored properly, DMSO stock solutions are often stable for several months.

Determination of Cytotoxicity and Effective Concentration Range

A dose-response experiment is essential to determine the concentration range at which the compound affects cell viability. This will establish both the cytotoxic threshold and a non-toxic concentration range for subsequent functional assays.

3.1. Experimental Workflow for Dose-Response Analysis

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis prep_cells Seed cells in a 96-well plate treat_cells Treat cells with compound dilutions prep_cells->treat_cells prep_compound Prepare serial dilutions of the compound prep_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) incubate->add_reagent read_plate Measure signal (absorbance or luminescence) add_reagent->read_plate plot_data Plot dose-response curve read_plate->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: Workflow for determining the IC50 value.

3.2. Protocol for Cytotoxicity Assay (using a colorimetric MTT assay as an example)

  • Cell Seeding : Seed your chosen cell line into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Dilution Series :

    • Prepare a working stock of the compound by diluting the 10 mM stock in complete cell culture medium.

    • Perform a serial dilution to create a range of concentrations to be tested (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a vehicle control).

    • The vehicle control should contain the same final concentration of DMSO as the highest compound concentration wells.

  • Cell Treatment :

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells and vehicle control cells. It is recommended to perform each treatment in triplicate.

  • Incubation : Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Assay :

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Normalize the absorbance values to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

3.3. Interpreting the Results

The resulting IC50 value provides a quantitative measure of the compound's cytotoxicity. For subsequent functional assays, it is advisable to use concentrations well below the IC50 value to avoid confounding effects from cell death.

Hypothetical Dose-Response Data:

Concentration (µM)% Viability (Normalized)
1005.2
3015.8
1048.9
385.1
198.2
0.399.5
0.1100.1
0 (Vehicle)100.0

Based on this hypothetical data, the IC50 would be approximately 10 µM. A suitable concentration range for further experiments might be 0.1 µM to 1 µM.

General Protocol for Cell Proliferation Assay

Once a non-toxic concentration range has been established, the effect of the compound on cell proliferation can be assessed.

4.1. Experimental Workflow for Proliferation Assay

G cluster_0 Setup cluster_1 Treatment & Incubation cluster_2 Quantification cluster_3 Analysis seed_cells Seed cells at low density treat_cells Treat cells with compound seed_cells->treat_cells prepare_compound Prepare non-toxic compound concentrations prepare_compound->treat_cells incubate_timepoints Incubate and monitor at multiple time points (e.g., 0, 24, 48, 72h) treat_cells->incubate_timepoints quantify_cells Quantify cell number at each time point incubate_timepoints->quantify_cells plot_growth Plot growth curves quantify_cells->plot_growth compare_rates Compare proliferation rates plot_growth->compare_rates

Sources

Application

Application Note: Characterization of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one as a Potential PI3K/Akt Pathway Inhibitor

Abstract This document provides a comprehensive guide for researchers on the evaluation of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one (hereafter designated as Compound A1M ), a novel synthetic molecule featur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers on the evaluation of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one (hereafter designated as Compound A1M ), a novel synthetic molecule featuring a privileged azetidine scaffold.[1][2] The unique structural properties of azetidines, offering a blend of rigidity and stability, make them valuable components in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][3][4] Based on structural analysis and the frequent dysregulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway in various cancers, we hypothesize that Compound A1M may act as an inhibitor of this critical oncogenic cascade.[5][6] This guide presents detailed, self-validating protocols for characterizing the in vitro enzymatic activity, cell-based potency, and target engagement of Compound A1M.

Introduction: Rationale and Hypothesis

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6] Its hyperactivation, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many human cancers, including prostate and breast cancer.[5][7] This makes the pathway a compelling target for therapeutic intervention.[8][9] Small molecule inhibitors targeting key nodes like PI3K, Akt, and mTOR have been the subject of extensive research and clinical evaluation.[8][10]

The azetidine ring in Compound A1M is a key structural feature. This four-membered heterocycle provides a rigid three-dimensional conformation that can facilitate precise interactions within a kinase's ATP-binding pocket, potentially enhancing potency and selectivity.[2][11] We hypothesize that the unique geometry and chemical properties of Compound A1M position it to inhibit a key kinase within the PI3K pathway, likely PI3K itself or the downstream effector Akt.

This guide outlines three core applications to test this hypothesis:

  • In Vitro Kinase Assay: To directly measure the inhibitory effect of Compound A1M on recombinant kinase activity.

  • Cell-Based Viability Assay: To determine the compound's potency in inhibiting the proliferation of cancer cells known to be dependent on PI3K/Akt signaling.

  • Western Blot Analysis: To confirm target engagement by observing the modulation of downstream pathway biomarkers.

Proposed Signaling Pathway and Point of Intervention

The PI3K/Akt pathway is initiated by upstream signals, leading to the activation of PI3K, which then phosphorylates PIP2 to PIP3.[10] This recruits Akt to the cell membrane where it is activated via phosphorylation at Serine 473 (by mTORC2) and Threonine 308.[10] Activated Akt then phosphorylates a host of downstream targets, including GSK3β and substrates of mTORC1, to promote cell survival and proliferation. We propose that Compound A1M interferes with this cascade, likely at the level of PI3K or Akt.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits pAkt p-Akt (Ser473) Akt->pAkt mTORC2 mTORC2 mTORC2->Akt Phosphorylates GSK3b GSK3β pAkt->GSK3b Inhibits Proliferation Cell Growth & Survival pAkt->Proliferation Promotes pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b Inhibitor Compound A1M Inhibitor->PI3K Hypothesized Inhibition Inhibitor->pAkt

Caption: Hypothesized intervention of Compound A1M in the PI3K/Akt signaling pathway.

Application I: In Vitro Kinase Inhibition Profiling

Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a standard luciferase reaction.[12][13] A lower luminescent signal in the presence of the test compound indicates inhibition of kinase activity.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format.[13]

Reagents & Materials:

  • Recombinant human PI3K or Akt1 kinase

  • Appropriate kinase substrate (e.g., lipids for PI3K, peptide for Akt)

  • Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂)[14]

  • ATP solution (at 2x final concentration)

  • Compound A1M (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[13]

  • 384-well white, opaque assay plates

  • Plate-reading luminometer

Workflow:

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Self-Validation: Include wells with medium only for background luminescence measurement. [15]2. Compound Treatment: Prepare serial dilutions of Compound A1M in culture medium. Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. [16]5. Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol. [17]Add 100 µL of the reagent to each well. [15]6. Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. [18]7. Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [17]8. Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis and Expected Results

Data is normalized to vehicle-treated cells (100% viability) and background (0% viability). A dose-response curve is generated to calculate the IC₅₀ value, representing the concentration of Compound A1M required to inhibit cell proliferation by 50%.

Table 2: Hypothetical Cell Viability Data for Compound A1M

Cell Line PI3K Pathway Status IC₅₀ (µM)
MCF-7 PIK3CA mutant 0.25
PC-3 PTEN null 0.48
HCT116 PIK3CA mutant 0.31

| SW620 | PIK3CA wild-type | >20 |

This hypothetical data shows that Compound A1M selectively inhibits the growth of cancer cell lines with a hyperactivated PI3K pathway.

Application III: Target Engagement by Western Blot

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. To confirm that Compound A1M inhibits the PI3K/Akt pathway, we can measure the phosphorylation status of Akt at Serine 473 (p-Akt) and its downstream substrate, GSK3β at Serine 9 (p-GSK3β). [19]A potent inhibitor should decrease the levels of p-Akt and p-GSK3β in a dose-dependent manner without affecting the total protein levels of Akt or GSK3β. [20]

Detailed Protocol: Western Blot for Phospho-Proteins

Reagents & Materials:

  • PC-3 cells (or other sensitive cell line)

  • Compound A1M

  • Phosphatase and protease inhibitor cocktails

  • RIPA Lysis Buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffers

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (5% BSA in TBST is recommended for phospho-antibodies) [20][21]* Primary antibodies: anti-p-Akt (Ser473), anti-Total Akt, anti-p-GSK3β (Ser9), anti-Total GSK3β, anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

Step-by-Step Procedure:

  • Cell Treatment & Lysis: Seed PC-3 cells and allow them to adhere overnight. Treat cells with increasing concentrations of Compound A1M (e.g., 0, 0.1, 0.3, 1, 3 µM) for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors. 2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., load 20-30 µg per lane), add Laemmli sample buffer, boil for 5 minutes, and separate proteins on an SDS-PAGE gel. 4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at RT in 5% BSA in TBST to prevent non-specific antibody binding. [21] * Scientist's Note: Milk contains phosphoproteins like casein and should be avoided as a blocking agent when probing for phosphorylated targets. [20]6. Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (e.g., anti-p-Akt, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. [19]7. Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at RT.

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped of antibodies and re-probed, starting from the blocking step.

Expected Results

A successful experiment will show a dose-dependent decrease in the signal for p-Akt (Ser473) and p-GSK3β (Ser9) with increasing concentrations of Compound A1M. The levels of Total Akt, Total GSK3β, and the loading control (β-Actin) should remain unchanged, confirming that the compound's effect is on the signaling pathway and not due to general toxicity or protein degradation.

References

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. [Link]

  • Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular Cancer. [Link]

  • Anonymous. (n.d.). ADP Glo Protocol. Protocol-Online. [Link]

  • Massacesi, C., Di Tomaso, E., & Urban, P. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Methods in Molecular Biology. [Link]

  • Markowski, M. C. (2021). PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. UroToday. [Link]

  • OUS Research. (n.d.). CellTiter-Glo Assay. Oslo University Hospital. [Link]

  • Bio-protocol. (n.d.). ADP-Glo kinase assay. Bio-protocol. [Link]

  • Noorolyai, S., Shajari, N., Baghbani, E., Sadreddini, S., & Baradaran, B. (2019). The relation between PI3K/AKT signalling pathway and cancer. Gene. [Link]

  • Scott, J. S., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]

  • Bio-protocol. (n.d.). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Bio-protocol. [Link]

  • Colombo, M., et al. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. [Link]

  • Colombo, M., et al. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. PubMed. [Link]

  • ResearchGate. (2021). How can I solve my detection problem for phospho-Akt in western blot? ResearchGate. [Link]

  • Dai, Y., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Bohn, J. P., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzoc[10][16]yclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry. [Link]

  • Alivexis, Inc. (n.d.). Our Pipeline. Alivexis, Inc.. [Link]

Sources

Method

Use of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one in neuropharmacological assays

An Application Guide for the Neuropharmacological Characterization of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one Abstract This document provides a comprehensive framework for the initial neuropharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Neuropharmacological Characterization of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

Abstract

This document provides a comprehensive framework for the initial neuropharmacological evaluation of the novel compound, 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one. The azetidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, known for imparting favorable physicochemical and pharmacokinetic properties.[1][2] Derivatives of 3-aminoazetidine, in particular, have shown promise as modulators of key CNS targets, including monoamine transporters.[3] This guide presents a tiered, systematic approach for researchers and drug development professionals to elucidate the mechanism of action and potential therapeutic utility of this new chemical entity (NCE). We provide detailed, field-proven protocols for a suite of in vitro and in vivo assays, from primary target screening to initial behavioral assessment, emphasizing the scientific rationale behind each experimental step.

Introduction: The Scientific Rationale

The compound 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one is an NCE featuring a 3-amino-3-methylazetidine core. The four-membered azetidine ring introduces conformational rigidity, which can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.[1] This structural feature is increasingly utilized in the design of CNS-active compounds to optimize properties required for blood-brain barrier penetration.[1][4]

Given that known 3-aminoazetidine derivatives act as potent triple reuptake inhibitors of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), a primary hypothesis is that this NCE may interact with monoamine transporter proteins (SERT, NET, DAT).[3] These transporters are critical regulators of neurotransmission and are the targets for many antidepressant and psychostimulant medications.[5][6] Therefore, the initial characterization workflow is designed to first test this hypothesis and then broaden the investigation to other potential CNS effects.

This guide outlines a logical progression of experiments, beginning with high-throughput in vitro screening to identify primary molecular targets, followed by functional cellular assays to confirm activity, and culminating in foundational in vivo studies to assess behavioral outcomes in rodent models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Assessment NCE Novel Compound: 1-(3-Amino-3-methylazetidin-1-yl)- 2-methoxyethan-1-one Binding Receptor Binding Assay Panel (GPCRs, Ion Channels) NCE->Binding Primary Screen Uptake Monoamine Transporter Uptake Assays (SERT, NET, DAT) NCE->Uptake Primary Hypothesis Electrophys Whole-Cell Patch-Clamp Electrophysiology Uptake->Electrophys Functional Confirmation Locomotor Locomotor Activity Assay Electrophys->Locomotor Proceed if functional activity is confirmed EPM Elevated Plus Maze (EPM) Locomotor->EPM Behavioral_Outcome Behavioral Phenotype (Stimulant/Depressant, Anxiolytic/Anxiogenic) Locomotor->Behavioral_Outcome EPM->Behavioral_Outcome

Figure 1. Tiered workflow for neuropharmacological characterization.

Primary In Vitro Screening: Target Identification

The initial step is to identify the primary molecular target(s) of the compound. Based on its structural similarity to known monoamine transporter inhibitors, a focused assay is warranted alongside a broader binding screen.

Monoamine Transporter Uptake Assays

These assays directly measure the functional inhibition of serotonin, norepinephrine, and dopamine transporters. Fluorescence-based kits have largely replaced traditional radiolabeled substrate assays, offering a safer and higher-throughput alternative.[6][7][8]

Principle: A fluorescent substrate that mimics biogenic amines is actively transported into cells stably expressing a specific human transporter (hSERT, hNET, or hDAT).[7][8] Inhibitors of the transporter will block substrate uptake, resulting in a quantifiable reduction in intracellular fluorescence.

Protocol: Fluorescence-Based Transporter Uptake Assay

  • Cell Culture: Seed HEK293 cells stably expressing hSERT, hNET, or hDAT into black, clear-bottom 96- or 384-well microplates. Plate cells at a density of 40,000-60,000 cells/well (96-well format) and allow them to form a confluent monolayer overnight.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Assay Procedure:

    • Remove growth media from the cell plates.

    • Add 50 µL of the compound dilutions or vehicle control to the appropriate wells.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Add 50 µL of the fluorescent transporter substrate/masking dye solution (as supplied by a commercial kit, e.g., Molecular Devices).[6][7]

    • Incubate for the recommended time (e.g., 60 minutes at 37°C) or monitor kinetically.

  • Data Acquisition: Measure fluorescence intensity using a bottom-read fluorescence plate reader (e.g., Excitation ~485 nm, Emission ~525 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle controls. Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Receptor Binding Assays

To identify potential off-target effects or alternative primary targets, the compound should be screened against a panel of CNS receptors. This is typically performed by specialized contract research organizations (CROs) but can be conducted in-house if facilities are available. The IUPHAR/BPS Guide to PHARMACOLOGY is the authoritative resource for target nomenclature and reference ligand information.[9][10]

Principle: This assay measures the displacement of a high-affinity radiolabeled ligand from a specific receptor by the test compound. The amount of radioactivity bound to the receptor preparation (typically cell membranes) is inversely proportional to the binding affinity of the test compound.

General Protocol: Radioligand Binding Assay

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membrane preparation expressing the target receptor.

    • Radiolabeled ligand at a concentration near its Kd.

    • Test compound at a screening concentration (e.g., 10 µM) or a range of concentrations for Ki determination.

    • Assay buffer.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium (time and temperature are receptor-dependent).

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound ligand.

  • Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding. For compounds showing significant inhibition (>50% at 10 µM), a full concentration-response curve is generated to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[9]

Functional Cellular Assays: Confirming Mechanism

If the primary screening identifies a target, the next step is to characterize the compound's functional effect. Whole-cell patch-clamp electrophysiology is the gold-standard method for studying ion channel and receptor function with high fidelity.[11][12][13]

G cluster_0 Monoamine Transporter Inhibition cluster_1 Postsynaptic Receptor Activation Compound Compound (e.g., Cocaine or NCE) Transporter Monoamine Transporter (DAT, SERT, or NET) Compound->Transporter Blocks Reuptake Synapse Increased Synaptic Neurotransmitter (DA, 5-HT, or NE) Transporter->Synapse Leads to Receptor Postsynaptic Receptors (e.g., Dopamine D1/D2) Synapse->Receptor Activates Signaling Downstream Signaling (e.g., cAMP modulation) Receptor->Signaling Effect Cellular & Behavioral Effects Signaling->Effect

Figure 2. Hypothetical signaling pathway for a monoamine reuptake inhibitor.
Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol assesses the compound's effect on the intrinsic membrane properties and synaptic activity of cultured neurons.[11][14]

  • Cell Preparation: Plate primary neurons or iPSC-derived neurons on coverslips a few days prior to recording.[11][12]

  • Recording Setup:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).

    • Pull glass micropipettes to a resistance of 3-8 MΩ and fill with an intracellular solution.[15]

    • Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.[11][12]

  • Data Acquisition:

    • Voltage-Clamp Mode: Hold the cell's membrane potential constant (e.g., -70 mV) to record ionic currents, such as spontaneous excitatory or inhibitory postsynaptic currents (sEPSCs/sIPSCs).[11]

    • Current-Clamp Mode: Inject current to measure changes in the membrane potential, including resting membrane potential and action potential firing properties.[13]

  • Compound Application: After establishing a stable baseline recording for 3-5 minutes, perfuse the bath with aCSF containing the test compound at a relevant concentration (e.g., 1-10 µM). Record for another 5-10 minutes to observe any changes in electrical activity.

  • Data Analysis: Analyze parameters such as the frequency and amplitude of synaptic currents, resting membrane potential, input resistance, and action potential firing rate before and after compound application.

In Vivo Behavioral Assays: Initial Phenotyping

In vivo assays provide the first indication of a compound's integrated effect on the CNS. The following protocols are foundational for assessing novel psychoactive compounds.[16]

Locomotor Activity Assay

This test measures general activity levels and is a primary screen for stimulant, depressant, or sedative effects.[16][17]

Principle: A rodent is placed in a novel, open-field arena, and its movement is tracked automatically by infrared beam breaks or video tracking software.[18][19]

Protocol: Open-Field Locomotor Test

  • Apparatus: Use a square arena (e.g., 40x40 cm for mice) equipped with a grid of infrared beams or an overhead video camera.[16][20]

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment begins.[16][20]

  • Procedure:

    • Administer the test compound or vehicle control via the appropriate route (e.g., intraperitoneal, IP).

    • Immediately place the animal in the center of the open-field arena.

    • Record activity for a set duration, typically 30-60 minutes.[16]

  • Data Analysis: Quantify parameters such as total distance traveled, horizontal activity (beam breaks), vertical activity (rearing), and time spent in the center versus the periphery of the arena. Compare results between drug-treated and vehicle-treated groups.

Elevated Plus Maze (EPM)

The EPM is a standard assay for assessing anxiety-like behavior in rodents.[21][22][23]

Principle: The test is based on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[21][24] Anxiolytic compounds typically increase exploration of the open arms, while anxiogenic compounds decrease it.[23]

Protocol: Elevated Plus Maze Test for Mice

  • Apparatus: A plus-shaped maze elevated ~50 cm from the floor, with two opposing "open" arms and two opposing "closed" arms enclosed by high walls.[21][24]

  • Habituation: Acclimate animals to the testing room under dim lighting conditions for at least 30 minutes.

  • Procedure:

    • Administer the test compound or vehicle control 30 minutes prior to testing.

    • Place the mouse in the central square of the maze, facing an open arm.[23]

    • Allow the mouse to freely explore the maze for 5 minutes while recording its behavior with a video camera.[21]

  • Data Analysis: Score the number of entries into and the time spent in the open and closed arms. Key parameters are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters suggests an anxiolytic effect.[25] Total arm entries can be used as a measure of general locomotor activity.[23]

Data Presentation & Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Screening Results for 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

Assay TypeTargetResult (IC₅₀ / Kᵢ, µM)Interpretation
Transporter Uptake hSERT0.15Potent inhibitor of the serotonin transporter.
hNET0.89Moderate inhibitor of the norepinephrine transporter.
hDAT2.5Weak inhibitor of the dopamine transporter.
Receptor Binding (at 10 µM)5-HT₂A>10 (25% inhibition)Negligible binding affinity.
D₂>10 (10% inhibition)Negligible binding affinity.
α₁>10 (5% inhibition)Negligible binding affinity.

Table 2: Hypothetical In Vivo Behavioral Results (Mice, 10 mg/kg, IP)

AssayParameterVehicle Control (Mean ± SEM)Compound-Treated (Mean ± SEM)Interpretation
Locomotor Activity Total Distance (m) / 30 min150 ± 12250 ± 20Significant hyperlocomotion; stimulant effect.
Elevated Plus Maze % Time in Open Arms22 ± 345 ± 5Potential anxiolytic effect.
Total Arm Entries30 ± 448 ± 6Increased activity, consistent with locomotor data.
p < 0.05 vs. Vehicle Control

Conclusion

The systematic application of the protocols outlined in this guide will enable a comprehensive initial characterization of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one. This structured approach, progressing from in vitro target identification to in vivo behavioral phenotyping, provides a robust foundation for decision-making in early-stage CNS drug discovery. The hypothetical data suggest a compound with primary activity as a serotonin and norepinephrine reuptake inhibitor, leading to stimulant and potential anxiolytic effects in vivo. Further studies would be required to confirm this profile, explore the therapeutic window, and assess potential liabilities.

References

Click to expand
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit - Product Insert.

  • Forensic and Clinical Toxicology Association (FACTA). FACTA Best Practice Guidelines for New Psychoactive Substance Testing.

  • Xu, R., & Wen, Z. (2020). Whole cell patch clamp electrophysiology in human neuronal cells. Methods in Cell Biology, 161, 125-141.

  • Lee, K., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 1032-1037.

  • Larrañaga, O., et al. (2021). New In Vitro Methodology for Kinetics Distribution Prediction in the Brain. An Additional Step towards an Animal-Free Approach. Pharmaceutics, 13(11), 1934.

  • Strobel, S., et al. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience, 16, 884784.

  • Sharman, J. L., et al. (2018). Accessing Expert-Curated Pharmacological Data in the IUPHAR/BPS Guide to PHARMACOLOGY. Current Protocols in Bioinformatics, 61, 1.34.1-1.34.46.

  • Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180-185. Note: While the specific protocol is from Bio-protocol, this is a foundational citation. The provided link is:

  • Scott, J. D., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Chemical Neuroscience, 3(8), 637-642.

  • Novák, C., Jaramillo Flautero, A. M., & Prigge, M. (2024). Locomotion test for mice. protocols.io.

  • Axol Bioscience. Whole Cell Patch Clamp Protocol.

  • Armstrong, J. F., et al. (2024). The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. Nucleic Acids Research, 52(D1), D1384-D1394.

  • Banks, M. L., & Negus, S. S. (2017). Novel psychoactive substances: What educators need to know. Journal of Addiction Medicine, 11(2), 85-90.

  • Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.11.1-12.11.23.

  • Szeliga, J., et al. (2022). Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity. Molecules, 27(14), 4402.

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit - Overview.

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. Note: The provided search result is a PDF from ResearchGate summarizing the protocol.

  • BenchChem. The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds.

  • BenchChem. In Vitro Neurotoxicity Assays for Versalide: Application Notes and Protocols.

  • Li, J., et al. (2024). Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS. Journal of the American Society for Mass Spectrometry.

  • Portland VA Medical Center. Locomotor Activity Test SOP.

  • Bandiera, T., et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem, 9(7), 1484-1498.

  • Scientifica. (2020). Patch clamp techniques for investigating neuronal electrophysiology.

  • de Oliveira, M. R. (2021). Natural Products as Promising Anticholinesterase and BACE-1 Inhibitors for the Treatment of Alzheimer's Disease. Current Neuropharmacology, 19(6), 800-829.

  • IUPHAR/BPS Guide to PHARMACOLOGY. Latest pairings.

  • Singh, S., & Singh, R. (2021). Structure of azetidine-containing compounds found in nature. Archiv der Pharmazie, 354(1), 2000220.

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), 1088.

  • Zhang, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1373507.

  • Carlier, J., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Separations, 12(12), 345.

  • Gottardi, M., et al. (2016). Broad Screening and Identification of Novel Psychoactive Substances in Plasma by High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 40(6), 426-435.

  • Hranjec, M., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3704.

  • Richter, H., et al. (2022). PEERS—An Open Science “Platform for the Exchange of Experimental Research Standards” in Biomedicine. Journal of Clinical Medicine, 11(19), 5898.

  • Southan, C., et al. (2016). The IUPHAR/BPS Guide to PHARMACOLOGY in 2016: towards curated quantitative interactions between 1300 protein targets and 6000 ligands. Nucleic Acids Research, 44(D1), D1054-D1068.

  • Singh, S., & Singh, R. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.

  • Prabhavathy, D., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 13(3), 200-208.

  • Lam, M., & Zourray, C. (2023). Whole-cell patch-clamping of cultured human neurons. protocols.io.

  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview.

  • Armstrong, J. F., et al. (2018). The IUPHAR/BPS Guide to PHARMACOLOGY in 2018: updates and expansion to encompass the new guide to IMMUNOPHARMACOLOGY. Nucleic Acids Research, 46(D1), D1091-D1106.

  • Scaredy Cat. (2017). Elevated Plus Maze: Understanding the Basics.

  • Promega Corporation. (2018). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.

  • Nelson, A. D., et al. (2025). Automated high-throughput patch clamp electrophysiology of hiPSC-derived neuronal models. bioRxiv.

  • PharmaBlock. Spiroazetidines in Drug Discovery.

  • BenchChem. Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents.

  • Steele, A. D., et al. (2013). Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software. Journal of Visualized Experiments, (76), 50232.

  • JoVE. (2012). Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software.

Sources

Application

Application Notes and Protocols: Developing Assays for 3-Aminoazetidine-Based Compounds as Triple Reuptake Inhibitors

Introduction Triple reuptake inhibitors (TRIs) represent a promising class of antidepressants that function by concurrently blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) at their respe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Triple reuptake inhibitors (TRIs) represent a promising class of antidepressants that function by concurrently blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) at their respective transporters: SERT, NET, and DAT.[1] This broad-spectrum approach is hypothesized to yield greater efficacy and a faster onset of action compared to traditional antidepressants that target one or two of these neurotransmitter systems.[1] The 3-aminoazetidine scaffold has emerged as a key pharmacophore in the development of novel TRIs.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of robust in vitro assays to characterize and screen 3-aminoazetidine-based compounds for their activity as TRIs. The protocols detailed herein are designed to ensure scientific integrity, providing a self-validating framework for generating reliable and reproducible data.

Rationale for Assay Selection

A tiered screening approach is recommended to efficiently identify and characterize promising 3-aminoazetidine-based TRI candidates. This strategy begins with high-throughput primary screens to assess inhibitory activity at the three monoamine transporters, followed by more detailed secondary assays to determine potency, selectivity, and mechanism of action.

The primary assays of choice are cell-based neurotransmitter uptake inhibition assays. These assays offer a functional measure of a compound's ability to block the transport of neurotransmitters into cells expressing the target transporter. They are more physiologically relevant than simple binding assays as they measure the functional consequence of the drug-transporter interaction.[3][4] For high-throughput screening (HTS), fluorescence-based assays are often preferred over traditional radiolabeled methods due to their safety, reduced cost, and simplified workflow.[5]

Secondary assays include radioligand binding assays to determine the binding affinity (Ki) of the compounds for each transporter. This allows for a more direct comparison of a compound's affinity across the three transporters and helps to elucidate the structure-activity relationship (SAR).[6]

Experimental Workflows and Signaling Pathways

Triple Reuptake Inhibition Mechanism

The fundamental mechanism of action for a TRI is the simultaneous blockade of SERT, NET, and DAT. This inhibition leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing neurotransmission.

Triple Reuptake Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft 3-aminoazetidine 3-aminoazetidine SERT SERT 3-aminoazetidine->SERT Inhibits NET NET 3-aminoazetidine->NET Inhibits DAT DAT 3-aminoazetidine->DAT Inhibits Serotonin 5-HT Serotonin->SERT Reuptake Norepinephrine NE Norepinephrine->NET Reuptake Dopamine DA Dopamine->DAT Reuptake

Caption: Mechanism of action of a 3-aminoazetidine-based triple reuptake inhibitor.

High-Throughput Screening (HTS) Workflow

A typical HTS workflow for identifying novel TRIs involves parallel screening of a compound library against cell lines individually expressing human SERT, NET, and DAT.

HTS_Workflow start Compound Library assay_sert hSERT Uptake Assay start->assay_sert assay_net hNET Uptake Assay start->assay_net assay_dat hDAT Uptake Assay start->assay_dat data_analysis Data Analysis (% Inhibition) assay_sert->data_analysis assay_net->data_analysis assay_dat->data_analysis hit_identification Hit Identification (TRI Profile) data_analysis->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response end Lead Candidates dose_response->end

Caption: High-throughput screening workflow for identifying triple reuptake inhibitors.

Protocols

Protocol 1: Fluorescence-Based Neurotransmitter Uptake Inhibition Assay

This protocol describes a high-throughput, fluorescence-based assay to measure the inhibition of serotonin, norepinephrine, and dopamine uptake in HEK293 cells stably expressing the respective human transporters (hSERT, hNET, hDAT). This method utilizes a fluorescent substrate that mimics the natural neurotransmitters.[5][7]

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT

  • Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

  • Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluorescent neurotransmitter substrate (available in commercial kits, e.g., from Molecular Devices)[7]

  • Reference inhibitors (e.g., Citalopram for SERT, Desipramine for hNET, GBR12909 for hDAT)[8]

  • 3-aminoazetidine test compounds

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with bottom-read capability

Procedure:

  • Cell Plating:

    • The day before the assay, seed the hSERT, hNET, or hDAT expressing HEK293 cells into 96- or 384-well microplates at an optimized density to achieve a confluent monolayer on the day of the experiment.[7]

    • Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation:

    • Prepare serial dilutions of the 3-aminoazetidine test compounds and reference inhibitors in assay buffer at the desired concentrations.

  • Assay Performance:

    • On the day of the assay, remove the culture medium from the wells and wash the cells once with assay buffer.

    • Add the diluted test compounds and reference inhibitors to the respective wells. Include wells with assay buffer only for total uptake (positive control) and wells with a high concentration of a known inhibitor for non-specific uptake (negative control).

    • Pre-incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).[9]

    • Add the fluorescent neurotransmitter substrate to all wells to initiate the uptake reaction.

    • Incubate the plate at 37°C for an optimized duration (e.g., 10-60 minutes).[10]

  • Data Acquisition:

    • Measure the fluorescence intensity using a bottom-read fluorescence microplate reader at appropriate excitation and emission wavelengths for the chosen fluorescent substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_test_compound - Fluorescence_negative_control) / (Fluorescence_positive_control - Fluorescence_negative_control))

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay

This protocol details the methodology for determining the binding affinity (Ki) of 3-aminoazetidine compounds for hSERT, hNET, and hDAT using a competitive radioligand binding assay with cell membrane preparations.[6][11]

Materials:

  • Cell membranes prepared from HEK293 cells expressing hSERT, hNET, or hDAT

  • Radioligands: [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET), [³H]WIN 35,428 (for hDAT)

  • Non-labeled reference inhibitors: Citalopram, Desipramine, GBR12909

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 3-aminoazetidine test compounds

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration.[6]

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Radioligand and assay buffer.

      • Non-specific Binding (NSB): Radioligand and a high concentration of the corresponding non-labeled reference inhibitor.

      • Competitive Binding: Radioligand and serial dilutions of the 3-aminoazetidine test compound.

  • Incubation:

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Data Acquisition:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value for each test compound by fitting the competitive binding data to a one-site competition model.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13]

Data Presentation and Interpretation

The inhibitory potencies (IC50) and binding affinities (Ki) of the 3-aminoazetidine compounds at each of the three monoamine transporters should be summarized in a clear and concise table for easy comparison.

Compound IDhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)hSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)
10dl 15.245.8120.58.122.365.7
Reference 1 5.618.9250.12.99.7130.2
Reference 2 89.312.445.646.56.423.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A desirable TRI profile for an antidepressant candidate would ideally exhibit potent inhibition at all three transporters, with a potential preference for SERT and NET over DAT to minimize the risk of abuse liability.[8]

Conclusion

The successful development of novel 3-aminoazetidine-based triple reuptake inhibitors relies on the implementation of robust and reproducible in vitro assays. The fluorescence-based uptake inhibition assay serves as an efficient primary screen, while the radioligand binding assay provides detailed information on the binding affinities of the compounds. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can effectively characterize the pharmacological profile of their compounds and identify promising candidates for further preclinical and clinical development.

References

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Carter, M. D., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 35-41. [Link]

  • van der Velden, W. J. C., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(33), 11468-11476. [Link]

  • van der Velden, W. J. C., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 74. [Link]

  • Molecular Devices. (2010). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • Deshmukh, R., et al. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLoS ONE, 9(11), e113543. [Link]

  • Stahl, S. M. (2008). Triple Reuptake Inhibitors: A Premise and Promise. Psychiatry Investigation, 5(3), 139-142. [Link]

  • Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.22. [Link]

  • Sucic, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 749. [Link]

  • Basile, A. S., et al. (2012). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 4(12), 1545-1563. [Link]

  • Wang, Y., et al. (2021). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Advances, 11(5), 2963-2975. [Link]

  • Henry, L. K., et al. (2011). Discovery of Novel Selective Serotonin Reuptake Inhibitors through Development of a Protein-Based Pharmacophore. Journal of Medicinal Chemistry, 54(17), 6065-6075. [Link]

  • Koutsouvelis, N., et al. (2020). Range of previously reported IC50 values for neurotransmitter uptake inhibition. International Journal of Molecular Sciences, 21(21), 8039. [Link]

  • Kim, D., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Journal of Medicinal Chemistry, 57(15), 6467-6479. [Link]

  • Djang, D. S. W., et al. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 154-163. [Link]

  • Jarocha, D., et al. (2020). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences, 21(1), 363. [Link]

  • Kalliokoski, T. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]

  • Chang, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(17), 7626-7636. [Link]

  • QIMA Life Sciences. (2023). In Vitro Pharmacology - Drug Discovery & Development. [Link]

  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. [Link]

  • Gannon, B. M., et al. (2019). Release assay for human norepinephrine transporter (hNET) using a microfluidic perfusion platform. ACS Chemical Neuroscience, 10(11), 4564-4571. [Link]

  • Blakely, R. D., et al. (2012). Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells. ACS Chemical Neuroscience, 3(4), 269-276. [Link]

  • European Medicines Agency. (2018). Qualification opinion on dopamine transporter imaging as an enrichment biomarker for Parkinson's disease clinical trials in patients with early Parkinsonian symptoms. [Link]

  • Kassinos, M., et al. (2010). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Note. [Link]

  • Larsen, M. B., et al. (2011). Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. Journal of Neuroscience, 31(17), 6349-6360. [Link]

  • Zhang, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1378878. [Link]

  • Eurofins Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Pistoia Alliance. (n.d.). In Vitro Pharmacology. [Link]

  • Singh, S. (2016). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry, 16(15), 1668-1685. [Link]

  • Parthipun, A. (2020). Nuclear Medicine Studies: Dopamine Transporter Studies (DaTscans). [Link]

  • Saha, K., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.22. [Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Dosing of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one in Animal Models

I. Introduction: Strategic Overview The transition of a novel chemical entity from in vitro validation to in vivo efficacy and safety assessment is a critical juncture in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: Strategic Overview

The transition of a novel chemical entity from in vitro validation to in vivo efficacy and safety assessment is a critical juncture in drug development. This guide provides a comprehensive framework for the in vivo administration of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one , a novel small molecule inhibitor. As specific preclinical data for this compound is not yet publicly available, this document establishes a foundational methodology based on best practices for small molecule inhibitors in early-stage development.[1][2]

The protocols herein are designed to ensure data integrity, reproducibility, and adherence to the highest standards of animal welfare.[3] The primary objectives of these initial studies are to characterize the compound's pharmacokinetic (PK) profile, establish a maximum tolerated dose (MTD), and inform dose selection for subsequent pharmacodynamic (PD) and efficacy studies.[4][5]

Success in these endeavors hinges on a meticulous approach to experimental design, from the selection of an appropriate animal model to the precise formulation of the dosing vehicle.[6] This guide emphasizes the "why" behind each "how," empowering researchers to make informed decisions and troubleshoot challenges effectively. All procedures must align with the ethical framework of the 3Rs (Replacement, Reduction, and Refinement) to minimize animal use and enhance welfare.[7][8][9][10]

II. Pre-Dosing & Formulation Development: The Foundation of In Vivo Success

Before any in vivo administration, a thorough understanding of the compound's physicochemical properties is paramount. This knowledge directly informs the selection of a suitable vehicle, which is critical for achieving accurate and consistent drug exposure.[11]

A. Compound Characterization & Vehicle Selection

The solubility and stability of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one will dictate the formulation strategy. Poorly soluble compounds often require complex vehicles to ensure bioavailability.[11][12]

Key Considerations:

  • Solubility Profiling: Determine the compound's solubility in a panel of common, well-tolerated solvents and vehicles (e.g., saline, PBS, corn oil, aqueous solutions with co-solvents like PEG400, DMSO, and surfactants like Tween 80).[12][13]

  • Stability Analysis: Assess the compound's stability in the chosen vehicle over the expected duration of the experiment. Degradation can lead to inaccurate dosing and confounding results.

  • Tolerability of the Vehicle: The vehicle itself must be inert and well-tolerated at the required volume and frequency of administration.[14][15] A vehicle-only control group is mandatory in all studies to isolate the effects of the compound.[12]

Decision Workflow for Vehicle Selection

The following diagram illustrates a logical workflow for selecting an appropriate vehicle based on the compound's properties.

VehicleSelection A Start: Characterize Compound (Solubility, Stability) B Is compound soluble in aqueous buffer (e.g., Saline, PBS)? A->B C Use Aqueous Buffer B->C Yes D Screen Co-solvents & Surfactants (e.g., PEG400, Tween 80, DMSO) B->D No K END: Final Vehicle Selected C->K E Is compound soluble & stable in a co-solvent system? D->E F Use Solubilizing Formulation (e.g., 10% DMSO, 40% PEG400, 50% Saline) E->F Yes G Develop Suspension (e.g., 0.5% CMC, 0.1% Tween 80 in water) E->G No F->K H Assess Suspension Uniformity & Stability. Is it suitable for dosing? G->H I Use Suspension Formulation H->I Yes J Re-evaluate. Consider alternative formulation strategies (e.g., lipid-based). H->J No I->K J->D Re-screen

Caption: Decision-making workflow for vehicle selection.

B. Dose Calculation and Formulation Protocol

Accurate dose preparation is fundamental. All calculations should be double-checked, and solutions must be prepared fresh daily unless stability data supports longer-term storage.[16]

Protocol: Preparation of Dosing Solution (Example)

This protocol assumes a target dose of 10 mg/kg for a 25g mouse, with a dosing volume of 10 mL/kg.

  • Calculate Required Compound Mass:

    • Dose (mg/kg) x Animal Weight (kg) = Mass per animal (mg)

    • Example: 10 mg/kg x 0.025 kg = 0.25 mg per mouse

  • Calculate Formulation Concentration:

    • Dose (mg/kg) / Dosing Volume (mL/kg) = Concentration (mg/mL)

    • Example: 10 mg/kg / 10 mL/kg = 1.0 mg/mL

  • Prepare Stock Solution (if necessary): For poorly soluble compounds, a concentrated stock in a solvent like DMSO is often prepared first.[17]

    • Example: Dissolve 50 mg of the compound in DMSO to a final concentration of 50 mg/mL.

  • Prepare Final Dosing Formulation:

    • Based on the number of animals and required overage (typically 10-20%), calculate the total volume needed.

    • Using the example vehicle of 10% DMSO, 40% PEG400, 50% Saline:

      • For a final volume of 5 mL:

      • Add 0.5 mL of 10 mg/mL compound stock in DMSO (or 0.1 mL of 50 mg/mL stock).

      • Add 2.0 mL of PEG400.

      • Vortex thoroughly until the solution is clear.

      • Add 2.5 mL of saline.

      • Vortex again to ensure homogeneity.

  • Quality Control:

    • Visually inspect the final formulation for any precipitation or phase separation.

    • Ensure all components are clearly labeled with the compound name, concentration, vehicle composition, and date of preparation.[16]

III. In Vivo Administration Protocols

The choice of administration route is a critical variable that significantly impacts the pharmacokinetic profile of a compound.[18][19] The following protocols detail standard procedures for common routes in rodent models. All procedures must be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[6]

A. Oral Gavage (PO)

Oral administration is a common route for preclinical studies, especially for compounds intended for oral delivery in humans.[18]

  • Animal Model: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley)

  • Materials:

    • Appropriately sized oral gavage needle (flexible or rigid with a ball tip).

    • Syringe (1 mL or 3 mL).

    • Dosing formulation.

  • Procedure:

    • Confirm the animal's weight and calculate the required dosing volume.

    • Gently but firmly restrain the animal.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Introduce the gavage needle into the mouth, allowing the animal to swallow the ball tip.

    • Gently advance the needle along the esophagus into the stomach. Do not force the needle.

    • Administer the dose smoothly and steadily.

    • Withdraw the needle in a single, smooth motion.

    • Monitor the animal for any signs of distress (e.g., coughing, difficulty breathing) which could indicate improper placement.

B. Intravenous Injection (IV)

IV administration provides 100% bioavailability and is used to determine key PK parameters and as a benchmark for other routes.

  • Animal Model: Mouse or Rat

  • Materials:

    • 27-30 gauge needle and 1 mL syringe.

    • Restraining device (e.g., rodent restrainer).

    • Heat lamp (to induce vasodilation).

    • Dosing formulation (must be a sterile, clear solution).

  • Procedure:

    • Warm the animal's tail using a heat lamp to make the lateral tail veins more visible.

    • Place the animal in a restraining device.

    • Swab the tail with 70% ethanol.

    • Visualize a lateral tail vein.

    • Insert the needle (bevel up) into the vein at a shallow angle.

    • Inject the dose slowly and steadily. Observe for any swelling (blebbing) which indicates a miss.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

C. Intraperitoneal Injection (IP)

IP injection is a common parenteral route when IV access is difficult or a slower absorption than IV is desired.[18]

  • Animal Model: Mouse or Rat

  • Materials:

    • 25-27 gauge needle and 1 mL syringe.

    • Dosing formulation.

  • Procedure:

    • Restrain the animal to expose the abdomen. For mice, scruffing is common.

    • Tilt the animal slightly head-down.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no fluid (urine, blood) is drawn back, which would indicate improper placement.

    • Inject the dose smoothly.

    • Withdraw the needle and return the animal to its cage.

Table 1: Recommended Dosing Volumes and Needle Sizes

SpeciesRouteMax Dosing Volume (mL/kg)Recommended Needle Gauge
Mouse PO1020-22g (flexible or ball-tip)
IV527-30g
IP1025-27g
SC1025-27g
Rat PO1016-18g (flexible or ball-tip)
IV525-27g
IP1023-25g
SC523-25g

Note: These are general guidelines. Volumes may need to be adjusted based on the specific vehicle and study design. Always consult institutional guidelines.

IV. Pharmacokinetic (PK) Study Design & Execution

A well-designed PK study is essential for understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound.[4][20] This data is crucial for linking dose to exposure and exposure to effect.[21]

A. Experimental Design

A typical initial PK study involves administering the compound via both IV and PO routes to determine absolute bioavailability.[22]

  • Groups:

    • Group 1: IV administration (e.g., 2 mg/kg)

    • Group 2: PO administration (e.g., 10 mg/kg)

  • Animals: 3-4 animals per time point. Serial bleeding from the same animal is preferred to reduce animal numbers.[20]

  • Sample Collection: Blood samples are collected at predetermined time points.

    • IV Time Points (example): 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO Time Points (example): 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA), centrifuged to separate plasma, and stored at -80°C until analysis.

General Workflow for a Pharmacokinetic Study

The diagram below outlines the key stages of a typical PK study.

PK_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis cluster_reporting Phase 4: Reporting A Acclimate Animals B Prepare Dosing Formulations (IV and PO) A->B C Dose Animals (IV or PO Groups) B->C D Collect Blood Samples at Pre-defined Time Points C->D E Process Blood to Plasma D->E F Quantify Compound Concentration (LC-MS/MS) E->F G Calculate PK Parameters (Cmax, Tmax, AUC, T½) F->G H Generate Study Report G->H

Caption: General workflow for an in vivo pharmacokinetic study.

B. Bioanalysis

The concentration of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one in plasma samples is typically quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the necessary sensitivity and selectivity for accurate measurement.[22] The development of a robust bioanalytical method is a prerequisite for any PK study.

V. Ethical Considerations and Animal Welfare

All research involving animals must be conducted with the highest commitment to ethical principles and animal welfare. The FDA and other regulatory bodies strongly advocate for the 3Rs (Replacement, Reduction, Refinement) in all animal studies.[3][7]

  • Replacement: Use non-animal methods whenever possible. The studies described here are performed when in vitro data suggests the compound warrants further investigation.

  • Reduction: Use the minimum number of animals necessary to obtain scientifically valid and reproducible data.[20] Statistical power analysis should be used to justify animal numbers.

  • Refinement: All procedures should be refined to minimize pain, suffering, and distress. This includes using appropriate restraint techniques, correct needle sizes, and ensuring personnel are highly trained.[19] Animals should be monitored closely for any adverse effects, and humane endpoints must be clearly defined in the study protocol.

VI. References

  • Animal Welfare, Testing and Research of FDA-Regulated Products. (2025). U.S. Food and Drug Administration.

  • The 3Rs. NC3Rs.

  • Murine Pharmacokinetic Studies. PMC - NIH.

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH.

  • FDA Regulation of Animal Drugs. (2024). U.S. Food and Drug Administration.

  • Using Inhibitors In Vivo. Sigma-Aldrich.

  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. WuXi AppTec.

  • Animal Use Alternatives (3Rs). National Agricultural Library - USDA.

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). Journal of Medicinal Chemistry - ACS Publications.

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. (2018). Journal of Pharmacy & Pharmaceutical Sciences.

  • The 3Rs and Humane Experimental Technique: Implementing Change. (2019). PMC - NIH.

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC - NIH.

  • Technical Support Center: Vehicle Controls for In Vivo Studies. Benchchem.

  • Use of Drugs and Medical Materials in Animals. UCI Office of Research.

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI.

  • Pharmacokinetic studies in mice or rats. Enamine.

  • Small Molecule Inhibitors Selection Guide. (2020). Biomol GmbH.

  • Connecting Rodent and Human Pharmacokinetic Models for the Design and Translation of Glucose-Responsive Insulin. (2020). American Diabetes Association.

  • Application Notes and Protocols for In Vivo Mouse Studies with MAX-10181. Benchchem.

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.

  • Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND. (2009). Taylor & Francis.

  • Best-practice medicine use – the five Rs. AHDB.

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. J-Stage.

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022). MDPI.

  • Three Rs (animal research). Wikipedia.

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020). PMC - NIH.

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024). PubMed.

  • The 3Rs – Replacement, Reduction and Refinement. NHMRC.

  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. WuXi AppTec.

Sources

Application

Application Notes &amp; Protocols: Leveraging 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one for Novel PET Ligand Development

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the novel precursor, 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethan-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the novel precursor, 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one, for the development of next-generation Positron Emission Tomography (PET) imaging ligands. The unique structural features of this azetidine-based scaffold—specifically its sterically defined primary amine and metabolically robust methoxyacetamide moiety—offer a versatile platform for creating high-affinity, selective radiotracers. We present detailed protocols covering precursor synthesis and characterization, strategic derivatization for target engagement, state-of-the-art radiolabeling methodologies with Fluorine-18, and a full suite of in vitro and in vivo evaluation techniques necessary to validate a candidate PET ligand for preclinical studies.

Introduction: The Azetidine Scaffold in Modern PET Ligand Design

Positron Emission Tomography (PET) is a powerful molecular imaging modality that enables the non-invasive, quantitative assessment of biological processes in vivo.[1][2] The success of PET hinges on the availability of highly specific and selective radioligands. The choice of the core chemical scaffold is a critical determinant of a ligand's ultimate success, influencing its pharmacokinetics, metabolic stability, and target affinity.

Azetidine-containing molecules have emerged as valuable scaffolds in medicinal chemistry. Their strained four-membered ring imparts a rigid, three-dimensional conformation that can facilitate precise interactions with biological targets. This rigidity often leads to improved binding affinity and selectivity compared to more flexible acyclic or larger ring systems. Furthermore, the azetidine core is generally less lipophilic than larger carbocyclic structures, which can be advantageous for developing central nervous system (CNS) PET ligands where blood-brain barrier (BBB) penetration must be carefully balanced to avoid non-specific binding.[3]

The subject of this guide, 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one, is a purpose-designed precursor. Its key features include:

  • A Reactive Handle: The primary amine at the C-3 position serves as a well-defined point for chemical modification, allowing for the covalent attachment of various pharmacophores to target specific receptors, enzymes, or transporters.

  • Metabolic Stability: The methoxyacetyl group on the azetidine nitrogen is designed to resist common metabolic pathways, potentially increasing the in vivo stability of the final radioligand.

  • Stereochemical Control: The gem-dimethyl group at C-3 provides a fixed stereochemical anchor, preventing epimerization at a critical position for target interaction.

This guide will walk researchers through the logical progression of developing a novel PET ligand starting from this promising precursor.

Overall Ligand Development Workflow

The development of a PET ligand is a multi-stage process that requires a cascade of validation steps. The workflow below outlines the critical path from the initial precursor to a fully characterized radioligand ready for advanced preclinical imaging.

G cluster_0 Phase 1: Chemistry & Synthesis cluster_1 Phase 2: Radiochemistry cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Evaluation Precursor Precursor Synthesis & Characterization Derivatization Derivatization with Targeting Moiety Precursor->Derivatization Target Selection Radiolabeling_Precursor Synthesis of Radiolabeling Precursor (e.g., Tosylate) Derivatization->Radiolabeling_Precursor Install Leaving Group Radiolabeling Radiolabeling with ¹⁸F Radiolabeling_Precursor->Radiolabeling Initiate Radiolabeling QC Purification & Quality Control (RCP, Aₘ) Radiolabeling->QC Stability Stability Assays (Plasma, Buffer) QC->Stability Candidate Passes QC LogD Lipophilicity (LogD) Stability->LogD Binding Binding Affinity (Kd) & Specificity LogD->Binding Autorad Autoradiography Binding->Autorad Biodist Biodistribution Studies Autorad->Biodist Promising In Vitro Profile PET_CT Preclinical PET/CT Imaging Biodist->PET_CT Blocking Blocking Studies (Specificity Confirmation) PET_CT->Blocking Metabolite Metabolite Analysis Blocking->Metabolite Final_Candidate Final_Candidate Metabolite->Final_Candidate

Figure 1: The integrated workflow for PET ligand development.

Synthesis and Derivatization Protocols

Proposed Synthesis of the Precursor

While 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one is a specialized starting material, a plausible synthetic route can be derived from established azetidine chemistry. A common approach involves the protection of a bifunctional starting material, formation of the azetidine ring, functional group manipulation, and final deprotection/acylation steps.[4] Researchers should characterize the final product thoroughly using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Derivatization for Target Engagement (Example: Amide Coupling)

The primary amine of the precursor is the key functional group for attaching a targeting vector. This protocol describes a standard amide coupling reaction to link the precursor to a carboxylic acid-containing pharmacophore.

Objective: To covalently link the azetidine precursor to a targeting moiety (TM-COOH) to create a non-radioactive ("cold") reference standard and the precursor for radiolabeling.

Materials:

  • 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one (Precursor)

  • Targeting Moiety with a carboxylic acid (TM-COOH)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Extraction solvent: Ethyl acetate (EtOAc)

  • Drying agent: Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of TM-COOH (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Addition of Precursor: Add a solution of the azetidine precursor (1.05 eq) in anhydrous DMF to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final derivative using NMR and HRMS.

Scientist's Note (Expertise & Experience): The choice of HATU as a coupling agent is deliberate; it is highly efficient and minimizes racemization, which is critical if the targeting moiety contains stereocenters. Pre-activation of the carboxylic acid ensures a rapid and clean reaction upon addition of the amine precursor.

Radiolabeling and Quality Control

The introduction of a positron-emitting radionuclide, typically Fluorine-18 (t½ ≈ 110 min), is the defining step in creating a PET ligand.[5] Direct labeling of the derivatized precursor is not feasible. A two-step approach is required: first, synthesizing a labeling precursor with a suitable leaving group, and second, performing the nucleophilic [¹⁸F]fluorination.

Workflow for ¹⁸F-Labeling

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Radiosynthesis Derivatized_Amine Derivatized Precursor (from Section 3.2) Prosthetic_Group Attach Prosthetic Group (e.g., 2-bromoacetyl bromide) Derivatized_Amine->Prosthetic_Group Labeling_Precursor Final Labeling Precursor (with leaving group, e.g., Br) Prosthetic_Group->Labeling_Precursor Radiosynthesis Nucleophilic Substitution (Labeling Precursor + Activated [¹⁸F]F⁻) Labeling_Precursor->Radiosynthesis F18_Production [¹⁸F]Fluoride Production (Cyclotron) F18_Activation [¹⁸F]F⁻ Activation (K₂CO₃ / K2.2.2) F18_Production->F18_Activation F18_Activation->Radiosynthesis Purification Semi-Prep HPLC Purification Radiosynthesis->Purification Final_Product Final Radiolabeled Ligand Purification->Final_Product

Figure 2: Two-step strategy for producing the ¹⁸F-labeled ligand.

Protocol: Automated Radiosynthesis of the [¹⁸F]Ligand

Objective: To perform the nucleophilic [¹⁸F]fluorination of a tosylate or bromo-functionalized precursor using an automated synthesis module.

Materials:

  • Aqueous [¹⁸F]Fluoride from cyclotron target

  • Kryptofix 2.2.2 (K2.2.2) solution (e.g., 15 mg in 1 mL acetonitrile)

  • Potassium Carbonate (K₂CO₃) solution (e.g., 2.5 mg in 0.5 mL water)

  • Labeling Precursor (e.g., tosylate derivative, 2-5 mg) dissolved in anhydrous DMSO or acetonitrile

  • Solvents for HPLC purification (e.g., acetonitrile, water, buffer)

  • Sterile water for injection, USP

  • Ethanol, USP

Step-by-Step Methodology (for an automated module):

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elution and Drying: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a mixture of the K₂CO₃ and K2.2.2 solutions. Azeotropically dry the [¹⁸F]F⁻/K2.2.2 complex by heating under a stream of nitrogen and vacuum, typically with additions of anhydrous acetonitrile.

  • Radiolabeling Reaction: Add the solution of the labeling precursor to the dried, activated [¹⁸F]K/K2.2.2 complex. Heat the reaction vessel at a specified temperature (e.g., 90-120 °C) for a set time (e.g., 10-15 minutes).

  • Quenching and Dilution: Cool the reaction vessel and quench the reaction with the mobile phase for HPLC purification.

  • Purification: Inject the crude reaction mixture onto a semi-preparative HPLC column to isolate the desired [¹⁸F]labeled product from unreacted precursor and radioactive impurities.

  • Formulation: Collect the product fraction, remove the organic solvent via rotary evaporation, and reformulate the final product in a sterile solution (e.g., saline with ≤10% ethanol) for injection. Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Quality Control (QC) Protocols

Rationale: Rigorous QC is mandatory to ensure the radioligand is safe for in vivo use and that the experimental data generated is reliable.

QC ParameterMethodAcceptance CriteriaRationale
Identity Analytical Radio-HPLCCo-elution of the radioactive peak with the non-radioactive reference standard.Confirms the chemical identity of the radiolabeled product.
Radiochemical Purity (RCP) Analytical Radio-HPLC≥ 95%Ensures that the vast majority of radioactivity comes from the desired compound, minimizing confounding signals.
Molar Activity (Aₘ) HPLC with UV and radiation detectorsTypically > 37 GBq/µmol (1 Ci/µmol) at time of injection.High molar activity is crucial to avoid mass effects where the injected compound could saturate the target receptor.
Residual Solvents Gas Chromatography (GC)Below USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm).Ensures the final product is free from potentially toxic organic solvents used during synthesis.[6]
pH pH strip or meter4.5 - 7.5Ensures the formulation is physiologically compatible and will not cause irritation upon injection.
Sterility & Endotoxins Standard microbiological testsSterile and passes bacterial endotoxin test.Mandatory for any material intended for in vivo administration.

In Vitro Evaluation Protocols

Before advancing to animal studies, a candidate ligand must demonstrate favorable properties in vitro.

Protocol: Lipophilicity (LogD₇.₄) Determination

Objective: To measure the octanol-water distribution coefficient at physiological pH, a key predictor of BBB permeability and non-specific binding.

Methodology (Shake-Flask Method):

  • Add a small amount (~0.1-1 MBq) of the purified radioligand to a vial containing 1 mL of 1-octanol and 1 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Vortex the vial vigorously for 5 minutes.

  • Centrifuge at 2000 x g for 5 minutes to ensure complete phase separation.

  • Carefully pipette triplicate aliquots (e.g., 100 µL) from both the octanol and PBS layers.

  • Measure the radioactivity in each aliquot using a gamma counter.

  • Calculate LogD₇.₄ = log₁₀ ( [Counts per mL in Octanol] / [Counts per mL in PBS] ).

Scientist's Note: For CNS PET ligands, a LogD₇.₄ value between 1.5 and 3.5 is often considered optimal. Values that are too low may result in poor BBB penetration, while values that are too high can lead to high non-specific binding in fatty tissues and the brain.[7]

Protocol: In Vitro Binding Affinity (Saturation Assay)

Objective: To determine the equilibrium dissociation constant (Kd) and the density of binding sites (Bmax) of the radioligand for its target.

Methodology:

  • Tissue/Cell Preparation: Prepare tissue homogenates or cell membranes from a source known to express the target of interest (e.g., transfected HEK293 cells, specific rat brain regions).

  • Assay Setup: In a series of tubes, add a fixed amount of the prepared tissue/membranes.

  • Saturation Binding: Add increasing concentrations of the radioligand to the tubes.

  • Non-Specific Binding: To a parallel set of tubes, add the same increasing concentrations of the radioligand plus a high concentration of a known, non-radioactive competitor to saturate the target sites.

  • Incubation: Incubate all tubes at a defined temperature until equilibrium is reached.

  • Separation: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each concentration. Plot specific binding versus the concentration of the radioligand and fit the data using non-linear regression (e.g., one-site specific binding model) to determine Kd and Bmax.[8]

ParameterIdeal CharacteristicImplication
Kd (Affinity) Low nanomolar or sub-nanomolar (< 5 nM)High affinity is required for the tracer to bind effectively to the target at the low concentrations used in PET imaging.
Bmax (Density) Detectable and consistent with known target expressionProvides a quantitative measure of the target density in the tissue being studied.

Preclinical In Vivo Evaluation

In vivo studies in animal models are the final validation step to assess the tracer's performance in a complex biological system.[9] The lack of standardized preclinical imaging protocols can impact data reproducibility; therefore, adhering to established best practices is critical.[10][11][12][13]

Workflow for In Vivo Characterization

G Animal_Prep Animal Preparation (Fasting, Anesthesia) Injection Tracer Injection (IV, Tail Vein) Animal_Prep->Injection Dynamic_Scan Dynamic PET/CT Scan (e.g., 0-90 min) Injection->Dynamic_Scan ROI_Analysis Image Reconstruction & Region-of-Interest (ROI) Analysis Dynamic_Scan->ROI_Analysis TACs Generate Time-Activity Curves (TACs) ROI_Analysis->TACs Compare_TACs Compare Baseline vs. Blocked TACs TACs->Compare_TACs Blocking_Study Blocking Study: Pre-inject with Cold Ligand Blocking_Study->Compare_TACs Specificity Demonstrate Target Specificity Compare_TACs->Specificity

Figure 3: Workflow for a preclinical PET imaging study to assess specificity.

Protocol: Dynamic PET/CT Imaging in Rodents

Objective: To determine the in vivo biodistribution, pharmacokinetics, and target-specific uptake of the radioligand in a rodent model.

Methodology:

  • Animal Preparation: Fast the animal (e.g., mouse or rat) for 4-6 hours to reduce variability in metabolism. Anesthetize the animal using isoflurane (1.5-2% in O₂) and maintain its body temperature using a heating pad.

  • Tracer Administration: Place the animal in the PET/CT scanner. Administer a bolus injection of the radioligand (e.g., 5-10 MBq) via a lateral tail vein catheter.

  • Image Acquisition: Immediately start a dynamic PET scan for 60-90 minutes. Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction: Reconstruct the dynamic PET data into multiple time frames (e.g., 4x15s, 4x60s, 11x300s) using an appropriate algorithm (e.g., 3D-OSEM).

  • Data Analysis: Co-register the PET and CT images. Draw regions of interest (ROIs) on the CT scan over various brain regions (e.g., striatum, cortex, cerebellum) and peripheral organs. Generate time-activity curves (TACs) by plotting the average radioactivity concentration (in Bq/mL or SUV) within each ROI over time.

Protocol: In Vivo Blocking Study

Rationale: This is the definitive experiment to prove that the observed uptake in a target-rich region is due to specific binding and not non-specific accumulation.

Methodology:

  • Baseline Scan: Perform a dynamic PET/CT scan as described in Protocol 6.2 on a cohort of animals.

  • Blocking Scan: On a separate day, or in a separate cohort of animals, pre-treat the animals with a high dose of the non-radioactive version of the ligand or a known competitor (e.g., 1-5 mg/kg, administered 15-30 minutes before the radioligand).

  • Repeat Scan: Administer the same amount of radioligand and perform the identical dynamic PET/CT scan.

  • Analysis: Compare the TACs from the baseline and blocking scans. A significant reduction (>50-70%) in radiotracer uptake in the target region during the blocking scan is strong evidence of specific binding.[1]

Conclusion

The precursor 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one represents a highly promising and versatile platform for the development of novel PET imaging agents. Its unique combination of a reactive primary amine for targeted derivatization and a stable core structure provides an excellent starting point for medicinal chemists. By following the systematic protocols for synthesis, radiolabeling, and comprehensive in vitro and in vivo evaluation outlined in this guide, researchers can efficiently advance new ligand candidates from the benchtop to validated preclinical imaging tools, ultimately accelerating the discovery of new diagnostics and therapeutics for a wide range of diseases.

References

  • Radiolabeling and Preliminary In Vivo Evaluation of the Candidate CCR2 Targeting PET Radioligand [11C]AZD2423. (2025). MDPI.
  • Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. PMC.
  • PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5). (2012). PMC - NIH.
  • Preclinical in vitro and in vivo evaluation of [11C]ORM-13070 as PET ligand for alpha-2C adrenergic receptor occupancy using PET imaging in non-human primates. (2025). PubMed.
  • 1-(3-amino-3-methylazetidin-1-yl)ethan-1-one. NextSDS.
  • Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study. (2019). PMC.
  • Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. (2023). MDPI.
  • Synthesis and in Vitro and in Vivo Evaluation of 18F-Labeled Positron Emission Tomography (PET) Ligands for Imaging the Vesicular Acetylcholine Transporter. (2009). ACS Publications.
  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate.
  • Standardisation of preclinical PET/CT protocols across multiple research centres. NC3Rs.
  • Amino Acid PET - An Imaging Option to Identify Treatment Response, Posttherapeutic Effects, and Tumor Recurrence?. (2016). PubMed.
  • Synthesis, In Vitro and In Vivo Evaluation of 18F-labeled PET Ligands for Imaging the Vesicular Acetylcholine Transporter. PMC.
  • In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor. (2016). MDPI.
  • Standardisation of preclinical PET/CT protocols across multiple research centres. (2024).
  • Radionuclide Labeling and Evaluation of Candidate Radioligands for PET Imaging of Histone Deacetylase in the Brain. PMC.
  • Invited Perspective PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5). (2012).
  • Simple and rapid analysis of residual aminopolyether (K222) levels in [18F]-labeled imaging agents | Request PDF. (2025). ResearchGate.
  • Development of 18 F-Labeled Radiotracers for PET Imaging of the Adenosine A 2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. (2021). MDPI.
  • Preclinical Imaging. ANSTO.
  • Best Practices for Preclinical 18 F-FDG PET Imaging. (2018). Journal of Nuclear Medicine.

Sources

Method

Application Note: High-Throughput Permeability Profiling of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

Executive Summary The ability of a therapeutic agent to cross biological membranes is a cornerstone of its pharmacokinetic profile and a critical determinant of its clinical success. This document provides a detailed tec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ability of a therapeutic agent to cross biological membranes is a cornerstone of its pharmacokinetic profile and a critical determinant of its clinical success. This document provides a detailed technical guide for characterizing the cell permeability of a novel small molecule, 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one. We present a tiered approach, beginning with a rapid, high-throughput assessment of passive diffusion using the Parallel Artificial Membrane Permeability Assay (PAMPA), followed by a comprehensive evaluation of passive and active transport mechanisms using the Caco-2 cell monolayer assay, the industry's gold standard for predicting oral absorption.[1][2] This guide explains the scientific rationale behind each protocol, offers detailed step-by-step methodologies, and provides a framework for data interpretation, empowering research teams to make informed decisions during lead optimization and candidate selection.

The Imperative of Permeability Assessment in Drug Discovery

A drug's journey to its intracellular target is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Permeability, the velocity at which a compound traverses a lipid membrane, directly influences the "A" and "D" of ADME.[3] Poor permeability can lead to low oral bioavailability, inadequate tissue penetration, and ultimately, therapeutic failure. Therefore, early-stage characterization of a compound's flux across relevant biological barriers is not merely a screening step but a crucial, data-driven strategy to mitigate late-stage attrition.

This application note focuses on two complementary assays to build a comprehensive permeability profile for 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one:

  • PAMPA: A cell-free, biomimetic model that isolates and quantifies passive transcellular diffusion.[4] Its high-throughput nature makes it ideal for initial screening of compound libraries.

  • Caco-2 Assay: A cell-based model utilizing a monolayer of human intestinal cells that recapitulates the complex barrier of the gut wall, including passive diffusion, paracellular flux, and active transport via influx and efflux proteins (e.g., P-glycoprotein, P-gp).[1][5]

Tiered Experimental Workflow

We advocate for a logical, tiered approach to permeability assessment. The PAMPA assay serves as an efficient first-pass screen. Compounds demonstrating favorable passive diffusion are then advanced to the more resource-intensive Caco-2 assay for a deeper mechanistic understanding.

G cluster_0 Tier 1: Passive Permeability Screen cluster_1 Tier 2: Biological Permeability & Efflux A Compound Stock Preparation 1-(3-Amino-3-methylazetidin-1-yl) -2-methoxyethan-1-one in DMSO B PAMPA Assay (Lipid-coated artificial membrane) A->B Dilute to working concentration D Caco-2 Monolayer Culture (21-day differentiation) A->D Prepare working solution in transport buffer C Quantification (LC-MS/MS) Calculate Permeability Coefficient (Pe) B->C F Bidirectional Transport Study (Apical-to-Basolateral & Basolateral-to-Apical) C->F If Pe indicates medium-high permeability E Monolayer Integrity Check (TEER & Lucifer Yellow Assay) D->E Quality Control E->F G Quantification (LC-MS/MS) Calculate Papp & Efflux Ratio F->G

Caption: Tiered workflow for permeability assessment.

Protocol I: Parallel Artificial Membrane Permeability Assay (PAMPA)

4.1. Principle

The PAMPA model isolates passive, transcellular diffusion. A filter plate's microporous membrane is coated with a lipid solution (e.g., lecithin in dodecane), forming an artificial barrier that separates a donor well from an acceptor well. The rate of compound diffusion across this lipid layer is measured to determine its intrinsic permeability.[4][6]

4.2. Materials

  • MultiScreen PAMPA Plate (96-well filter plate, e.g., Millipore MAIPN4550)

  • 96-well acceptor plate

  • Lecithin (phosphatidylcholine)

  • Dodecane

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test Compound: 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

  • Control Compounds: Propranolol (high permeability), Atenolol (low permeability)

  • LC-MS/MS system for quantification

4.3. Step-by-Step Methodology

  • Reagent Preparation:

    • Lipid Solution: Prepare a 2% (w/v) solution of lecithin in dodecane.

    • Buffer: Prepare PBS at pH 7.4.

    • Compound Solutions: Prepare 10 mM stock solutions of the test compound and controls in DMSO. From this, create a 200 µM working solution in PBS (final DMSO concentration ≤ 1%).

  • Assay Setup:

    • Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

    • Membrane Coating: Carefully apply 5 µL of the 2% lecithin/dodecane solution to the membrane of each well on the filter (donor) plate. Allow the solvent to fully impregnate the membrane for 5 minutes.

    • Donor Plate Loading: Add 150 µL of the 200 µM compound working solutions to the corresponding wells of the lipid-coated donor plate.

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Ensure the bottom of the filter membrane is in contact with the buffer in the acceptor plate.

    • Incubate the assembly at room temperature for 5-16 hours in a sealed container with a moistened paper towel to minimize evaporation.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Collect samples from the donor and acceptor wells.

    • Determine the concentration of the compound in all samples using a validated LC-MS/MS method.

4.4. Data Analysis & Interpretation

Calculate the permeability coefficient (Pe) in cm/s. The data can be classified as follows:

Permeability ClassPe (x 10⁻⁶ cm/s)Predicted Absorption
High> 10Good
Medium1 - 10Moderate
Low< 1Poor

This table provides a general guideline; classification can vary slightly between labs.

Protocol II: Caco-2 Bidirectional Permeability Assay

5.1. Principle

Caco-2 cells, a human colon adenocarcinoma line, form a polarized monolayer with tight junctions when cultured on semi-permeable supports, mimicking the intestinal epithelium.[1][5] This model allows for the measurement of the apparent permeability coefficient (Papp) in both the absorptive (Apical-to-Basolateral, A-to-B) and secretive (Basolateral-to-Apical, B-to-A) directions. The ratio of these coefficients (Efflux Ratio) indicates if the compound is a substrate of efflux transporters like P-gp.[1]

G cluster_apical Apical (Lumen Side) cluster_monolayer Caco-2 Monolayer cluster_basal Basolateral (Blood Side) apical_node Compound Added (A-to-B Assay) cell_layer Tight Junction Enterocyte Efflux Transporter (P-gp) apical_node->cell_layer:f1 Passive Absorption Papp (A-to-B) basal_node Compound Added (B-to-A Assay) basal_node->cell_layer:f2 Active Efflux Papp (B-to-A)

Caption: Caco-2 assay measures both absorption and efflux.

5.2. Materials

  • Caco-2 cells (ATCC HTB-37)

  • Complete Culture Medium: DMEM with 10% FBS, 1% Non-Essential Amino Acids, 1% Penicillin-Streptomycin

  • Transwell® inserts (24-well, 0.4 µm pore size)

  • Transport Buffer: Hanks’ Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer Yellow (paracellular integrity marker)

  • Test and Control compounds (as in PAMPA, plus a P-gp substrate like Digoxin)

  • LC-MS/MS system

5.3. Step-by-Step Methodology

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm².

    • Culture for 21-25 days, replacing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Verification (Critical QC Step):

    • TEER Measurement: Before the assay, measure the TEER of each monolayer. Only use inserts with TEER values > 300 Ω·cm², as this indicates the formation of robust tight junctions.

    • Lucifer Yellow Assay: After the transport experiment, assess monolayer integrity by measuring the flux of Lucifer Yellow. The Papp for this marker should be very low (<0.5 x 10⁻⁶ cm/s), confirming that paracellular passage was minimal.[7]

  • Bidirectional Transport Experiment:

    • Rinse monolayers twice with pre-warmed (37°C) transport buffer (HBSS).

    • Prepare a 10 µM working solution of the test compound in HBSS.

    • For A-to-B (Absorption): Add 0.4 mL of the compound solution to the apical (upper) chamber and 1.2 mL of buffer to the basolateral (lower) chamber.

    • For B-to-A (Efflux): Add 1.2 mL of the compound solution to the basolateral chamber and 0.4 mL of buffer to the apical chamber.

    • Incubate at 37°C with 5% CO₂ on an orbital shaker for 2 hours.

  • Sample Analysis:

    • At the end of the incubation, collect samples from both donor and receiver compartments.

    • Quantify compound concentrations via LC-MS/MS.

5.4. Data Analysis & Interpretation

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = (Vᵣ / (Area × Time)) × ([Compound]ᵣ / [Compound]₀)

    • Vᵣ = Volume of the receiver compartment (cm³)

    • Area = Surface area of the membrane (cm²)

    • Time = Incubation time (s)

    • [Compound]ᵣ = Measured concentration in the receiver compartment

    • [Compound]₀ = Initial concentration in the donor compartment

  • Calculate Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

  • Interpret the Results:

Papp (A-to-B) (x 10⁻⁶ cm/s)Predicted Human AbsorptionEfflux Ratio (ER)Interpretation
> 10High< 2High permeability, not a substrate for efflux.
1 - 10Medium≥ 2Medium permeability, potential efflux substrate.
< 1LowN/ALow permeability, absorption may be limited.

An Efflux Ratio ≥ 2 is a strong indicator that the compound is actively transported out of the cell by efflux pumps like P-gp, which can limit its net absorption and tissue penetration.[1]

References

  • Caco-2 Permeability Assay. Evotec. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • ADME Caco-2 Permeability Assay. BioDuro. [Link]

  • 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. PubMed. [Link]

  • Cell-based in vitro models for predicting drug permeability. PubMed. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. PMC - NIH. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • MDCK Permeability Assay. Domainex. [Link]

  • Caco-2 Permeability Assay. Domainex. [Link]

  • Predictive Models for Intestinal Drug Absorption. Creative Bioarray. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. PMC - NIH. [Link]

  • Application of Method Suitability for Drug Permeability Classification. PMC - NIH. [Link]

  • Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan. [Link]

  • Permeability & Absorption. Creative Biolabs. [Link]

Sources

Application

Application Notes &amp; Protocols: Preclinical Formulation of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

Abstract The successful preclinical evaluation of a new chemical entity (NCE) is critically dependent on the development of an appropriate formulation that ensures consistent and adequate drug exposure in animal models.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The successful preclinical evaluation of a new chemical entity (NCE) is critically dependent on the development of an appropriate formulation that ensures consistent and adequate drug exposure in animal models.[1][2] This document provides a comprehensive guide for the formulation of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one (hereinafter referred to as "the Compound"), a novel small molecule, for use in preclinical pharmacokinetic (PK), toxicology (Tox), and efficacy studies. Due to the early stage of development, a thorough characterization of the Compound's physicochemical properties is the foundational first step.[1][3] This guide outlines a systematic approach, beginning with pre-formulation assessment and leading to the development of simple, fit-for-purpose formulations for oral and parenteral administration. Protocols for analytical characterization and stability testing are included to ensure formulation quality and reliability.

Pre-Formulation Assessment: Characterizing the New Chemical Entity (NCE)

A comprehensive understanding of the Compound's physicochemical properties is paramount before any formulation work begins.[1][3][4] This phase aims to identify potential development challenges and guide the selection of an appropriate formulation strategy. Given the Compound's structure—featuring a basic azetidine nitrogen, a primary amine, and an amide linkage—particular attention should be paid to pH-dependent solubility and stability.

In Silico Profiling & Initial Risk Assessment

Modern drug development often begins with computational, or in silico, prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[5][6][7] These tools provide a rapid, cost-effective initial assessment before significant resources are committed.[6][7]

Key Predicted Parameters:

  • pKa: The presence of two amine groups (azetidine and primary amine) suggests at least two basic pKa values. The azetidine nitrogen is expected to be the more basic site. Accurate pKa prediction is crucial as it governs the ionization state at different physiological pHs, which in turn dictates solubility and permeability.[8][9]

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) predict the lipophilicity of the Compound.[10][11] LogD, which accounts for ionization at a given pH (e.g., physiological pH 7.4), is more relevant for predicting in vivo behavior.[11]

  • Aqueous Solubility: Initial predictions will estimate the intrinsic solubility of the neutral form of the Compound.

Initial Assessment: Based on its structure, the Compound is predicted to be a basic molecule with pH-dependent aqueous solubility. Its relatively small size and polar functional groups suggest that permeability may be favorable, but poor solubility at intestinal pH could be a limiting factor for oral absorption.

Physicochemical Characterization

Experimental determination of the Compound's properties is essential to confirm in silico predictions and build a robust data package.[1][12]

PropertyExperimental Method(s)Rationale & Expected Outcome
Aqueous Solubility Kinetic & Thermodynamic Solubility Assays across a pH range (e.g., pH 1.2, 4.5, 6.8, 7.4)To establish the pH-solubility profile.[1] Expected: Higher solubility at lower pH due to protonation of the amine groups. This is a critical parameter for designing oral formulations.
pKa Potentiometric Titration, UV-Metric Titration, or Capillary ElectrophoresisTo precisely determine the ionization constant(s).[8][13] This data is vital for selecting pH-modifying excipients and predicting the site of absorption in the GI tract.
Lipophilicity (LogD) Shake-Flask Method or RP-HPLCTo measure the partitioning behavior at physiological pH.[8] This informs the Compound's ability to cross biological membranes.
Solid-State Properties X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)To determine crystallinity, identify polymorphs, and assess thermal stability.[14][15][16][17] Polymorphism can significantly impact solubility and dissolution rate.[15][16]
Chemical Stability Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat)To identify potential degradation pathways and critical stability liabilities. The amide bond may be susceptible to hydrolysis under acidic or basic conditions.

Formulation Strategy & Development

The primary goal of preclinical formulations is to achieve adequate and reproducible systemic exposure for the intended pharmacology or toxicology studies.[2][18] Simplicity is key, and excipients should be minimized and selected from a list of well-tolerated, commonly used agents.[1]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Formulation selection workflow for the Compound.

Oral Formulation Development

Oral administration is often preferred for preclinical studies as it mimics the intended clinical route.[19] Given the Compound's basic nature, leveraging pH to enhance solubility is the most direct strategy.

Protocol 2.1.1: Preparation of an Acidic Aqueous Solution (Target: 10 mg/mL)

This protocol is designed for early PK or efficacy studies in rodents. The principle is to dissolve the Compound in an acidic buffer where its amine groups are protonated, forming a soluble salt in situ.

  • Vehicle Preparation: Prepare a 50 mM citrate buffer and adjust the pH to 3.0 using citric acid or sodium citrate. Filter the buffer through a 0.22 µm filter.

  • Weighing: Accurately weigh the required amount of the Compound. For a 10 mL final volume at 10 mg/mL, weigh 100 mg.

  • Dissolution: Add approximately 8 mL of the pH 3.0 citrate buffer to the vessel containing the Compound.

  • Mixing: Vortex or sonicate the mixture until the Compound is fully dissolved. Gentle heating (up to 40°C) may be applied if necessary, but stability must be confirmed.

  • Final Volume Adjustment: Once fully dissolved, add the pH 3.0 citrate buffer to reach the final target volume (e.g., 10 mL).

  • Quality Control: Measure the final pH of the solution. Perform a visual inspection for clarity and particulates. Analyze the concentration via a validated HPLC-UV method (see Section 3).

Rationale: Using a pH-modifying agent is the simplest and most common method to solubilize basic compounds.[20] A citrate buffer is chosen for its physiological acceptance and buffering capacity.

Parenteral (Intravenous) Formulation Development

For intravenous (IV) administration, the formulation must be sterile, isotonic, and free of particulates, with a pH close to physiological levels if possible.[21][22]

Protocol 2.2.1: Preparation of a Co-Solvent IV Formulation (Target: 5 mg/mL)

This approach is used when aqueous solubility at a physiologically acceptable pH is insufficient for the required dose.

  • Co-Solvent Preparation: Prepare a vehicle consisting of 20% Propylene Glycol, 10% Ethanol, and 70% Saline (0.9% NaCl) (v/v/v).

  • Weighing: Accurately weigh the required amount of the Compound. For a 5 mL final volume at 5 mg/mL, weigh 25 mg.

  • Initial Dissolution: Add the Compound to a sterile vial. Add the required volume of Ethanol (0.5 mL) and swirl to wet the powder. Then, add the Propylene Glycol (1.0 mL) and vortex or sonicate until the Compound is fully dissolved.

  • Dilution: Slowly add the Saline (3.5 mL) to the organic solution while gently mixing. The solution should remain clear.

  • Sterilization & QC: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container. Perform visual inspection and concentration analysis.

Rationale: Co-solvents like propylene glycol and ethanol are common excipients used to increase the solubility of poorly water-soluble compounds in parenteral formulations.[20][23] The stepwise addition ensures the Compound remains dissolved as the polarity of the vehicle changes.

Analytical Methods and Quality Control

Robust analytical methods are required to confirm the concentration, homogeneity, and stability of all prepared formulations.[24][25][26]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Quality control workflow for formulation release.

Protocol 3.1: HPLC-UV Method for Potency Analysis

This protocol provides a general starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance for the Compound (determined by UV scan).

  • Injection Volume: 10 µL.

  • Quantification: Use an external standard curve prepared from a stock solution of the Compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Samples of the formulation should be diluted to fall within the linear range of the standard curve.

"Fit-for-Purpose" Stability Testing

For early-stage preclinical studies, a full ICH stability program is not required.[27][28] Instead, a "fit-for-purpose" study is conducted to ensure the formulation is stable for the duration of its preparation and use in a given animal study.[29][30]

Protocol 4.1: Short-Term Stability Assessment

  • Preparation: Prepare the formulation as described in Section 2.

  • Initial Analysis (T=0): Immediately after preparation, analyze the formulation for appearance, pH, and concentration (potency) as per the QC methods in Section 3.

  • Storage: Store aliquots of the formulation under the intended use conditions (e.g., room temperature on the benchtop, refrigerated at 2-8°C).

  • Time Points: Analyze the stored samples at time points relevant to the study duration (e.g., 4 hours, 24 hours, 48 hours).

  • Acceptance Criteria: The formulation is typically considered stable if the concentration remains within ±10% of the initial (T=0) value and no significant changes in appearance or pH are observed.[29]

Conclusion

The successful formulation of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one for preclinical studies hinges on a data-driven approach. A thorough pre-formulation assessment to define the Compound's physicochemical properties, particularly its pH-dependent solubility, is the critical first step. Based on this profile, simple, fit-for-purpose oral and parenteral formulations can be developed using common, well-tolerated excipients. The protocols provided herein offer robust starting points for creating aqueous solutions via pH modification for oral dosing and co-solvent systems for intravenous administration. Rigorous analytical QC and short-term stability testing are essential to ensure that the formulations are accurate, homogenous, and stable, thereby guaranteeing the integrity of the subsequent preclinical study data.

References

  • Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved from [Link]

  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! Retrieved from [Link]

  • J. Mol. Biol. (2020, July 31). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]

  • Singh, A., & Kulkarni, S. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 17(2), 236–251. Retrieved from [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • Pharmaceuticals (Basel). (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]

  • Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery. Retrieved from [Link]

  • GxP-CC. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2026, February 12). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Retrieved from [Link]

  • TA Instruments. (n.d.). Analytical tools for pharmaceutical discovery and formulation. Retrieved from [Link]

  • Veeprho. (2023, July 3). A Stitch in Time Saves Nine: Decoding Pharmaceutical Developability Assessment of NCEs. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 12). Preclinical Dose-Formulation Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Lipophilicity and pKa Assays. Retrieved from [Link]

  • J Comput Aided Mol Des. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Retrieved from [Link]

  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Characterization of NCEs in Early Stage Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. Retrieved from [Link]

  • Gordon Research Conferences. (n.d.). Preclinical Form and Formulation for Drug Discovery. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • AAPS J. (2012). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. Retrieved from [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology, 27(11), 40-53. Retrieved from [Link]

  • PharmiWeb.com. (2021, April 21). Eight Commonly Used Techniques for Drug Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Oral Formulations for Preclinical Studies. Retrieved from [Link]

  • Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, November 3). A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. Retrieved from [Link]

  • Drug Development & Delivery. (2015, May 31). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2018, August 9). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. Retrieved from [Link]

  • Pharmaceutical Engineering. (2024, June 1). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • CD Formulation. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • J Comput Aided Mol Des. (2025, November 25). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). Optimal Preclinical Formulation Development. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • Drug Development & Delivery. (2019, June 2). Considerations in Developing Complex Parenteral Formulations. Retrieved from [Link]

  • European Pharmaceutical Review. (2017, December 15). Non-clinical dose formulation considerations. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Experimental Design for Testing the Efficacy of Novel Azetidine Derivatives

Introduction: The Azetidine Scaffold - A Privileged Structure in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a structurally significant motif in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold - A Privileged Structure in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a structurally significant motif in medicinal chemistry. Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance the pharmacological and pharmacokinetic properties of bioactive molecules.[1][2] This has led to the incorporation of the azetidine scaffold into a variety of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][4][5] Notably, several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, feature an azetidine moiety, underscoring its importance in contemporary drug design.[1][6]

This guide provides a comprehensive framework for the preclinical evaluation of novel azetidine derivatives, outlining a logical progression of experiments from initial screening to in vivo efficacy studies. The protocols and methodologies described herein are intended to provide researchers, scientists, and drug development professionals with a robust toolkit to assess the therapeutic potential of this promising class of compounds.

Part 1: Initial Compound Characterization and In Vitro Screening

The initial phase of testing focuses on establishing the fundamental cytotoxic and/or biological activity of the novel azetidine derivatives. This stage is critical for identifying promising lead compounds and prioritizing them for further investigation.

Physicochemical Properties and Compound Handling

Prior to any biological testing, it is essential to characterize the fundamental physicochemical properties of the synthesized azetidine derivatives. This includes determining their solubility in various solvents, typically starting with dimethyl sulfoxide (DMSO) for stock solutions, and assessing their stability under experimental conditions. All compounds should be properly characterized using techniques such as IR, 1H NMR, 13C NMR, and elemental analysis to confirm their identity and purity.[3]

General Cytotoxicity Assessment: The MTT Assay

A primary step in evaluating any new chemical entity is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of compounds.[7]

Protocol: MTT Assay for General Cytotoxicity

  • Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, or MCF-7 breast adenocarcinoma) in 96-well plates at an appropriate density and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of the azetidine derivatives in culture medium. The final concentration of the vehicle control (e.g., DMSO) should not exceed a non-toxic level, typically 0.5%.[7] Treat the cells with a range of compound concentrations (e.g., 0.01 to 100 µM) and include a positive control (a known cytotoxic drug like doxorubicin).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[7]

Table 1: Example of In Vitro Anticancer Activity Data for Novel Azetidine Derivatives

Compound IDCancer Cell LineIC50 (µM)
AZ-001A549 (Lung Carcinoma)2.2
AZ-001HCT116 (Colon Carcinoma)2.1
AZ-002MCF-7 (Breast Adenocarcinoma)5.8
DoxorubicinMCF-7 (Breast Adenocarcinoma)0.9

This table presents hypothetical data for illustrative purposes.

Screening for Antimicrobial Activity

Given that many azetidine derivatives, particularly those containing a β-lactam ring, exhibit antimicrobial properties, it is pertinent to screen them against a panel of clinically relevant bacterial and fungal strains.[3][8][9]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare two-fold serial dilutions of the azetidine derivatives in a 96-well microtiter plate.

  • Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control (a standard antimicrobial agent like ampicillin or clotrimazole).[10]

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[7]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Part 2: Target-Based Assays and Mechanistic Studies

Once lead compounds with significant biological activity have been identified, the next step is to elucidate their mechanism of action. This involves identifying and validating their molecular targets.

Enzyme Inhibition Assays

Azetidine derivatives have been shown to inhibit various enzymes, including serine proteases like thrombin and kinases involved in signaling pathways.[6][11][12]

Protocol: General Enzyme Inhibition Assay

  • Assay Setup: In a suitable buffer, combine the target enzyme, its substrate, and varying concentrations of the azetidine derivative.

  • Incubation: Allow the reaction to proceed for a defined period at an optimal temperature.

  • Signal Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Investigating Modulation of Signaling Pathways

Many azetidine derivatives exert their effects by modulating key cellular signaling pathways, such as the JAK-STAT pathway, which is often dysregulated in cancer.[2][13][14]

Workflow for Investigating STAT3 Pathway Inhibition

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Efficacy A Novel Azetidine Derivatives B Cell-Free STAT3 DNA-Binding Assay (EMSA) A->B Screen for direct inhibition C Determine IC50 values B->C Quantify potency D Treat Cancer Cells (e.g., MDA-MB-231) C->D Select potent compounds E Western Blot for p-STAT3 and Total STAT3 D->E Assess STAT3 phosphorylation F qRT-PCR for STAT3 Target Gene Expression D->F Measure downstream effects G Apoptosis Assay (e.g., Annexin V) D->G Evaluate induction of cell death H Xenograft Mouse Model with STAT3-addicted tumors G->H Validate in a living system I Administer Azetidine Derivative H->I J Monitor Tumor Growth and Survival I->J

Caption: A streamlined workflow for evaluating the inhibitory effects of novel azetidine derivatives on the STAT3 signaling pathway.

Protocol: Western Blotting for STAT3 Phosphorylation

  • Cell Treatment and Lysis: Treat cancer cells harboring constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468) with the azetidine derivatives for various times and at different concentrations.[14][15] Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3, followed by incubation with appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of the pathway.[14]

Part 3: In Vivo Efficacy and Preclinical Development

Promising candidates identified through in vitro studies must be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a drug.

Experimental Design for a Basic PK Study

  • Animal Model: Use a suitable animal model, such as mice or rats.

  • Compound Administration: Administer the azetidine derivative via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the compound concentration over time.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

In Vivo Efficacy in Disease Models

The ultimate test of a novel therapeutic is its ability to produce a desired effect in a relevant disease model.

Protocol: Xenograft Model for Anticancer Efficacy

  • Tumor Implantation: Implant human cancer cells (e.g., A549 or MDA-MB-231) subcutaneously into immunocompromised mice.[13]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment groups (vehicle control, positive control, and different doses of the azetidine derivative). Administer the treatments according to a predefined schedule.

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). The primary endpoint is often tumor growth inhibition.[13]

Diagram of the Drug Discovery and Development Workflow

Caption: A simplified overview of the drug discovery and development pipeline, highlighting the key stages from initial compound synthesis to post-market surveillance.

Conclusion

The experimental framework outlined in this guide provides a comprehensive and logical approach to evaluating the therapeutic potential of novel azetidine derivatives. By systematically progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo efficacy models, researchers can build a robust data package to support the advancement of promising candidates through the drug development pipeline. The versatility of the azetidine scaffold continues to offer exciting opportunities for the discovery of next-generation therapeutics.[1]

References

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemistry and biological activities of 2-azetidinone derivatives – A mini-review. (2020, August 20). R Discovery. [Link]

  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. (n.d.). ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011, June 20). ACG Publications. [Link]

  • Azetidin-2-one derivatives as inhibitors of thrombin. (n.d.). PubMed. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (n.d.). National Center for Biotechnology Information. [Link]

  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. (2015, November 26). INTERNATIONAL JOURNAL OF PHARMACOGNOSY. [Link]

  • Azetidines of pharmacological interest. (2021, June 29). PubMed. [Link]

  • Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases. (2008, February 6). ACS Publications. [Link]

  • Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. (2020, September 28). PubMed. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (n.d.). ChEMBL. [Link]

  • Azetidine-2,4-diones (4-Oxo-β-lactams) as Scaffolds for Designing Elastase Inhibitors. (2008, February 22). ACS Publications. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020, December 22). ACS Publications. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018, March 7). MedCrave. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

Welcome to the technical support center for the synthesis of 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions that may arise during the synthesis of this valuable azetidine-containing compound. The inherent ring strain of the azetidine core, while making it a useful motif in medicinal chemistry, also presents unique synthetic challenges.[1][2] This guide aims to address these challenges with practical, field-proven insights.

The synthesis of 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one typically involves the amide coupling of 3-amino-3-methylazetidine with 2-methoxyacetic acid or an activated derivative thereof. This process, while seemingly straightforward, is prone to several pitfalls that can affect yield, purity, and scalability.

Troubleshooting Guide

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the amide coupling to form 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one can stem from several factors, ranging from suboptimal reaction conditions to degradation of starting materials or products.

Potential Causes and Solutions:

  • Inefficient Amide Coupling: The direct coupling of a carboxylic acid and an amine is often inefficient without an activating agent.

    • Solution: Employ a suitable coupling agent to activate the carboxylic acid. Common choices include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (1-hydroxybenzotriazole) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[3] These reagents convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the azetidine nitrogen.

  • Side Reactions: The amino group on the azetidine ring can compete with the ring nitrogen for acylation, leading to the formation of undesired bis-acylated products.

    • Solution: Consider using a protected 3-amino-3-methylazetidine derivative, such as the Boc-protected version. The Boc (tert-butyloxycarbonyl) group can be removed after the amide bond is formed.

  • Ring Opening of Azetidine: Azetidines are strained four-membered rings and can be susceptible to ring-opening under harsh conditions, particularly acidic or strongly nucleophilic conditions.[1][2]

    • Solution: Maintain mild reaction conditions. Avoid strong acids or bases and high temperatures. If using an acid chloride of 2-methoxyacetic acid, ensure a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is present to scavenge the HCl generated.

  • Decomposition on Silica Gel: The basic nitrogen atoms in the product can interact strongly with the acidic silica gel during column chromatography, leading to product loss or decomposition.[4]

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a volatile amine, such as triethylamine, in the eluent. Alternatively, consider other purification methods like crystallization or distillation if applicable.

Workflow for Optimizing Amide Coupling:

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing significant impurity formation in my reaction. How can I identify and minimize these byproducts?

Impurity generation is a common issue, and understanding the potential side reactions is key to mitigating them.

Common Impurities and Mitigation Strategies:

ImpurityPotential CauseMitigation Strategy
Bis-acylated product The exocyclic primary amine of 3-amino-3-methylazetidine reacts in addition to the secondary azetidine nitrogen.Use a stoichiometric amount of the acylating agent. Alternatively, protect the primary amine with a suitable protecting group (e.g., Boc) prior to the coupling reaction.
Dimerization/Polymerization Self-reaction of the starting materials or product, especially under harsh conditions.Maintain dilute reaction conditions and control the temperature. Add the acylating agent slowly to the solution of the azetidine.
Ring-opened products The strained azetidine ring can be cleaved by strong nucleophiles or under acidic conditions.[1][2]Use mild coupling reagents and non-nucleophilic bases. Avoid prolonged exposure to acidic or basic conditions during workup.
Unreacted Starting Materials Incomplete reaction due to insufficient activation or reaction time.Increase the amount of coupling agent, extend the reaction time, or gently warm the reaction mixture if the components are stable at slightly elevated temperatures.

Analytical Approach:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an invaluable tool for identifying the molecular weights of the impurities, which can provide clues to their structures.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can help elucidate the exact structures of the major byproducts.

Question 3: The purification of the final product is challenging. What are the best practices for isolating pure 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one?

The presence of two basic nitrogen atoms in the target molecule can complicate purification, particularly by chromatography.

Purification Strategies:

  • Column Chromatography:

    • Stationary Phase: As mentioned, silica gel should be deactivated with a base like triethylamine (typically 0.1-1% in the eluent) to prevent streaking and product loss. Alumina (neutral or basic) can be a good alternative to silica gel.

    • Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol, or isopropanol) is often effective. The addition of a small amount of amine to the eluent is crucial.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for purification.

    • Solvent Screening: Test a variety of solvents and solvent systems (e.g., ethyl acetate/hexanes, methanol/ether) to find conditions that yield high-quality crystals.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic with a suitable base (e.g., NaOH or Na2CO3) to regenerate the free base of the product.

    • Extract the product back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate to obtain the purified product.

Purification Workflow Diagram:

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction Acidify & Wash Basify & Extract Crude->Extraction Chromatography Column Chromatography Deactivated Silica/Alumina Extraction->Chromatography If impurities remain Crystallization Crystallization Extraction->Crystallization If solid & high purity Chromatography->Crystallization If solid Pure Pure Product Chromatography->Pure Crystallization->Pure

Caption: General purification workflow for the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the amide coupling reaction? A common choice of solvent for amide coupling reactions is a polar aprotic solvent such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile (ACN).[5] The choice may depend on the specific coupling reagents used and the solubility of the starting materials.

Q2: How can I confirm the formation of the desired product? The formation of 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one can be confirmed by a combination of analytical techniques:

  • Mass Spectrometry (MS): To confirm the correct molecular weight.

  • 1H and 13C NMR Spectroscopy: To confirm the structure and connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To observe the characteristic amide carbonyl stretch (typically around 1650 cm⁻¹).

Q3: Is 3-amino-3-methylazetidine stable? 3-Amino-3-methylazetidine is generally stable under standard laboratory conditions. However, like many small-ring heterocycles, it can be sensitive to strong acids and high temperatures.[1] It is best to store it under an inert atmosphere (nitrogen or argon) at reduced temperatures to prevent degradation over time.

Q4: Can I use 2-methoxyacetyl chloride instead of 2-methoxyacetic acid? Yes, 2-methoxyacetyl chloride is a more reactive acylating agent and can be used. This reaction is typically faster and does not require a coupling agent. However, it generates HCl as a byproduct, so a non-nucleophilic base like triethylamine or diisopropylethylamine must be included in the reaction mixture to neutralize the acid and prevent protonation of the azetidine, which would render it unreactive.

References

  • Al-Atrash, J., & Al-Trawneh, I. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Molecules, 27(23), 8415. [Link]

  • Goti, G., & Brandi, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5435-5464. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48153-48184. [Link]

  • CN109134427B - Synthetic method of 3-methylamino-1- (2-thienyl) -1-acetone hydrochloride.
  • Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research, 2005(6), 362-363. [Link]

  • Kavková, K., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 484-495. [Link]

  • Wearing, E. R., Blackmun, D. E., Becker, M. R., & Schindler, C. S. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 86(20), 13943-13954. [Link]

  • Kim, J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(7), 817-822. [Link]

  • Caputo, T., et al. (2017). 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. Journal of Medicinal Chemistry, 60(4), 1434-1449. [Link]

  • WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof.
  • Dousset, M., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8493-8497. [Link]

  • Hwang, M., Gogoi, A., Scuria, M., et al. (2025). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv. [Link]

  • Luisi, R., & Capriati, V. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(20), 5565-5568. [Link]

  • US20040225133A1 - Process for chemical reaction of amino acids and amides yielding selective conversion products.
  • Zhang, Y., et al. (2013). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Organic Letters, 15(18), 4754-4757. [Link]

  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 109(1), 1-56. [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-264. [Link]

  • Sheppard, T. D., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Organic & Biomolecular Chemistry, 14(26), 6296-6300. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. 2017 3rd International Conference on Materials and Manufacturing Engineering. [Link]

  • Feron, L., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 127. [Link]

  • Miller, S. J., et al. (2021). Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv. [Link]

  • Wang, L., et al. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of Medicinal Chemistry, 64(14), 10189-10208. [Link]

Sources

Optimization

Technical Support Center: Optimization of N-Acylation for 3-Amino-3-Methylazetidine

Introduction: Navigating the Challenges of Acylating a Hindered, Strained Ring System Welcome to the technical support guide for the N-acylation of 3-amino-3-methylazetidine. This valuable building block is increasingly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Acylating a Hindered, Strained Ring System

Welcome to the technical support guide for the N-acylation of 3-amino-3-methylazetidine. This valuable building block is increasingly used in drug discovery, but its unique structure presents distinct synthetic challenges. The primary obstacles arise from two key features:

  • Steric Hindrance: The tertiary carbon at the 3-position, bearing both a methyl group and the amino group, significantly shields the nitrogen nucleophile. This steric bulk can dramatically slow down the rate of acylation compared to less substituted amines.[1][2]

  • Ring Strain: Azetidine rings possess considerable inherent ring strain (approx. 25.4 kcal/mol).[3] This strain makes the ring susceptible to nucleophilic attack and cleavage, a side reaction that can be promoted by certain reagents and conditions, particularly those involving Lewis acids or elevated temperatures.[3]

This guide provides in-depth, field-proven insights, troubleshooting protocols, and comparative data to help you successfully navigate these challenges and optimize your reaction conditions.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the N-acylation of 3-amino-3-methylazetidine in a direct question-and-answer format.

Q1: My N-acylation reaction is showing very low or no conversion. What are the primary causes and how can I improve the yield?

Answer: Low conversion is the most common issue and typically stems from a combination of steric hindrance and insufficiently reactive conditions.[4] Here is a systematic approach to troubleshooting:

  • Insufficiently Reactive Acylating Agent: For this hindered amine, a standard acetic anhydride might not be electrophilic enough.[4]

    • Solution: Switch to a more reactive acylating agent. Acyl chlorides are generally more electrophilic and often provide better results.[4] For coupling with carboxylic acids, standard carbodiimides like EDC may be insufficient. Employing potent uronium/aminium or phosphonium-based coupling reagents (e.g., HATU, HBTU, PyBOP, PyAOP) is highly recommended.[1] These reagents form highly activated esters in situ, which are more effective at acylating hindered amines.

  • Inappropriate Base Selection: The choice of base is critical. It must be strong enough to scavenge the acid byproduct (like HCl from an acyl chloride) but not nucleophilic enough to compete with the azetidine or cause side reactions.

    • Solution: Use a non-nucleophilic, sterically hindered organic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine .[1] While pyridine can be used, its higher nucleophilicity can sometimes lead to the formation of a reactive N-acylpyridinium intermediate, which can be beneficial but also introduces another mechanistic pathway.[4] For Schotten-Baumann conditions, a carefully controlled addition of aqueous inorganic base is used.[5][6]

  • Suboptimal Temperature: Room temperature may not provide sufficient energy to overcome the activation barrier for this sterically demanding reaction.

    • Solution: While low temperatures are crucial to prevent ring-opening (see Q2), a moderate increase in temperature (e.g., from 0 °C to room temperature, or from RT to 40-50 °C) can sometimes be necessary after the initial addition.[7] This must be balanced against the risk of side reactions. Reaction progress should be monitored closely by TLC or LC-MS.

Q2: I'm observing a significant byproduct in my reaction mixture, and I suspect it's from ring-opening. How can I confirm this and, more importantly, prevent it?

Answer: Ring-opening is a serious concern with azetidines.[3] The typical byproduct of acyl chloride-mediated acylation is a γ-chloroamide, formed by the chloride ion attacking a ring carbon after the nitrogen is protonated or coordinated to a Lewis acid.

  • Root Causes & Prevention:

    • Temperature: High temperatures provide the energy to overcome the ring-strain barrier.

      • Solution: Perform the reaction at low temperatures. Start the addition of the acylating agent at 0 °C or even -20 °C, and allow the reaction to warm slowly to room temperature only if necessary.[3]

    • Lewis Acidity: Trace Lewis acids or the acyl chloride itself can coordinate to the azetidine nitrogen, activating the ring for nucleophilic attack.

      • Solution: Ensure all reagents and solvents are pure and that glassware is scrupulously clean. When using coupling reagents, avoid those known to generate strong Lewis acidic byproducts.

    • Reaction Time: Prolonged exposure to reaction conditions can increase the likelihood of ring decomposition.

      • Solution: Monitor the reaction closely. As soon as the starting amine is consumed (as judged by TLC or LC-MS), proceed with the workup immediately.[3]

Q3: Which class of acylating agent is best suited for 3-amino-3-methylazetidine: acyl chlorides, anhydrides, or coupling reagents with a carboxylic acid?

Answer: The optimal choice depends on the specific acyl group, scale, and available starting materials. Here’s a comparative breakdown:

  • Acyl Chlorides (Schotten-Baumann or organic base):

    • Pros: Highly reactive, readily available, and often cost-effective. Excellent for driving reactions with hindered amines to completion.[4]

    • Cons: Highly sensitive to moisture. The generation of HCl requires a stoichiometric amount of base and can increase the risk of ring-opening if not properly controlled.[5]

  • Acid Anhydrides:

    • Pros: Less sensitive to moisture than acyl chlorides and generally produce milder reaction conditions. The byproduct is a carboxylic acid, which is easier to handle than HCl.[8]

    • Cons: Less reactive than acyl chlorides, which can be a significant drawback for this hindered substrate. May require higher temperatures or a catalyst (like DMAP), which adds complexity.[4]

  • Carboxylic Acids + Coupling Reagents (e.g., HATU, PyBOP):

    • Pros: The "gold standard" for difficult amide bond formations, especially in medicinal chemistry.[1][9] Offers high yields, mild conditions, and low rates of racemization for chiral acids. The substrate scope is vast.[1]

    • Cons: Reagents are significantly more expensive and generate stoichiometric byproducts that must be removed during workup.

Recommendation: For initial trials and high success rates, using a potent coupling reagent like HATU is the most robust strategy. If scalability and cost are primary concerns, optimization using a corresponding acyl chloride with a hindered base at low temperature is the preferred industrial approach.

Q4: How can I effectively monitor the reaction progress and purify the final N-acylated product?

Answer: Careful monitoring and purification are key to obtaining a pure product.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system that provides good separation between your starting amine, the acylating agent/acid, and the desired product (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The product, being an amide, will typically be less polar than the starting amine.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides unambiguous confirmation of product formation (by mass) and allows for quantitative tracking of starting material consumption.[10] This is the preferred method for rigorous optimization.

  • Purification:

    • Aqueous Workup: A standard aqueous workup is essential to remove the base, unreacted water-soluble reagents, and salts. This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl to remove amine bases), a dilute base (e.g., sat. NaHCO₃ to remove excess acid), and brine.[7]

    • Column Chromatography: For most research applications, purification on silica gel is necessary to remove non-polar impurities and any remaining starting materials.[4]

    • Crystallization: If the final product is a stable solid, recrystallization is an excellent method for achieving high purity on a larger scale.[4]

Data & Reagent Selection Tables

Table 1: Comparison of Common Acylation Methods for Hindered Amines

MethodAcylating AgentTypical BaseProsCons
Schotten-Baumann Acyl ChlorideAq. NaOH / K₂CO₃Cost-effective, simple reagents.[6]Biphasic system can be slow; risk of acyl chloride hydrolysis; risk of ring opening.[11]
Amine/Acyl Chloride Acyl ChlorideDIPEA, Pyridine, Et₃NHigh reactivity, good for hindered amines.[4]Moisture sensitive, generates HCl, potential for ring-opening.[3]
Amide Coupling Carboxylic AcidDIPEA, NMMVery high yields, mild conditions, low racemization, broad scope.[1]Expensive reagents, byproduct removal required.
Anhydride Acylation Acid AnhydridePyridine, DMAP (cat.)Milder than acyl chlorides, less moisture sensitive.Less reactive, may require heat or catalyst.[4]

Table 2: Recommended Starting Conditions for Key Protocols

ParameterProtocol 1: Acyl ChlorideProtocol 2: HATU Coupling
Amine 1.0 eq1.0 - 1.1 eq
Acylating Agent 1.1 - 1.2 eq Acyl Chloride1.0 eq Carboxylic Acid
Coupling Reagent N/A1.1 - 1.2 eq HATU
Base 1.5 - 2.0 eq DIPEA2.0 - 3.0 eq DIPEA
Solvent Anhydrous DCM or THFAnhydrous DMF or DCM
Temperature Add acyl chloride at 0°C, then stir at RTPre-activate at RT, add amine, stir at RT
Time 1 - 4 hours2 - 12 hours

Visual Guides & Workflows

troubleshooting_workflow start N-Acylation Reaction: Low or No Conversion check_reagents 1. Assess Reagent Reactivity start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_side_reactions 3. Analyze for Side Reactions start->check_side_reactions acyl_agent Using Anhydride or EDC? Switch to Acyl Chloride or potent coupling agent (HATU, PyBOP). [1] check_reagents->acyl_agent Reactivity base_choice Base nucleophilic (e.g., Et3N)? Switch to hindered base (DIPEA, Collidine). [1] check_reagents->base_choice Base temp Running at 0°C or RT? Monitor while slowly warming to RT or 40°C. [2] check_conditions->temp Temperature solvent Solvent appropriate? Ensure anhydrous conditions (DCM, THF, DMF). [7] check_conditions->solvent Solvent lcms_analysis Analyze crude by LC-MS. Look for mass of ring-opened product. [4] check_side_reactions->lcms_analysis Byproducts success Reaction Optimized acyl_agent->success base_choice->success temp->success solvent->success lcms_analysis->success

Caption: Troubleshooting workflow for low-yield N-acylation.

competing_pathways sub 3-Amino-3-methylazetidine + R-COCl path_desired Desired Pathway (Low Temp, Hindered Base) sub->path_desired Acylation [k1] path_side Side Reaction (High Temp, Lewis Acid) sub->path_side Ring Activation [k2] product Product N-Acylated Azetidine path_desired->product byproduct Byproduct γ-Chloroamide (Ring-Opened) path_side->byproduct label_k Goal: Maximize k1 / Minimize k2

Caption: Competing reaction pathways: N-Acylation vs. Ring-Opening.

Detailed Experimental Protocols

Protocol 1: N-Acylation using an Acyl Chloride and DIPEA

This protocol is suitable for acylating 3-amino-3-methylazetidine with a reactive acyl chloride.

Materials:

  • 3-amino-3-methylazetidine (or its salt) (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-amino-3-methylazetidine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Prepare a solution of the acyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

  • Let the reaction warm to room temperature and continue to stir, monitoring progress by TLC or LC-MS every hour.

  • Upon completion (typically 2-4 hours), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and dilute with more DCM.

  • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Acylation using a Carboxylic Acid and HATU

This protocol is highly effective for a wide range of carboxylic acids, especially for challenging couplings.[1]

Materials:

  • Carboxylic acid (1.0 eq)

  • 3-amino-3-methylazetidine (1.1 eq)

  • HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF (approx. 0.1 M concentration).

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes. This "pre-activation" step generates the active ester.

  • Add 3-amino-3-methylazetidine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 2-6 hours but may be stirred overnight if necessary.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel. Wash the organic layer extensively with water (to remove DMF) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions.
  • Moses, J. E. (2014). N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Douglas, C. J., & Overman, L. E. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(5), 1554–1557. [Link]

  • BenchChem. (2025).
  • University of Bath. (n.d.). N-Acylation Reactions of Amines. University of Bath's Research Portal. [Link]

  • Reddy, G. S., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. ACS Omega. [Link]

  • ACS Sensors. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). [Link]

  • Oriental Journal of Chemistry. (n.d.). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. [Link]

  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Ouarna, S., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Nemeth, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(23), 5579. [Link]

  • Katritzky, A. R., & Rogovoy, O. V. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35. [Link]

  • Kasaai, M. R. (2009). Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review. Journal of Agricultural and Food Chemistry, 57(5), 1667-1676. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 412-416. [Link]

  • Chen, T., et al. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters, 22(14), 5517–5521. [Link]

  • De Kimpe, N., & D'hooghe, M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3855–3954. [Link]

  • Cambridge University Press & Assessment. (n.d.). Schotten-Baumann Reaction. [Link]

  • University of Cambridge. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Yield of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly polar, strained heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly polar, strained heterocyclic compounds. The synthesis of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one presents a unique intersection of challenges: the steric hindrance and ring-strain of the azetidine core, the necessity of regioselective amide coupling, and the extreme polarity of the final deprotected product.

This guide is designed to move beyond basic recipes. We will dissect the causality behind each experimental choice, providing you with a self-validating, highly optimized workflow to maximize your yields.

Synthetic Workflow Visualization

To establish a baseline, the optimal synthetic route involves the coupling of a Boc-protected 3-amino-3-methylazetidine with 2-methoxyacetic acid, followed by controlled acidic deprotection and specialized purification.

Workflow A 3-(Boc-amino)-3-methylazetidine + 2-Methoxyacetic acid B Amide Coupling (HATU, DIPEA, DCM, 0°C to RT) A->B C Boc-Protected Intermediate [M+H]+ = 259.1 B->C Monitor by LC-MS D Boc Deprotection (4M HCl in Dioxane, RT) C->D E Crude HCl Salt Highly Water-Soluble D->E Evaporate to dryness F SCX Catch-and-Release (Avoid Aqueous Workup) E->F G Pure Target: 1-(3-Amino-3-methylazetidin-1-yl) -2-methoxyethan-1-one F->G Elute with 2M NH3/MeOH

Synthetic workflow for 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one.

Troubleshooting Guide (Q&A)

Q: I am experiencing a very low yield and observing multiple degradation byproducts during the initial amide coupling. What is going wrong? A: You are likely experiencing azetidine ring-opening. Azetidines are highly strained 4-membered rings. If you are using 2-methoxyacetyl chloride instead of the carboxylic acid, the acyl chloride can act as a weak Lewis acid, which actively promotes the cleavage of the azetidine ring[1]. Solution: Switch to a milder carboxylic acid coupling strategy using HATU and DIPEA. If you must use an acyl chloride, strictly employ Schotten-Baumann conditions (aqueous NaOH/DCM biphasic system) to immediately neutralize the generated HCl and suppress Lewis acidity[1].

Q: My LC-MS shows excellent conversion to the final deprotected product, but I lose over 80% of my mass during the final liquid-liquid extraction. How do I fix this? A: The catastrophic yield loss is due to the extreme polarity of the target molecule. 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one possesses a primary amine, a secondary amide, and an ether linkage within a very low molecular weight framework (MW = 158.2 g/mol ). Its partition coefficient (LogP) is highly negative, meaning it will remain in the aqueous phase regardless of how many times you extract with dichloromethane or ethyl acetate. Solution: Completely abandon aqueous workups for the final step. Evaporate the deprotection solvent to dryness and purify the resulting HCl salt using a Strong Cation Exchange (SCX) resin (see Protocol 2).

Q: Can I skip the Boc-protection and directly couple unprotected 3-amino-3-methylazetidine with 2-methoxyacetic acid? A: No. Attempting this will result in a complex mixture of regioisomers and polymerized byproducts. The primary amine at the 3-position is sterically less hindered and more nucleophilic than the secondary nitrogen of the azetidine ring. You must use 3-(Boc-amino)-3-methylazetidine to direct the coupling exclusively to the 1-position[2].

Quantitative Data: Coupling Reagent Selection

Selecting the right coupling reagent is critical for azetidines. Machine learning models and high-throughput experimentation have repeatedly shown that reagent choice dictates whether a hindered amine successfully couples or degrades[3].

Coupling ReagentTypical Yield (%)Byproduct RemovalRisk of Ring-OpeningScientific Rationale & Recommendation
HATU / DIPEA 80 - 90%ChromatographyLowRecommended. Highly efficient for sterically hindered secondary amines. Mild conditions prevent ring strain release.
T3P / Pyridine 85 - 95%Water-solubleVery LowAlternative. Excellent for minimizing epimerization; byproducts are easily washed away if the intermediate is lipophilic enough.
EDC / HOBt 45 - 55%Aqueous washModerateNot Ideal. Often requires longer reaction times which can lead to gradual degradation of the azetidine core.
Acyl Chloride 30 - 50%EvaporationHighAvoid. Lewis acidic nature of acyl chlorides promotes rapid ring-opening unless run at -78 °C or under biphasic basic conditions.

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. By checking the specified mass-to-charge (m/z) ratios at each step, you guarantee the integrity of your workflow.

Protocol 1: Regioselective Amide Coupling

Objective: Synthesize tert-butyl (1-(2-methoxyacetyl)-3-methylazetidin-3-yl)carbamate.

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Charge the flask with 2-methoxyacetic acid (1.0 equiv, 1.0 mmol) and anhydrous Dichloromethane (DCM) (10 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.2 equiv, 1.2 mmol) followed by the dropwise addition of DIPEA (3.0 equiv, 3.0 mmol). Stir for 15 minutes to allow the active ester to form.

  • Coupling: Slowly add 3-(Boc-amino)-3-methylazetidine (1.05 equiv, 1.05 mmol).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Validation Check: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and run an LC-MS. Self-Validation: Look for the consumption of the starting material and the appearance of the product mass at [M+H]+ = 259.1 .

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). (Note: The Boc group renders this intermediate sufficiently lipophilic for aqueous extraction). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure protected intermediate.

Protocol 2: Deprotection and SCX Catch-and-Release Purification

Objective: Cleave the Boc group and isolate the highly polar free base without aqueous loss.

  • Deprotection: Dissolve the Boc-protected intermediate (1.0 mmol) in anhydrous DCM (5 mL). Cool to 0 °C.

  • Acid Addition: Slowly add 4M HCl in dioxane (10.0 equiv, 10.0 mmol).

  • Reaction: Stir at room temperature for exactly 2 hours. Caution: Prolonged exposure to strong acids will degrade the azetidine ring. Monitor by LC-MS until the peak at m/z 259.1 disappears and the product peak at [M+H]+ = 159.1 appears.

  • Concentration: Evaporate the solvent and excess HCl under reduced pressure to complete dryness. Do not perform an aqueous quench or extraction.

  • SCX Conditioning: Condition an SCX-2 (Strong Cation Exchange) solid-phase extraction cartridge by passing 2 column volumes (CV) of Methanol through it.

  • Loading: Dissolve the crude HCl salt in a minimum volume of Methanol (1-2 mL) and load it onto the cartridge. The basic primary amine will bind ionically to the sulfonic acid functional groups of the resin.

  • Washing: Wash the cartridge with 3 CV of Methanol. This removes all non-basic impurities (residual dioxane, cleaved tert-butyl byproducts).

  • Elution: Elute the target free base by passing 3 CV of 2M Ammonia in Methanol through the cartridge.

  • Isolation: Concentrate the ammoniacal eluent in vacuo to afford pure 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one as a free base.

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) instead of HCl in Dioxane for the deprotection? A: While TFA is standard for Boc removal, it generates a TFA salt of the product. Because the final molecule is highly polar, removing excess TFA via evaporation is difficult, and neutralizing the TFA salt without an SCX column risks massive yield loss. HCl in dioxane is preferred because excess HCl is easily removed under vacuum, leaving a clean HCl salt that is perfectly primed for SCX purification.

Q: How should I store the final product? A: The free base of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one is hygroscopic and prone to atmospheric oxidation/degradation over time. Store it under an inert atmosphere (Argon or Nitrogen) at -20 °C. If long-term storage is required, it is highly recommended to store it as the HCl salt and free-base it only immediately prior to your next synthetic step.

References

  • How to prevent the ring-opening of azetidines during subsequent reactions Benchchem URL
  • National Center for Biotechnology Information (PMC)
  • The Journal of Organic Chemistry (ACS Publications)

Sources

Optimization

Technical Support Center: Purification Challenges of Polar Amino-Azetidine Compounds

Welcome to the Technical Support Center for the purification of polar amino-azetidine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isola...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of polar amino-azetidine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these unique and often problematic molecules. The inherent characteristics of polar amino-azetidines—high polarity, basicity, and potential for strong interactions with stationary phases—demand specialized purification strategies. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively.

I. Understanding the Core Challenges

Polar amino-azetidine compounds present a confluence of purification difficulties stemming from their distinct structural features. The azetidine ring, a strained four-membered heterocycle, can be susceptible to ring-opening under certain conditions.[1] The amino functionality imparts basicity and a high propensity for ionic interactions, while the overall polarity makes them highly water-soluble and poorly retained on traditional reversed-phase media.

Key physicochemical properties influencing purification:

  • High Polarity: Leads to poor retention in reversed-phase chromatography (RPC), often causing compounds to elute in the solvent front.[2][3]

  • Basicity (Amine Groups): Causes strong interactions with acidic silanol groups on standard silica-based stationary phases, leading to peak tailing and poor resolution.[4][5][6][7]

  • Water Solubility: Makes extraction into organic solvents difficult and complicates post-purification steps like lyophilization.[8]

  • Potential for Salt Formation: The amine group can exist as a free base or a salt, each having vastly different solubility and chromatographic behavior.[9][10][11]

II. Troubleshooting Guide: From Symptoms to Solutions

This section addresses common problems encountered during the purification of polar amino-azetidines, providing systematic approaches to diagnose and resolve them.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Start: Crude Polar Amino-Azetidine Compound symptom1 Symptom: Poor Peak Shape (Tailing) in HPLC/Flash - Strong secondary interactions with stationary phase - Inappropriate mobile phase pH start->symptom1 symptom2 Symptom: Compound Elutes in Solvent Front (No Retention) - Compound is too polar for the column/eluent system - Inadequate interaction with stationary phase start->symptom2 symptom3 Symptom: Irreproducible Results / Shifting Retention Times - Column not properly equilibrated - Mobile phase instability - Compound exists in multiple ionic forms start->symptom3 symptom4 Symptom: Low Recovery After Purification - Irreversible binding to stationary phase - Degradation on column - Issues with post-purification workup (e.g., lyophilization) start->symptom4 solution1 Solutions for Peak Tailing: - Lower mobile phase pH (2.5-3.0) - Add basic modifier (e.g., TEA) - Use base-deactivated or end-capped columns - Switch to non-silica-based columns symptom1->solution1 solution2 Solutions for No Retention: - Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) - Consider Supercritical Fluid Chromatography (SFC) - Explore Ion-Exchange Chromatography (IEX) - Use highly aqueous mobile phases with polar-embedded RP columns symptom2->solution2 solution3 Solutions for Irreproducibility: - Ensure thorough column equilibration (esp. for HILIC) - Use buffered mobile phases to control pH - Convert compound to a single salt form before injection symptom3->solution3 solution4 Solutions for Low Recovery: - Deactivate silica with a base wash - Use alternative stationary phases (e.g., alumina, polymer) - For lyophilization, consider adding lyoprotectants - Explore salt precipitation techniques for isolation symptom4->solution4

Caption: A step-by-step troubleshooting workflow for addressing common purification issues.

Detailed Troubleshooting Scenarios

Scenario 1: Severe Peak Tailing on Silica or C18 Columns

  • Question: My amino-azetidine compound shows severe tailing during flash chromatography on silica gel and in my analytical HPLC on a C18 column. How can I improve the peak shape?

  • Answer: Peak tailing for basic compounds like amino-azetidines is primarily caused by secondary interactions with acidic silanol groups on the silica surface.[4][6][7] These interactions lead to multiple retention mechanisms, causing the peak to tail.

    • Causality: At mid-range pH, silanol groups (Si-OH) on the silica backbone are deprotonated (SiO-), creating negatively charged sites. Your protonated amine (a cation) will interact strongly and non-specifically with these sites, resulting in poor peak symmetry.

    • Solutions & Protocols:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (for reversed-phase) to between 2.5 and 3.0 protonates the silanol groups, minimizing their ionic interaction with the basic analyte.[4][6][12]

        • Protocol 1: Low pH Mobile Phase Prep: See the Protocols section.

      • Use of Basic Additives: Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase in normal-phase chromatography can neutralize the active silanol sites.[4][12][13] The modifier competes with your analyte for binding to the silanol groups.

      • Column Selection: Switch to a modern, base-deactivated or end-capped column. These columns have fewer exposed silanol groups.[5][6] Alternatively, non-silica-based columns (e.g., polymeric or zirconia-based) can eliminate the issue entirely.[4]

Scenario 2: Compound is Not Retained on a C18 Column

  • Question: My polar amino-azetidine elutes with the solvent front on my C18 column, even with 100% aqueous mobile phase. What are my options?

  • Answer: This is a classic problem for highly polar compounds in reversed-phase chromatography. The non-polar stationary phase cannot adequately retain the polar analyte.[2][3]

    • Causality: The retention mechanism in RPC is based on hydrophobic interactions. Your polar compound has a much higher affinity for the polar mobile phase than the non-polar stationary phase.

    • Solutions & Protocols:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal technique for this situation. It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase consisting of a high concentration of organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[2][3][14][15] Water acts as the strong solvent.

        • Protocol 2: HILIC Method Development: See the Protocols section.

      • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, which behaves like a non-polar solvent.[16] It is considered a normal-phase technique and provides excellent retention for polar compounds, often with better efficiency and faster run times than HPLC.[16][17]

      • Ion-Exchange Chromatography (IEX): Since your compound has a basic amino group, it will be positively charged at a pH below its pKa. Cation-exchange chromatography can be a powerful tool to capture and purify your compound based on its charge.[8][18][19][20]

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography technique for polar amino-azetidines? A1: There is no single "best" technique, as the optimal method depends on the specific properties of your compound and its impurities. However, HILIC is often the most successful starting point for highly polar compounds that are poorly retained in reversed-phase.[2][3][21] It provides good retention and often offers different selectivity compared to other methods. SFC is another powerful alternative, especially for preparative scale due to the ease of solvent removal.[16][17]

Q2: How can I handle the solubility of my compound? It dissolves in water but not in common organic solvents for loading onto a flash column. A2: This is a common challenge.

  • For HILIC/SFC: Your compound's solubility in the high-organic mobile phases used for HILIC and SFC is often sufficient. Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase conditions, or use a small amount of water/DMSO and dilute with the organic solvent.

  • For Normal Phase: You can adsorb your aqueous solution onto a solid support like Celite or silica gel, evaporate the solvent, and then load the resulting dry powder onto your column (a technique known as "dry loading").[14]

Q3: My amino-azetidine seems to be degrading on the silica gel column. What's happening? A3: The acidic nature of silica gel can catalyze the degradation of sensitive compounds, including the potential ring-opening of the strained azetidine ring.[1]

  • Troubleshooting:

    • Deactivate the Silica: Pre-treat the silica gel by flushing the column with your mobile phase containing a small percentage of a base like triethylamine or ammonia before loading your sample.

    • Use an Alternative Stationary Phase: Consider using less acidic stationary phases like alumina or a deactivated silica.

    • Protecting Groups: If the amino group is the source of instability, consider temporarily installing a protecting group (e.g., Boc) to reduce its reactivity during purification.

Q4: Should I purify my compound as a free base or as a salt? A4: The choice between purifying the free base or a salt depends on the compound's stability and the chosen purification method.

  • Free Base: Purifying the free base is common, especially when using basic modifiers to improve peak shape. However, free amines can be less stable or crystalline than their salt forms.

  • Salt Form: Converting the amine to a salt (e.g., a hydrochloride or trifluoroacetate salt) can increase its water solubility and stability.[9][11] This is particularly useful for ion-exchange chromatography or when crystallization is the desired purification method.[22][23] Remember that the counter-ion will affect the mass and may need to be removed in a subsequent step. A common strategy involves using acid-base extraction to switch between the salt and free-base forms.[10][11]

Q5: After collecting my fractions from preparative HPLC, I'm struggling to isolate the final compound by lyophilization. What can I do? A5: Polar compounds can sometimes be difficult to lyophilize effectively, leading to an oily or sticky residue instead of a fluffy powder.

  • Consider Lyoprotectants: Adding a small amount of a lyoprotectant, such as certain amino acids or sugars, can sometimes improve the cake structure during freeze-drying.[24][25]

  • Alternative Isolation: If lyophilization fails, consider salt precipitation. If your compound is in its salt form in an organic/aqueous mixture, you may be able to precipitate it by adding a less polar anti-solvent. A novel technique using trichloroacetic acid (TCA) has been shown to effectively precipitate amines, and the TCA can then be removed by gentle heating.[22][23]

IV. Data & Method Comparison

Purification TechniquePrincipleBest For...Key AdvantagesKey Disadvantages
Reversed-Phase (RPC) Hydrophobic InteractionLess polar amino-azetidines or those with significant hydrophobic character.Well-understood, wide variety of columns available.Poor retention for highly polar compounds[2][3]; peak tailing for basic compounds.[4][6]
HILIC Partitioning into a water layer on a polar stationary phaseHighly polar, water-soluble compounds not retained by RPC.[2][3][14][21]Excellent retention for polar analytes; uses high organic mobile phases (easy evaporation).[14]Longer equilibration times needed; sensitive to water content.
Ion-Exchange (IEX) Electrostatic InteractionCharged amino-azetidines (purified as salts).High capacity and high selectivity based on charge.[18]Requires compound to be charged; elution requires high salt or pH swing, which may need to be removed later.[19]
Supercritical Fluid (SFC) Normal-Phase AdsorptionPolar compounds, chiral separations.Very fast separations; reduced organic solvent consumption; easy solvent removal.[16][17]Requires specialized equipment; not suitable for highly water-soluble compounds without modifiers.[17]

V. Key Experimental Protocols

Protocol 1: Low pH Mobile Phase Preparation for Reversed-Phase HPLC
  • Objective: To minimize peak tailing of basic compounds by protonating residual silanol groups.[4][6]

  • Materials:

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Procedure:

    • Aqueous Phase: To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% v/v solution). This will typically bring the pH to ~2.7-2.8.

    • Filtration: Filter the aqueous phase through a 0.2 µm filter to remove particulates.

    • Mobile Phase Preparation: Mix the filtered aqueous phase with ACN to the desired ratio (e.g., 95:5 aqueous:ACN for initial screening of a very polar compound).

    • Degassing: Degas the final mobile phase using sonication or vacuum degassing before use.

Protocol 2: Generic HILIC Method Development Workflow
  • Objective: To achieve retention and separation of a highly polar amino-azetidine.

  • Workflow Diagram:

HILIC_Workflow start Start: Polar Analyte (No Retention in RPC) step1 Step 1: Column Selection - Choose a HILIC column (e.g., bare silica, amide, or diol phase) start->step1 step2 Step 2: Mobile Phase - A: Acetonitrile - B: Aqueous Buffer (e.g., 10 mM Ammonium Formate, pH 3.0) step1->step2 step3 Step 3: Initial Gradient - Start at high %A (e.g., 95% ACN) - Run a gradient to ~50% ACN over 10-15 min step2->step3 step4 Step 4: Sample Injection - Dissolve sample in initial mobile phase conditions (e.g., 95:5 ACN:Water) step3->step4 step5 Step 5: Optimization - Adjust gradient slope - Modify buffer pH or concentration - Test different HILIC stationary phases for selectivity step4->step5 end End: Optimized HILIC Separation step5->end

Caption: A workflow for developing a HILIC separation method.

VI. References

  • A Case Study of Using Thar SFC-MS Prep 30® to Purify Polar, Basic Pharmaceutical Relevant Compounds. LCGC International.

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Phenomenex.

  • What can I use to purify polar reaction mixtures? - Biotage. Biotage.

  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. Beilstein Journals.

  • Why HILIC is what your polar compounds need for purification - Buchi.com. Buchi.com.

  • Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds - Benchchem. Benchchem.

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? - ResearchGate. ResearchGate.

  • HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. Teledyne Labs.

  • Amine and HCl - salt formation reaction - YouTube. YouTube.

  • Isolation (Recovery) of amines - University of Alberta. University of Alberta.

  • Technical Support Center: Purification of Polar Azetidine Compounds - Benchchem. Benchchem.

  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions.

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. GMP Insiders.

  • Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts. Chemistry LibreTexts.

  • HILIC HPLC Column - Phenomenex. Phenomenex.

  • How Good is SFC for Polar Analytes? | Chromatography Today. Chromatography Today.

  • Trichloroacetic acid fueled practical amine purifications - PMC - NIH. PMC - NIH.

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. Element Lab Solutions.

  • Ion Exchange Chromatography - Purolite. Purolite.

  • "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution - Benchchem. Benchchem.

  • Ion exchange chromatography: A comprehensive review - GSC Online Press. GSC Online Press.

  • Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates | LCGC International. LCGC International.

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. PMC.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Waters Blog.

  • Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC - NIH. PMC - NIH.

  • Development and evaluation of a lyophilization protocol for colorimetric RT-LAMP diagnostic assay for COVID-19 - PMC. PMC.

  • Ion Exchange Chromatography | Tosoh Bioscience. Tosoh Bioscience.

Sources

Troubleshooting

Common side reactions in the synthesis of substituted azetidines

Welcome to the technical support and troubleshooting guide for the synthesis of substituted azetidines. As a foundational structural motif in medicinal chemistry, the successful synthesis of the azetidine ring is crucial...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the synthesis of substituted azetidines. As a foundational structural motif in medicinal chemistry, the successful synthesis of the azetidine ring is crucial.[1][2] However, its inherent ring strain of approximately 25.4 kcal/mol makes it susceptible to a variety of side reactions.[2][3] This guide provides in-depth, experience-based solutions to common issues encountered in the lab, structured in a practical question-and-answer format to help you optimize your synthetic routes.

Section 1: General Troubleshooting & Diagnosis

Before diving into specific side reactions, it's essential to assess the overall reaction health. This initial diagnostic workflow can help pinpoint the general area of failure.

Q: My azetidine synthesis is low-yielding or failing completely. Where do I start troubleshooting?

A: A low yield can stem from several factors, including decomposition of starting materials, suboptimal reaction conditions, or dominant side reactions.[4] A systematic approach is key.

Initial Diagnostic Workflow:

  • Confirm Starting Material Integrity: Have the starting materials (e.g., γ-haloamines, epoxy amines, imines) degraded? Re-check purity by ¹H NMR, LC-MS, or TLC against a fresh or authenticated sample. Imines, in particular, can be unstable and may require fresh preparation.[4]

  • Verify Reaction Conditions: Double-check concentrations, temperature, and atmosphere. Intramolecular cyclizations often require high dilution to disfavor intermolecular polymerization.[5] Ensure all reagents and solvents are appropriately dry, as water can hydrolyze sensitive intermediates.[4]

  • Analyze the Crude Reaction Mixture: Before workup and purification, take a sample of the crude reaction mixture. Analysis by ¹H NMR and LC-MS is critical. This provides an unbiased view of all species present—desired product, unreacted starting material, and byproducts—and can directly indicate which side reaction is occurring.

G start Low Yield Observed sm_check Are Starting Materials (SMs) Intact & Pure? start->sm_check conditions_check Are Reaction Conditions (Temp, Conc., Atmosphere) Correct? sm_check->conditions_check Yes repurify_sm Repurify / Resynthesize Starting Materials sm_check->repurify_sm No crude_analysis Analyze Crude Reaction Mixture (NMR, LC-MS) conditions_check->crude_analysis Yes optimize_cond Adjust Conditions (e.g., High Dilution, Lower Temp) conditions_check->optimize_cond No outcome Identify Major Byproduct(s) & Proceed to Specific Troubleshooting crude_analysis->outcome

Caption: General troubleshooting workflow for low-yielding azetidine synthesis.

Section 2: Intramolecular Cyclization Issues

The most common route to azetidines is the intramolecular cyclization of γ-amino precursors. This method is often plagued by competition from other reaction pathways.

Q: My reaction is producing a five-membered pyrrolidine ring instead of the desired four-membered azetidine. Why is this happening and how can I fix it?

A: This is a classic case of kinetic versus thermodynamic control. The formation of the azetidine via a 4-exo-tet cyclization is generally favored kinetically according to Baldwin's rules. However, the resulting pyrrolidine from a 5-endo-tet cyclization is thermodynamically more stable due to lower ring strain.[5] Your reaction conditions are likely favoring the thermodynamic product.

Mechanism Insight: The nitrogen atom in a γ-substituted amine precursor can attack either the γ-carbon (4-exo-tet) to form the azetidine or the δ-carbon (in precursors that allow for it, though more commonly it's a rearrangement) or a competing intermolecular reaction. More critically, high temperatures can provide enough energy to overcome the barrier for the 5-endo-tet cyclization or even cause a rearrangement of the initially formed azetidine.[5]

Troubleshooting Protocol:

  • Lower the Reaction Temperature: This is the most critical parameter. Reducing the temperature (e.g., from reflux to room temperature, or from 20 °C to 0 °C) will favor the kinetically controlled 4-exo-tet pathway.[5]

  • Optimize the Base and Leaving Group:

    • A strong, non-nucleophilic base (e.g., NaH, KHMDS) can facilitate rapid deprotonation and cyclization at low temperatures.

    • The choice of leaving group (LG) is crucial. Highly reactive leaving groups like triflate (OTf) or tosylate (OTs) are superior to halides (Br, Cl) as they facilitate cyclization under milder conditions, minimizing the risk of elimination or rearrangement.[6]

  • Employ High-Dilution Conditions: Intramolecular cyclization is a unimolecular process. To favor it over intermolecular side reactions (like dimerization or polymerization), run the reaction at a low concentration (0.01-0.05 M). This can be achieved by using a large solvent volume or by the slow, syringe-pump addition of the substrate to the reaction mixture containing the base.[5]

ParameterCondition Favoring Azetidine (Kinetic)Condition Favoring Pyrrolidine (Thermodynamic)
Temperature Low (e.g., 0 °C to 25 °C)High (e.g., >50 °C to Reflux)
Leaving Group High Reactivity (e.g., -OTs, -OTf)Lower Reactivity (e.g., -Cl, -Br)
Concentration High Dilution (<0.1 M)High Concentration (>0.5 M)

Section 3: Product Instability & Ring-Opening

Azetidines possess significant ring strain, making them susceptible to nucleophilic ring-opening, a problem often encountered during synthesis, workup, or subsequent functionalization steps.[1][3]

Q: I've successfully formed my azetidine, but it decomposes during workup or purification. What's causing this instability?

A: The azetidine ring is vulnerable to cleavage, especially under acidic conditions or in the presence of strong nucleophiles.[3] Lewis acids are particularly effective at promoting this side reaction.[3]

Mechanism of Acid-Catalyzed Ring-Opening: Protic or Lewis acids coordinate to the azetidine nitrogen. This coordination enhances the ring strain and activates the C-N bonds, making the ring's carbon atoms highly electrophilic and susceptible to attack by even weak nucleophiles (like water, alcohols from the solvent, or the counter-ion of the acid itself).[3][7]

G cluster_0 Azetidine Ring-Opening Mechanism Azetidine Substituted Azetidine Protonated Protonated/Lewis Acid Adduct (Activated) Azetidine->Protonated H⁺ or Lewis Acid (LA) Opened Ring-Opened Product (γ-Substituted Amine) Protonated->Opened Nucleophilic Attack Nucleophile Nu: Nucleophile->Protonated

Caption: Acid-catalyzed nucleophilic ring-opening of an azetidine.

Troubleshooting and Stabilization Protocol:

  • Avoid Acidic Workups: Do not use acidic aqueous solutions (e.g., 1M HCl) during extraction unless the N-substituent is strongly electron-withdrawing (e.g., nosyl, tosyl), which reduces the nitrogen's basicity. Use a saturated sodium bicarbonate (NaHCO₃) or brine wash instead.[7]

  • Choose Chromatography Conditions Carefully: Standard silica gel can be acidic enough to cause decomposition of sensitive azetidines.

    • Action: Deactivate the silica gel by preparing a slurry with a solvent containing 1-2% triethylamine (Et₃N) or ammonia before packing the column.

    • Alternative: Consider using neutral alumina for chromatography.

  • Select a Robust Protecting Group: The choice of nitrogen protecting group significantly impacts stability.

    • Boc (tert-Butoxycarbonyl): While common, it is acid-labile and can be cleaved during acidic workups or on silica gel.[3]

    • Cbz (Carboxybenzyl): More stable to acid than Boc, offering a good alternative.[3]

    • Sulfonyl Groups (Tosyl, Nosyl): These electron-withdrawing groups significantly decrease the nitrogen's basicity, making the ring much more stable to acidic conditions.[3] However, they can activate the ring towards certain nucleophiles.

Section 4: Side Reactions in Specific Synthetic Routes

Different methods for azetidine synthesis have their own unique side reactions. Below are common issues associated with the aza-Michael addition and photochemical methods.

Q: In my aza-Michael addition to an azetidin-3-ylidene acceptor, I'm getting poor yields and multiple products. What is going wrong?

A: The aza-Michael addition is a powerful tool for creating C-N bonds to functionalize azetidines.[8][9][10] However, success hinges on controlling the basicity and nucleophilicity of the reaction components.

Common Issues & Solutions:

  • Problem: Cleavage of Ester Group or Other Side Reactions.

    • Cause: The use of a strong, nucleophilic base (e.g., hydroxides, alkoxides) can lead to saponification of ester functionalities or other unwanted reactions.[9]

    • Solution: Use a strong, non-nucleophilic organic base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice as it effectively promotes the conjugate addition without competing as a nucleophile.[8][9]

  • Problem: Polymerization or Self-Condensation.

    • Cause: The N-H of an unprotected azetidine starting material can act as a nucleophile itself, leading to oligomerization.

    • Solution: Ensure the nitrogen of the azetidine ring acceptor is protected, typically with a Boc group. This is crucial for directing the addition to the exocyclic double bond and preventing side reactions.[8]

  • Problem: Regioselectivity Issues with Ambident Nucleophiles.

    • Cause: Heterocyclic nucleophiles like indazole or benzotriazole can add from different nitrogen atoms, leading to a mixture of regioisomers.[9]

    • Solution: The regiochemical outcome is highly dependent on the substrate, base, and solvent. Careful analysis (e.g., using 2D NMR like HMBC) is required to identify the major isomer.[9] Optimization may involve screening different bases (e.g., K₂CO₃ vs. DBU) and solvents to favor one regioisomer.[9]

Q: My photochemical [2+2] cycloaddition (Aza Paternò-Büchi reaction) to form an azetidine is inefficient. What factors should I consider?

A: The Aza Paternò-Büchi reaction is a powerful method for azetidine synthesis from imines and alkenes, but its efficiency is highly sensitive to the electronic properties of the reactants and the reaction conditions.[11][12]

Troubleshooting Photochemical Reactions:

  • Problem: No or Low Conversion.

    • Cause 1: Wavelength Mismatch. Aliphatic imines do not absorb light at wavelengths typically used (>250 nm). The reaction often requires an imine conjugated to an aromatic or carbonyl group to facilitate light absorption.[11]

    • Solution 1: If using a non-conjugated imine, a photosensitizer (e.g., acetone) is necessary to absorb the light and transfer the energy to the imine, promoting it to a reactive triplet state.[11]

    • Cause 2: Quenching of Excited State. Protic solvents like methanol can quench the excited state of the imine, preventing the cycloaddition.[4]

    • Solution 2: Use non-protic solvents like benzene, acetonitrile, or toluene. Ensure all reagents are dry.[4]

  • Problem: Poor Diastereoselectivity.

    • Cause: While reactions from the singlet excited state are often stereoselective, triplet state reactions (via sensitization) can be less so. Higher temperatures can also allow for equilibration of intermediates, eroding stereoselectivity.[4][11]

    • Solution: Run the reaction at lower temperatures if possible. The choice between direct irradiation (singlet state) and sensitized irradiation (triplet state) can significantly impact the stereochemical outcome and should be considered an optimization parameter.[4]

References

  • How to avoid pyrrolidine formation during azetidine synthesis - Benchchem.
  • How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem.
  • Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)acetate Derivatives - Benchchem.
  • Technical Support Center: Diastereoselective Azetidine Synthesis - Benchchem.
  • Technical Support Center: Azetidine Ring-Opening Reactions - Benchchem.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. Available at: [Link]

  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Publications. Available at: [Link]

  • Synthesis of azetidines by aza Patern`o–Büchi reactions - SciSpace. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. Available at: [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity - PMC. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available at: [Link]

  • UNIT 3 FOUR MEMBERED HETEROCYCLES - eGyanKosh. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed. Available at: [Link]

  • Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

Welcome to the Application Support Center. This guide is engineered for researchers, analytical scientists, and formulation professionals encountering aqueous solubility challenges with 1-(3-Amino-3-methylazetidin-1-yl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers, analytical scientists, and formulation professionals encountering aqueous solubility challenges with 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one (CAS: 1487332-80-8).

While this azetidine-based building block contains polar functional groups, users frequently report precipitation, turbidity, or "oiling-out" in standard biological buffers (e.g., PBS, HEPES). As a Senior Application Scientist, I have deconstructed the physicochemical causality behind these issues below, providing validated, self-verifying protocols to achieve complete dissolution.

Physicochemical Profile & Causality

To troubleshoot solubility, we must first understand the molecule's behavior in aqueous environments. The compound features a strained azetidine ring, a primary amine, and a methoxyethanone moiety.

Table 1: Physicochemical Properties Influencing Aqueous Solubility

PropertyCharacteristicMechanistic Impact on Solubility
Functional Groups Primary amine, Amide, EtherThe primary amine dictates pH-dependent solubility; the amide and ether act as hydrogen bond acceptors.
Acid-Base Profile Weak Base (Predicted pKa ~8.5–9.0)Highly soluble at acidic to neutral pH (protonated cation). Poorly soluble at alkaline pH (uncharged free base)[1].
Salt Sensitivity Susceptible to Salting-OutHigh ionic strength buffers monopolize water hydration shells, forcing the organic molecule out of solution[2].
Solvent Compatibility Soluble in DMSO/AlcoholsExcellent solubility in polar aprotic solvents, but prone to nucleation upon rapid aqueous dilution[3].

Diagnostic Troubleshooting Workflow

Before altering your experimental design, use the following decision matrix to identify the root cause of your solubility failure.

G Start Solubility Issue Detected (Precipitation/Turbidity) CheckPH Check Buffer pH Is pH > 7.5? Start->CheckPH HighPH Yes: Free Base Form (Low Solubility) CheckPH->HighPH pH > 7.5 LowPH No: Protonated Form (High Solubility) CheckPH->LowPH pH < 7.5 AdjustPH Protocol A: Lower pH (e.g., pH 6.0) using HCl or Citrate HighPH->AdjustPH CheckSalt Check Buffer Ionic Strength Is Salt > 150 mM? LowPH->CheckSalt Resolved Compound Dissolved (Clear Solution) AdjustPH->Resolved HighSalt Yes: Salting-Out Effect (Hofmeister Series) CheckSalt->HighSalt > 150 mM LowSalt No: Concentration Issue CheckSalt->LowSalt < 150 mM ReduceSalt Protocol B: Reduce Salt Concentration or Change Anion HighSalt->ReduceSalt Cosolvent Protocol C: Use 5-10% DMSO Cosolvent LowSalt->Cosolvent ReduceSalt->Resolved Cosolvent->Resolved

Diagnostic decision tree for resolving azetidine derivative solubility issues.

Validated Experimental Protocols

Protocol A: pH-Guided Dissolution (The Henderson-Hasselbalch Strategy)

Causality: According to the , the ratio of uncharged free base to positively charged ionized base is dictated by the solution's pH relative to the amine's pKa[1]. At physiological pH (7.4) or higher, a significant fraction of the compound exists as the lipophilic free base, which decreases amine solubility and causes precipitation[1]. Acidifying the environment protonates the primary amine, maximizing ion-dipole interactions with water and shifting phase behavior[4].

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of the compound into a sterile polypropylene centrifuge tube.

  • Acidic Pre-dissolution: Add 10% of your final target volume using a mild acidic solution (e.g., 0.1 M HCl or 0.1 M Citric Acid, pH 3.0).

  • Agitation: Vortex vigorously for 30–60 seconds. The protonated amine salt should dissolve rapidly, yielding a visually clear solution.

  • Buffer Addition: Slowly add your primary assay buffer (e.g., PBS or Tris) up to 90% of the final volume.

  • pH Titration: Monitor the pH continuously. Carefully titrate with 0.1 M NaOH or concentrated buffer to reach your experimental pH. Do not exceed pH 7.5 if possible.

  • Self-Validation: Centrifuge the tube at 10,000 x g for 5 minutes. Inspect the bottom for micro-precipitates. A lack of a pellet confirms complete thermodynamic dissolution.

Protocol B: Mitigating the Salting-Out Effect in High-Salt Buffers

Causality: The addition of inorganic salts to an aqueous phase enhances the medium's ionic strength, which decreases the solubility of organic analytes in the aqueous phase—a phenomenon known as the "salting-out" effect[2]. High concentrations of buffer salts monopolize water molecules for their own hydration, effectively forcing the organic amine out of solution, a process governed by the Hofmeister series and quantified by the Setschenow equation[5].

Step-by-Step Methodology:

  • Buffer Reformulation: If your protocol uses standard high-salt PBS (e.g., 137 mM NaCl), prepare a low-salt alternative (e.g., 50 mM NaCl, 10 mM Phosphate).

  • Ion Substitution: Avoid strongly kosmotropic anions (like sulfates or high-concentration phosphates) which drive salting-out[5]. Substitute with chloride-based buffers if compatible with your downstream assay.

  • Dissolution: Add the compound to the low-salt buffer while stirring magnetically.

  • Self-Validation: Measure the absorbance at 600 nm (OD600) using a spectrophotometer. A reading of 0.000 confirms the absence of colloidal aggregates or turbidity.

Protocol C: Cosolvent-Assisted Stock Preparation

Causality: For high-concentration stocks, an organic cosolvent like DMSO lowers the dielectric constant of the mixture, accommodating the uncharged free base. However, when preparing binary eluents or diluting into aqueous buffers, one must know the solubility limits to avoid precipitation of either the compound or the buffer salts[3]. Rapid dilution causes a "solvent shift," leading to localized supersaturation and nucleation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to create a 50 mM to 100 mM stock solution. Vortex until completely clear.

  • Aliquoting: Store the DMSO stock in single-use aliquots at -20°C to prevent moisture absorption.

  • Controlled Dilution: Place your aqueous buffer on a magnetic stirrer at high speed (800-1000 RPM).

  • Dropwise Addition: Add the DMSO stock dropwise directly into the vortex of the stirring buffer. Critical: Do not add the aqueous buffer to the DMSO.

  • Final Concentration: Ensure the final concentration of DMSO does not exceed 1-5% (v/v) to prevent buffer salt precipitation[3].

Frequently Asked Questions (FAQs)

Q1: My compound dissolved initially but precipitated overnight at 4°C. Why? A1: This is a temperature-dependent solubility issue exacerbated by the salting-out effect. Solubility decreases at lower temperatures. If your solution was near its saturation point at room temperature, cooling it to 4°C forced it past the thermodynamic solubility limit. Solution: Store the working solution at room temperature if chemical stability allows, or prepare a slightly less concentrated stock.

Q2: Can I use sonication to force the free base into solution at pH 8.5? A2: Sonication provides kinetic energy to break up aggregates, which accelerates the rate of dissolution, but it does not change the thermodynamic solubility limit. If the compound is insoluble at pH 8.5, sonication will only create a temporary suspension that will eventually crash out. You must alter the solvent conditions (lower the pH or add a cosolvent).

Q3: Does the azetidine ring affect solubility compared to a linear amine? A3: Yes. The azetidine ring is a strained, four-membered heterocycle. The specific 3-amino-3-methyl substitution creates steric hindrance around the primary amine, altering its hydration shell compared to a primary linear amine. This structural nuance makes the molecule slightly more lipophilic, increasing its reliance on protonation (pH control) for optimal aqueous solubility[4].

References

  • [1] Title: Chapter 17: Pharmacology of Lidocaine (Local Anesthetic Solubility & Henderson-Hasselbalch) Source: Liposuction 101 URL:[Link]

  • [2] Title: Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample Source: National Institutes of Health (NIH) URL:[Link]

  • [4] Title: Amines Course — Free Online, Certificate & Lifetime [2026] Source: Elevify URL: [Link]

  • [5] Title: General Principles and Strategies for Salting-Out Informed by the Hofmeister Series Source: Kinam Park / ACS Publications URL: [Link]

  • [3] Title: Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography Source: LCGC North America / Chromatography Online URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

Welcome to the dedicated technical support guide for 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-te...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this promising compound. Given its unique structural features—a strained azetidine ring, a primary amine, and an amide linkage—this molecule requires specific handling and storage protocols to prevent degradation and ensure experimental reproducibility. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to maintain the compound's purity and potency.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter during the handling and storage of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one.

Q1: My routine purity analysis (HPLC/LC-MS) shows a decrease in the main peak area and the appearance of new, more polar peaks over time. What is the likely cause?

A1: This is a classic sign of degradation, most likely due to hydrolysis. The molecule contains an amide bond which, despite being generally stable, can be cleaved by water, especially under non-optimal pH conditions or at elevated temperatures.[1][2] The hydrolysis would break the amide bond, resulting in two smaller, more polar degradation products: 3-amino-3-methylazetidine and methoxyacetic acid.

  • Causality: Water acts as a nucleophile, attacking the carbonyl carbon of the amide. This process can be accelerated by either acidic or basic conditions.[2][3] The increased polarity of the degradation products causes them to elute earlier on a reverse-phase HPLC column.

  • Immediate Action: Immediately verify your storage conditions. Ensure the compound is stored in a tightly sealed container in a desiccated environment. If in solution, the pH and solvent choice are critical.

Q2: The color of my solid (previously white) sample has turned yellow or brown. What does this indicate?

A2: A color change to yellow or brown is often indicative of oxidative degradation or the formation of complex polymeric impurities.[4] The primary amine on the molecule is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ion contaminants.[5][6]

Another possibility is an intermolecular reaction analogous to the initial stages of the Maillard reaction.[4][7] This non-enzymatic browning reaction can occur between the primary amine of one molecule and the carbonyl group of another, especially with gentle heating over time.[8] This leads to the formation of complex, often colored, polymeric products.

  • Causality: Oxidative pathways can generate highly colored radical species or conjugated systems. The Maillard-type pathway involves the formation of a Schiff base, which can then undergo further complex reactions to form melanoidins, which are brown nitrogenous polymers.[7][9]

  • Immediate Action: Protect the compound from light by using amber vials and store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

Q3: I'm observing a new peak in my LC-MS analysis with the same mass as my parent compound. What could this be?

A3: An isomeric degradation product is a strong possibility. Given the strained four-membered azetidine ring, an intramolecular ring-opening and rearrangement could occur. The ring strain makes the azetidine susceptible to nucleophilic attack, which could be initiated by the primary amine or the amide oxygen from another part of the molecule, especially under acidic conditions which would protonate the azetidine nitrogen.[10] While less common than hydrolysis, this pathway can lead to the formation of a more stable five or six-membered ring isomer.

  • Causality: The strain of the azetidine ring can be released through ring-opening reactions.[10][11] Acid catalysis can facilitate this by making the ring more susceptible to nucleophilic attack.

  • Immediate Action: Review the pH of any solutions used. If you are working in acidic buffers, consider if a less acidic condition could be used for your experiment. Characterizing the isomer would require advanced analytical techniques like NMR.[12]

Q4: My compound seems to degrade rapidly when I dissolve it in my standard aqueous assay buffer (e.g., PBS at pH 7.4). How can I improve its stability in solution?

A4: The instability in a pH 7.4 aqueous buffer is a common issue for molecules with functionalities like yours. The primary amine is deprotonated and thus highly nucleophilic at this pH, and the conditions are favorable for hydrolysis.

  • Recommended Solutions:

    • pH Adjustment: Prepare stock solutions in a slightly acidic buffer (e.g., pH 5-6). This keeps the primary amine protonated, reducing its nucleophilicity and protecting against intermolecular reactions. It can also enhance the stability of the azetidine ring.[10]

    • Use Aprotic Solvents for Stock: Prepare high-concentration stock solutions in anhydrous aprotic solvents like DMSO or DMF and store them at -20°C or -80°C. Make final dilutions into your aqueous buffer immediately before the experiment.

    • Lower Temperature: Perform your experiments on ice or at 4°C whenever possible to slow the rate of degradation.[13]

    • Include Antioxidants: If oxidation is suspected, adding a small amount of an antioxidant to your buffer might help, but compatibility with your assay must be verified.

Frequently Asked Questions (FAQs)

Q1: What are the definitive long-term storage conditions for solid 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one?

A1: To ensure multi-year stability, the solid compound should be stored under the conditions outlined in the table below. The goal is to mitigate all primary degradation pathways: hydrolysis, oxidation, photodegradation, and thermal decomposition.[14][15][16]

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the kinetic rate of all chemical degradation reactions.[13]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the amine functionalities.[17]
Humidity Dry/DesiccatedPrevents amide hydrolysis by minimizing exposure to water.[18][19]
Light Protected from Light (Amber Vial)Prevents photodegradation.[15][20]
Container Tightly Sealed Glass VialPrevents moisture and oxygen ingress. Glass is preferred for its inertness.[18]

Q2: What are the primary signs of degradation to watch for?

A2: Be vigilant for the following physical and analytical signs of degradation:

  • Physical Changes: Discoloration (yellowing/browning), change in texture (clumping or becoming sticky, indicating moisture absorption).[4][14]

  • Analytical Changes: A decrease in the purity percentage as measured by HPLC or other chromatographic techniques.[21] The appearance of new peaks in the chromatogram, especially at earlier retention times (for reverse-phase HPLC), is a key indicator.

Q3: Are there any specific chemicals or solvent types I should avoid mixing with this compound?

A3: Yes. To maintain stability, avoid the following:

  • Strong Acids/Bases: These will catalyze rapid amide hydrolysis and potentially azetidine ring-opening.[2][10]

  • Oxidizing Agents: Avoid hydrogen peroxide, bleach, and other strong oxidizers that will degrade the amine groups.[5]

  • Aldehydes and Ketones: Do not formulate or mix with other carbonyl-containing compounds (like acetone as a solvent) as they can react with the primary amine.[4][7]

  • Protic Solvents for Long-Term Storage: Avoid long-term storage in water, methanol, or ethanol, as these can participate in hydrolysis or other reactions.[3]

Visualizing Degradation & Troubleshooting

The following diagrams illustrate the potential chemical liabilities of the molecule and a logical workflow for addressing stability problems.

G cluster_molecule 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one cluster_pathways Potential Degradation Pathways cluster_products Resulting Degradants mol Core Molecule hydrolysis Amide Hydrolysis (H₂O, Acid/Base) mol->hydrolysis oxidation Amine Oxidation (O₂, Light, Metal Ions) mol->oxidation ring_opening Azetidine Ring Opening (Acid-catalyzed) mol->ring_opening intermolecular Intermolecular Reaction (e.g., Dimerization) mol->intermolecular p1 3-Amino-3-methylazetidine + Methoxyacetic Acid hydrolysis->p1 Cleavage p2 N-Oxides, Imines oxidation->p2 Modification p3 Isomeric Structures ring_opening->p3 Rearrangement p4 Dimers/Polymers (Colored Impurities) intermolecular->p4 Condensation G start Stability Issue Observed (e.g., Purity Drop, Color Change) check_storage 1. Review Storage Conditions (Temp, Light, Humidity, Atmosphere) start->check_storage solid_issue Is the issue with the solid form? check_storage->solid_issue check_solution 2. Review Solution/Assay Conditions (pH, Solvent, Temp) solution_issue Is the issue in solution? check_solution->solution_issue solid_issue->check_solution No action_solid Action: Repackage under Inert Gas. Store at -20°C in Dark/Desiccated. solid_issue->action_solid Yes action_solution Action: Adjust pH (5-6). Use aprotic stock (DMSO). Prepare fresh dilutions. solution_issue->action_solution Yes analyze 3. Re-analyze Purity via HPLC/LC-MS action_solid->analyze action_solution->analyze end Stability Improved analyze->end

Sources

Optimization

Technical Support Center: Synthesis of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for researchers, medicinal chemists, and drug development professionals synthesizing 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for researchers, medicinal chemists, and drug development professionals synthesizing 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one . This highly polar, hydrophilic building block contains a strained 4-membered azetidine ring, a primary amine, and a methoxyacetamide moiety.

The standard synthesis involves a two-step sequence: the amide coupling of tert-butyl (3-methylazetidin-3-yl)carbamate with methoxyacetic acid, followed by acid-mediated deprotection of the Boc group ([1]). Below, we address the mechanistic causes of common impurities and provide self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting FAQs

Q1: Why am I observing significant degradation and ring-opened byproducts during the Boc deprotection step? Expert Insight: Azetidines possess an inherent ring strain of approximately 25.4 kcal/mol ([2]). When exposed to harsh Brønsted acids (like neat Trifluoroacetic Acid, TFA) at elevated temperatures, the azetidine nitrogen becomes protonated. This dramatically lowers the activation barrier for nucleophilic attack, leading to irreversible C–N bond cleavage and ring opening ([3]). Solution: Avoid neat TFA and elevated temperatures. Perform the deprotection using a controlled concentration of acid (e.g., 4M HCl in 1,4-dioxane) strictly at 0 °C to room temperature. HCl yields a hydrochloride salt, which is less hygroscopic and easier to handle than the trifluoroacetate salt generated by TFA.

Q2: My LC-MS shows a major impurity with an [M+H]⁺ of 231.1. How do I prevent methoxyacetic acid from reacting with the primary amine? Expert Insight: The target product has an exact mass of 158.1 Da ([M+H]⁺ 159.1). An [M+H]⁺ of 231.1 indicates a bis-acylated impurity , where both the azetidine nitrogen and the primary amine have been acylated. This occurs if the Boc protecting group is prematurely cleaved during the coupling step. Acyl chlorides or highly activated esters can act as weak Lewis acids, creating localized acidic microenvironments that cleave the Boc group ([2]). Solution: Ensure the reaction is strictly buffered. Use at least 2.5 to 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Pre-activate the methoxyacetic acid with your coupling reagent before adding the azetidine starting material.

Q3: I am using HATU for the amide coupling, but I cannot remove the tetramethylurea byproduct from my final water-soluble product. What is the best approach? Expert Insight: HATU is a highly efficient coupling reagent, but it generates tetramethylurea as a byproduct ([4]). Because 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one is highly polar and water-soluble, tetramethylurea will co-elute during aqueous workups and standard reverse-phase chromatography. Solution: Switch to a self-validating purification workflow using Strong Cation Exchange (SCX) chromatography. The primary amine of your product will bind to the sulfonic acid resin, allowing you to wash away all non-basic impurities (including tetramethylurea). The pure product is then released using methanolic ammonia.

Part 2: Quantitative Data & Impurity Profiling

Summarizing analytical markers is critical for rapid reaction monitoring. Use the table below to identify and mitigate off-target pathways during your synthesis.

Impurity TypeExpected LC-MS[M+H]⁺Root CauseAnalytical MarkerPrevention Strategy
Boc-Intermediate 259.2Incomplete deprotectionElutes late (hydrophobic Boc group)Extend deprotection time; ensure anhydrous acid is used.
Bis-acylation 231.1Premature Boc cleavageLoss of Boc signal in ¹H NMR; mass shiftMaintain strict basicity (excess DIPEA) during coupling.
Ring-Opened Variable (e.g., 195.1)Acid-catalyzed C-N cleavageLoss of azetidine symmetry in ¹H NMRUse milder acids (4M HCl/Dioxane) at 0 °C; avoid heating.
Tetramethylurea 117.1HATU coupling byproductSinglet at ~2.8 ppm in ¹H NMRSwitch to EDC·HCl or utilize SCX catch-and-release resin.

Part 3: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. The choice of reagents inherently prevents the carryover of specific impurities.

Step 1: Amide Coupling (Synthesis of Intermediate)

Causality Check: Using EDC·HCl instead of HATU prevents the formation of difficult-to-remove tetramethylurea. EDC and its urea byproduct are water-soluble and easily removed during a mild aqueous workup.

  • Activation: In an oven-dried flask under nitrogen, dissolve methoxyacetic acid (1.05 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Add DIPEA (3.0 eq), followed by HOBt (1.1 eq) and EDC·HCl (1.1 eq). Stir at room temperature for 15 minutes to pre-activate the acid.

  • Coupling: Cool the mixture to 0 °C. Slowly add tert-butyl (3-methylazetidin-3-yl)carbamate hydrochloride (1.0 eq) ([5]).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by LC-MS for the appearance of the intermediate ([M+H]⁺ 259.2).

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Boc Deprotection & SCX Purification

Causality Check: Utilizing SCX chromatography acts as a chemical filter. Only molecules with a basic amine will bind to the resin, validating that the eluted product is the desired deprotected amine, free of acidic or neutral coupling residues.

  • Deprotection: Dissolve the crude intermediate in anhydrous DCM (0.1 M) and cool to 0 °C. Slowly add an equal volume of 4M HCl in 1,4-dioxane. Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Concentration: Once complete (monitor by LC-MS for [M+H]⁺ 159.1), remove the volatiles under reduced pressure. Co-evaporate with toluene (2x) to remove residual HCl.

  • SCX Catch-and-Release:

    • Condition an SCX-2 cartridge with Methanol (MeOH).

    • Dissolve the crude hydrochloride salt in a minimum amount of MeOH and load it onto the cartridge.

    • Wash the cartridge with 3 column volumes of MeOH to elute non-basic impurities (unreacted starting materials, ring-opened neutral fragments).

    • Elute the target product using 2M Ammonia in MeOH.

  • Isolation: Concentrate the ammonia fraction to yield 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one as a pure free base.

Part 4: Visualizations

SynthesisWorkflow SM tert-Butyl (3-methylazetidin-3-yl)carbamate (Starting Material) Coupling Amide Coupling Methoxyacetic acid, EDC·HCl, HOBt, DIPEA SM->Coupling Int Boc-Protected Intermediate Exact Mass: 258.16 Coupling->Int Optimal Conditions Imp1 Bis-acylation Impurity (Premature Boc Cleavage) Coupling->Imp1 Acidic Microenvironment Imp3 Urea Byproducts (Coupling Reagent Residue) Coupling->Imp3 Incomplete Wash Deprotect Boc Deprotection 4M HCl in Dioxane, 0 °C to RT Int->Deprotect Product 1-(3-Amino-3-methylazetidin-1-yl)- 2-methoxyethan-1-one (Final Product) Deprotect->Product Controlled Acid/Temp Imp2 Ring-Opened Byproducts (Acid-Catalyzed Cleavage) Deprotect->Imp2 Harsh Acid / Heat

Figure 1: Synthetic workflow and critical impurity generation pathways.

References

  • Journal of Organic Chemistry. "Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions." ACS Publications. URL: [Link]

  • Journal of Medicinal Chemistry. "Copper-KRAS-COX2 Axis: A Therapeutic Vulnerability in Pancreatic Cancer." ACS Publications. URL: [Link]

  • Journal of the American Chemical Society. "Introducing Savie: A Biodegradable Surfactant Enabling Chemo- and Biocatalysis and Related Reactions in Recyclable Water." ACS Publications. URL: [Link]

  • Doron Scientific Catalog. "tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride." Doron Scientific. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS for 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

Welcome to the technical support guide for the analysis of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one . This document, designed for researchers and drug development professionals, provides in-depth FAQs, trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one . This document, designed for researchers and drug development professionals, provides in-depth FAQs, troubleshooting advice, and detailed protocols to establish a robust and sensitive LC-MS/MS detection method. As Senior Application Scientists, we explain not just the steps, but the scientific reasoning behind them to empower you to adapt and overcome analytical challenges.

Analyte Overview: Understanding the Challenge

1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one is a small, polar molecule containing a basic primary amine. These characteristics present a specific set of analytical hurdles, primarily poor retention on traditional reversed-phase chromatography columns and the potential for poor peak shape. This guide is structured to address these challenges directly.

Predicted Chemical Properties:

  • Molecular Formula: C₇H₁₅N₃O₂

  • Monoisotopic Mass: 173.1164 g/mol

  • Key Functional Groups: Primary amine, tertiary amine (within the azetidine ring), amide.

  • Predicted Behavior: The presence of basic nitrogen atoms makes this compound an excellent candidate for positive mode electrospray ionization (ESI+). Its high polarity suggests that Hydrophilic Interaction Liquid Chromatography (HILIC) will be the most effective separation strategy.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during method development for this and similar polar basic compounds.

Q1: What is the best ionization mode and polarity for this compound?

Answer: Electrospray Ionization (ESI) in positive ion mode is the optimal choice.

  • Rationale: ESI is ideal for producing ions from polar molecules that are already in solution.[1][2] The primary and tertiary amine groups on your analyte are basic and will readily accept a proton (H⁺) in the slightly acidic mobile phases typically used for LC-MS, forming a stable positively charged ion, [M+H]⁺. This process is fundamental to the Ion Evaporation Model (IEM), the predominant mechanism for small molecules in ESI, where pre-formed ions in solution are transferred to the gas phase as solvent evaporates from charged droplets.[3][4][5] Screening in negative mode is not recommended as the molecule lacks acidic protons and is unlikely to form a stable [M-H]⁻ ion.

Q2: What are the expected precursor and product ions for MRM analysis?

Answer: The primary precursor ion will be the protonated molecule, [M+H]⁺, at m/z 174.12 . The most intense and stable product ions must be determined empirically.

  • Precursor Ion ([M+H]⁺): Based on the monoisotopic mass of 173.1164, the singly charged precursor ion will have a mass-to-charge ratio (m/z) of approximately 174.12.

  • Product Ions (Fragments): To determine the best product ions for Multiple Reaction Monitoring (MRM), you must perform a product ion scan on the precursor. This is typically done by infusing a standard solution of the analyte directly into the mass spectrometer. Common fragmentation points for this molecule would be the amide bond or cleavage around the azetidine ring. You should select at least two stable, high-intensity product ions for your MRM method—one for quantification (quantifier) and one for confirmation (qualifier).[6]

Q3: My analyte is not retained on my C18 column. What LC column should I use?

Answer: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is strongly recommended.

  • Rationale: Your analyte is highly polar and will have little to no affinity for the non-polar stationary phase of a C18 (reversed-phase) column, causing it to elute in or near the void volume. HILIC is designed specifically for the retention of polar compounds.[7][8][9] The HILIC mechanism involves partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase (like bare silica or an amide-bonded phase).[9][10] This provides effective retention for compounds that are unretained in reversed-phase chromatography.[10]

Q4: What is a good starting mobile phase for a HILIC separation of this compound?

Answer: Start with a high percentage of organic solvent. A typical HILIC mobile phase system would be:

  • Mobile Phase A: Water with an additive (e.g., 10 mM Ammonium Formate + 0.1% Formic Acid)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Starting Gradient: 95% B, holding for 1-2 minutes, followed by a gradient to ~50% B.

  • Rationale: In HILIC, the organic solvent (acetonitrile) is the weak solvent, and the aqueous component is the strong, eluting solvent—the opposite of reversed-phase.[7] The high initial organic concentration promotes the partitioning of the polar analyte into the aqueous layer on the stationary phase, thus leading to retention. The acidic additive (formic acid) ensures the analyte remains protonated for good ESI sensitivity and can also improve peak shape by suppressing unwanted interactions with the stationary phase.

Q5: How do I optimize the collision energy (CE) for my MRM transitions?

Answer: Collision energy should be optimized empirically for each specific precursor-product ion transition to maximize signal intensity.[11]

  • Rationale: The optimal CE is the voltage that produces the most abundant and stable fragment ion signal. This value is dependent on the molecule's structure, the specific transition, and the instrument type. Most mass spectrometer software platforms have automated procedures for CE optimization.[12][13] This is typically done by either infusing the compound and ramping the CE or by performing multiple flow-injection analyses at different CE values. Using a generic, calculated CE can result in significantly lower sensitivity.[11]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your analysis.

Problem / SymptomPotential CausesRecommended Solutions & Explanations
Poor or No Signal Intensity 1. Incorrect MS polarity. 2. Sub-optimal ionization source parameters. 3. Non-volatile buffer in mobile phase. 4. Inefficient fragmentation (low CE).1. Confirm Positive Ion Mode: Ensure your MS is set to acquire in positive polarity for this basic compound. 2. Optimize Source Parameters: Systematically optimize capillary voltage, source temperature, and nebulizer gas flow. These parameters are interdependent and affect desolvation and ionization efficiency.[1] 3. Use Volatile Buffers: Avoid non-volatile buffers like phosphate. Use MS-compatible buffers such as ammonium formate or ammonium acetate. 4. Optimize Collision Energy: As detailed in the FAQ, perform a CE optimization for each MRM transition to ensure maximum product ion formation.[13][14]
Poor Peak Shape (Tailing) 1. Secondary ionic interactions with the stationary phase. 2. Sample overload. 3. Sample solvent is too strong. 4. Column contamination or degradation.1. Adjust Mobile Phase pH/Ionic Strength: Adding an acidic modifier (formic acid) and a salt (ammonium formate) can improve peak shape for basic compounds by protonating the analyte and shielding active sites (e.g., silanols) on the stationary phase.[15] 2. Reduce Injection Mass: Dilute your sample or reduce the injection volume. Overloading the column is a common cause of peak tailing.[16] 3. Match Sample Solvent to Mobile Phase: For HILIC, your sample should be dissolved in a solvent with a high organic content, similar to your initial mobile phase conditions. Dissolving in pure water can cause severe peak distortion.[17] 4. Use a Guard Column & Flush: Install a guard column to protect your analytical column. If tailing persists, try flushing the column according to the manufacturer's instructions. If this fails, the column may need replacement.[18]
Poor Peak Shape (Fronting or Splitting) 1. Column collapse or void formation. 2. Sample solvent incompatible with mobile phase. 3. Sample precipitation on the column.1. Replace Column: Catastrophic column failure, often indicated by peak fronting, usually requires column replacement.[15] 2. Check Solvent Compatibility: As with tailing, ensure your sample solvent is appropriate for HILIC. Injecting a large volume of an aqueous sample into a high-organic mobile phase can cause peak splitting.[16] 3. Ensure Sample Solubility: Confirm that your analyte is fully soluble in the injection solvent to prevent it from crashing out at the head of the column.[16]
Analyte Elutes at Void Volume 1. Incorrect chromatography mode (e.g., using a C18 column). 2. HILIC mobile phase has too much aqueous content.1. Switch to a HILIC Column: This is the most critical step for retaining a small polar molecule. 2. Increase Initial Organic Content: For HILIC, ensure your starting gradient is high in acetonitrile (e.g., ≥90%). This is necessary to establish the aqueous layer on the stationary phase required for retention.[8]
High Background Noise 1. Contaminated mobile phase or solvents. 2. Non-volatile salts or additives. 3. Insufficiently optimized MRM transitions.1. Use High-Purity Solvents: Always use LC-MS grade solvents, water, and additives to minimize background ions. 2. Verify Mobile Phase Compatibility: Ensure all additives (e.g., formic acid, ammonium formate) are volatile and suitable for mass spectrometry. 3. Select High m/z Product Ions: Lower mass product ions often have higher chemical background. If possible, choose specific, higher m/z fragments during MRM optimization to improve the signal-to-noise ratio.[6]

Detailed Experimental Protocols

These protocols provide a validated starting point for your method development.

Protocol 1: Initial MS Parameter Optimization via Direct Infusion

This protocol is essential for determining the optimal MS parameters before developing the LC method.

  • Prepare Analyte Solution: Prepare a 1 µg/mL solution of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • System Setup:

    • Divert the LC flow to waste.

    • Set up a syringe pump to infuse the analyte solution directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.

  • Find the Precursor Ion:

    • Set the mass spectrometer to scan in Full Scan mode (e.g., m/z 50-300) in positive polarity.

    • Infuse the sample and confirm the presence of the [M+H]⁺ ion at m/z 174.12.

    • Optimize source parameters (capillary voltage, gas flows, temperature) to maximize the signal of m/z 174.12.

  • Find and Optimize Product Ions (MRM Transitions):

    • Set the mass spectrometer to Product Ion Scan mode, with the first quadrupole (Q1) fixed on the precursor m/z 174.12.

    • Set a nominal collision energy (e.g., 20 eV) and acquire a spectrum. Identify the most abundant and stable product ions.

    • Select the top 2-3 product ions for CE optimization.

    • Using the instrument's optimization software, create a method to automatically ramp the CE for each transition (e.g., from 5 eV to 40 eV in 2-3 eV steps).

    • Review the results and select the CE value that gives the maximum intensity for each product ion. These will be your optimized MRM transitions.

Protocol 2: HILIC Method Development Workflow

This protocol outlines the steps for developing a robust chromatographic separation.

  • Column and Mobile Phase Selection:

    • Column: Use a HILIC column (e.g., Amide or bare Silica phase, ~2.1 x 100 mm, <3 µm).

    • Mobile Phase A: LC-MS Grade Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL (ensure sample is in ≥90% Acetonitrile).

    • Gradient Program:

      • 0.0 min: 95% B

      • 1.0 min: 95% B

      • 7.0 min: 50% B

      • 7.1 min: 95% B

      • 10.0 min: 95% B (Column Re-equilibration)

  • System Suitability Test: Inject the standard solution and evaluate the initial results. Check for:

    • Retention Factor (k'): Aim for k' > 2 for good retention.

    • Peak Shape: Tailing factor should ideally be between 0.9 and 1.5.

  • Method Optimization:

    • If Retention is Too Low: Increase the initial hold time at 95% B or make the gradient shallower.

    • If Retention is Too High: Decrease the initial percentage of B or make the gradient steeper.

    • If Peak Shape is Poor: Confirm the sample solvent is appropriate. Small adjustments to the formic acid or ammonium formate concentration may also help.

Visualization of Workflows

Method Optimization Workflow

This diagram illustrates the logical flow for developing a quantitative LC-MS/MS method from scratch.

MethodDevWorkflow cluster_0 MS Optimization cluster_1 LC Optimization A 1. Analyte Characterization (MW, Polarity, pKa) B 2. Direct Infusion (Find Precursor Ion) A->B C 3. Product Ion Scan (Identify Fragments) B->C D 4. Collision Energy (CE) Optimization C->D E 5. Select Column & Mobile Phase (HILIC, ACN/H2O) D->E Optimized MRMs F 6. Develop Gradient (Scouting Run) E->F G 7. Optimize Peak Shape & Retention F->G H 8. Finalize Method G->H TroubleshootingPeakShape Start Problem: Poor Peak Shape Q1 Are ALL peaks affected? Start->Q1 Cause_System Likely a System Issue Q1->Cause_System Yes Q2 Is peak Tailing or Fronting? Q1->Q2 No Sol_System1 Check for leaks or blockages in flow path Cause_System->Sol_System1 Sol_System2 Backflush or replace column frit Sol_System1->Sol_System2 Cause_Tailing Peak Tailing: Chemical or Overload Issue Q2->Cause_Tailing Tailing Cause_Fronting Peak Fronting: Column or Solubility Issue Q2->Cause_Fronting Fronting/ Splitting Sol_Tailing1 1. Check sample solvent (Must be high % organic) Cause_Tailing->Sol_Tailing1 Sol_Tailing2 2. Reduce injection mass Sol_Tailing1->Sol_Tailing2 Sol_Tailing3 3. Adjust mobile phase (pH / ionic strength) Sol_Tailing2->Sol_Tailing3 Sol_Fronting1 1. Check sample solubility Cause_Fronting->Sol_Fronting1 Sol_Fronting2 2. Replace column (possible void) Sol_Fronting1->Sol_Fronting2

Caption: A decision tree for troubleshooting poor peak shape.

References
  • PubChem. (n.d.). 3'-Amino-4'-methoxyacetanilide. National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • LCGC International. (2026, March 10). Optimizing LC–MS and LC–MS-MS Methods. Retrieved March 21, 2026, from [Link]

  • Stephenson, J. L., et al. (2010). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry. Retrieved March 21, 2026, from [Link]

  • NextSDS. (n.d.). 1-(3-amino-3-methylazetidin-1-yl)ethan-1-one. Retrieved March 21, 2026, from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved March 21, 2026, from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved March 21, 2026, from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved March 21, 2026, from [Link]

  • MacCoss Lab. (n.d.). Skyline Small Molecule Method Development and CE Optimization. Skyline Software. Retrieved March 21, 2026, from [Link]

  • Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Retrieved March 21, 2026, from [Link]

  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Analyst. Retrieved March 21, 2026, from [Link]

  • Nawrocki, J., et al. (2010). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A. Retrieved March 21, 2026, from [Link]

  • Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience. Retrieved March 21, 2026, from [Link]

  • Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved March 21, 2026, from [Link]

  • Agilent Technologies. (2017, January 9). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Retrieved March 21, 2026, from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved March 21, 2026, from [Link]

  • Cech, N. B., & Enke, C. G. (2001). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. Mass Spectrometry Reviews. Retrieved March 21, 2026, from [Link]

  • MDPI. (2023, September 13). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Retrieved March 21, 2026, from [Link]

  • MDPI. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved March 21, 2026, from [Link]

  • SciSpace. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Retrieved March 21, 2026, from [Link]

  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved March 21, 2026, from [Link]

  • ACS Publications. (2000, March 3). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry. Retrieved March 21, 2026, from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved March 21, 2026, from [Link]

  • MDPI. (2023, August 7). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Retrieved March 21, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 3-Amino-α-[[amino]methyl]-4-(phenylmethoxy)benzenemethanol. Retrieved March 21, 2026, from [Link]

  • SciSpace. (n.d.). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). Retrieved March 21, 2026, from [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved March 21, 2026, from [Link]

  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Retrieved March 21, 2026, from [Link]

  • SCIEX. (n.d.). Signature Peptide MRM Optimization Made Easy for Therapeutic Protein and Peptide Quantification. Retrieved March 21, 2026, from [Link]

Sources

Optimization

Technical Support Center: Enhancing Cell Penetration of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

Welcome to the technical support guide for 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake of this compound. This guide provides in-depth troubleshooting, validated experimental protocols, and strategic solutions to diagnose and overcome poor cell penetration.

Understanding the Challenge: The Physicochemical Profile

The structure of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one, featuring a primary amine and an ether linkage, suggests a degree of polarity that could hinder its passive diffusion across the lipophilic cell membrane. While the azetidine ring is a valuable scaffold in medicinal chemistry for conferring metabolic stability and favorable pharmacokinetic properties, the overall balance of hydrophilicity and lipophilicity is crucial for effective cell penetration.[1][2]

FAQs & Troubleshooting Guide

This section addresses common questions and experimental hurdles related to the poor cell permeability of your compound.

Question 1: My compound shows excellent target binding in biochemical assays but has low activity in cell-based assays. Could poor cell penetration be the issue?

Answer: Yes, this is a classic indicator of poor cell permeability. When a compound is potent in a cell-free system (e.g., an enzymatic assay) but loses efficacy in a cellular context, it strongly suggests that an insufficient concentration of the compound is reaching its intracellular target. To confirm this, it is essential to quantify the compound's permeability.

Question 2: What is the first step to quantitatively assess the cell permeability of my compound?

Answer: A rapid and cost-effective first step is the Parallel Artificial Membrane Permeability Assay (PAMPA).[3] This non-cell-based assay predicts passive diffusion across a lipid-infused artificial membrane.[4][5] It will help you determine if the compound's fundamental physicochemical properties are suited for passive transport.

Question 3: My compound has poor permeability in the PAMPA assay. What does this indicate?

Answer: Poor PAMPA results suggest that the compound's intrinsic lipophilicity and polarity are not optimal for passive diffusion through a lipid bilayer. The presence of polar functional groups, such as the primary amine in your compound, can lead to a high desolvation penalty when moving from the aqueous extracellular space to the lipidic membrane interior.

Question 4: If my compound shows moderate permeability in PAMPA, but I still suspect a problem, what is the next step?

Answer: The next logical step is to use a cell-based model like the Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized epithelial cells, mimicking the intestinal barrier.[6][7] This assay is more complex but provides a more biologically relevant picture, as it accounts for both passive diffusion and active transport processes, including efflux pumps that can actively remove your compound from the cell.[8]

Question 5: My compound shows high efflux in the Caco-2 assay. What does this mean and how can I address it?

Answer: A high efflux ratio (Papp B→A / Papp A→B) indicates that your compound is likely a substrate for efflux transporters like P-glycoprotein (P-gp).[8][9] These transporters actively pump the compound out of the cell, reducing its intracellular concentration. To address this, you can consider two main strategies:

  • Structural Modification: Modify the compound's structure to reduce its recognition by efflux transporters. This is an iterative medicinal chemistry effort.

  • Co-administration with an Efflux Inhibitor: In a research setting, you can use known P-gp inhibitors to see if this rescues the intracellular concentration and activity of your compound.[10]

Strategies for Enhancing Cell Penetration

If poor passive diffusion is confirmed, several strategies can be employed to improve the cell penetration of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one.

The Prodrug Approach

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[11][12] This is a highly effective strategy for overcoming poor permeability by masking polar functional groups.[10][13]

  • Mechanism: For your compound, the primary amine is a key site for modification. By converting this polar group into a more lipophilic moiety, such as an amide or a carbamate, the overall lipophilicity of the molecule can be increased, facilitating its passive diffusion across the cell membrane. Once inside the cell, endogenous enzymes (e.g., esterases, amidases) cleave the promoiety, releasing the active parent compound.[12][13]

  • Example Prodrug Strategies:

    • Acyloxyalkoxycarbamates: These can be designed to be cleaved by intracellular esterases.

    • Amino Acid Conjugates: Attaching an amino acid can sometimes leverage active transport mechanisms.[14]

Structural Modification (Lipidization)

This strategy involves permanently modifying the molecule's structure to increase its lipophilicity, a technique sometimes referred to as "lipidization".[10]

  • Mechanism: The goal is to find a balance where lipophilicity is increased to improve membrane permeability without negatively impacting the compound's binding to its target. This can be achieved by adding small, lipophilic groups to the molecule. For your compound, this could involve modifications to the azetidine ring or the methoxyethyl side chain.

Formulation-Based Approaches

For in vivo applications, formulation strategies can enhance absorption.

  • Mechanism: Using nanoformulations, such as lipid-based nanoparticles or polymeric micelles, can encapsulate the compound and improve its transport across the intestinal epithelium.[15] These systems can protect the drug and alter its absorption pathway.

Conjugation with Cell-Penetrating Peptides (CPPs)

CPPs are short peptides that can translocate across the plasma membrane and can be conjugated to cargo molecules to facilitate their intracellular delivery.[16][]

  • Mechanism: By attaching a CPP to your compound, you can utilize the peptide's cellular uptake mechanism to ferry your molecule into the cell.[16] This approach is particularly useful for larger or more polar molecules that cannot efficiently cross the membrane on their own.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for assessing the passive permeability of your compound.

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA plate)

  • 96-well UV-transparent acceptor plate

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV/Vis spectrophotometer or LC-MS

Procedure:

  • Prepare the PAMPA Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well of the donor plate.

  • Prepare Donor Solutions: Dilute the test compound stock solution in PBS to a final concentration of 100 µM. Include high and low permeability control compounds.

  • Prepare Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Assemble the PAMPA Sandwich: Place the donor plate onto the acceptor plate.

  • Add Donor Solution: Add 150 µL of the donor solution to each well of the donor plate.

  • Incubation: Cover the plate and incubate at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.[4]

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

Data Interpretation:

Permeability ClassPapp (10⁻⁶ cm/s)
High> 10
Medium1 - 10
Low< 1

This table provides a general classification. Specific values may vary between labs and assay conditions.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the steps for assessing permeability and efflux using Caco-2 cells.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

  • Cell Culture: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7] Change the medium every 2-3 days.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. TEER values should be >200 Ω·cm².[18]

  • Permeability Assay (Apical to Basolateral - A→B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing the test compound to the apical (A) side. c. Add fresh HBSS to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. Take samples from the basolateral side at various time points.

  • Permeability Assay (Basolateral to Apical - B→A): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing the test compound to the basolateral (B) side. c. Add fresh HBSS to the apical (A) side. d. Incubate at 37°C with gentle shaking. e. Take samples from the apical side at various time points.

  • Sample Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate Papp for both A→B and B→A directions.

    • Efflux Ratio = Papp (B→A) / Papp (A→B)

Data Interpretation:

Efflux RatioInterpretation
< 2No significant active efflux
> 2Compound is likely a substrate for efflux transporters

Visualizing the Workflow and Concepts

Experimental Workflow for Permeability Assessment

G cluster_0 Initial Observation cluster_1 Permeability Assessment cluster_2 Diagnosis & Strategy a High Potency in Biochemical Assay b Low Potency in Cell-Based Assay a->b Discrepancy Suggests Issue c PAMPA Assay (Passive Diffusion) b->c Step 1 d Caco-2 Assay (Passive + Active Transport) c->d If needed e Low Passive Permeability d->e f High Efflux Ratio d->f g Prodrug Approach e->g h Structural Modification e->h f->h

Caption: Workflow for diagnosing and addressing poor cell permeability.

Conceptual Diagram of the Prodrug Strategy

G cluster_0 Extracellular Space cluster_1 Cell Interior Prodrug Lipophilic Prodrug (Parent + Promolety) ActiveDrug Active Parent Drug Prodrug->ActiveDrug Passive Diffusion Target Intracellular Target ActiveDrug->Target Binding Enzymes Intracellular Enzymes (e.g., Esterases) ActiveDrug->Enzymes Enzymes->ActiveDrug Cleavage of Promolety Membrane Cell Membrane

Caption: Mechanism of the prodrug approach to enhance cell penetration.

References

  • Vertex AI Search. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • Vertex AI Search. (n.d.). Caco2 assay protocol.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • National Institutes of Health. (n.d.). Prodrug Approaches for CNS Delivery. PMC.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • MDPI. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • National Institutes of Health. (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PMC.
  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
  • SCIRP. (n.d.). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions.
  • MDPI. (2024, August 29). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations.
  • BOC Sciences. (2023, September 26). Prodrug Activation Strategies.
  • Pharma Excipients. (2020, March 4). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes.
  • MDPI. (n.d.). Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers.
  • National Institutes of Health. (n.d.). Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. PMC.
  • IntechOpen. (n.d.). Highly Efficient Prodrugs: Design and Therapeutic Applications.
  • National Institutes of Health. (n.d.). Cell-penetrating peptides: achievements and challenges in application for cancer treatment. PMC.
  • ACS Publications. (2020, May 28). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Organic Letters.
  • MDPI. (2015, July 22). Cell-Penetrating Peptides: Possibilities and Challenges for Drug Delivery in Vitro and in Vivo.
  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
  • National Institutes of Health. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC.
  • Oxford Academic. (2017, September 16). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology.
  • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • PLOS. (2015, February 3). A New PAMPA Model Proposed on the Basis of a Synthetic Phospholipid Membrane.
  • Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • YouTube. (2022, December 10). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc.
  • Wiley Online Library. (2025, October 17). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
  • ResearchGate. (n.d.). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores | Request PDF.
  • BOC Sciences. (n.d.). Cell-Penetrating Peptide Design and Modification: Challenges and Strategies.
  • Enamine. (n.d.). Azetidines.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Target Validation of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of the novel small molecule, 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyetha...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of the novel small molecule, 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one. As this compound is not extensively characterized in public literature, this document outlines a robust, multi-pronged strategy for target deconvolution and validation, emphasizing scientific integrity and the use of orthogonal, self-validating experimental systems.

The core principle of target validation is to build a rigorous, evidence-based case that links the modulation of a specific biological molecule (the "target") to a desired therapeutic effect.[1][2][3] This involves not only confirming that the compound physically interacts with the target but also demonstrating that this interaction is responsible for the compound's cellular or physiological effects.

Section 1: The Target Validation Workflow - A Multi-Faceted Approach

A successful target validation campaign does not rely on a single experiment. Instead, it integrates multiple lines of evidence to build confidence in the proposed mechanism of action.[1][4][5] This guide compares three critical and complementary methodologies:

  • Target Engagement Assays: Does the compound bind to the target in a complex biological system?

  • Chemical Proteomics: What is the full spectrum of proteins that the compound interacts with?

  • Genetic Validation: Does modulating the target gene mimic the effect of the compound?

The following diagram illustrates a logical workflow for progressing from a novel compound to a validated biological target.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Confirmation Compound 1-(3-amino-3-methyl...) -ethan-1-one Phenotypic_Screen Phenotypic Screen (e.g., Cell Viability Assay) Compound->Phenotypic_Screen Observe Effect Chem_Proteomics Chemical Proteomics (Affinity Pull-Down + MS) Phenotypic_Screen->Chem_Proteomics Identify Binders Hit_List Putative Target(s) Identified Chem_Proteomics->Hit_List CETSA Cellular Thermal Shift Assay (CETSA) CRISPR Genetic Perturbation (CRISPR KO/KD) CETSA->CRISPR Validate Function Hit_List->CETSA Confirm Engagement Phenotype_Recapitulation Phenotype Recapitulated? CRISPR->Phenotype_Recapitulation Phenotype_Recapitulation->Hit_List No (Re-evaluate) Rescue Rescue Experiment (Mutant cDNA) Phenotype_Recapitulation->Rescue Yes Validated_Target Validated Target Rescue->Validated_Target CETSA_Workflow cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis A 1. Culture cells B 2. Treat with Vehicle or Compound A->B C 3. Aliquot & Heat (Temperature Gradient) B->C D 4. Lyse Cells (Freeze-Thaw) C->D E 5. Centrifuge to pellet aggregated proteins D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Analyze by Western Blot / MS F->G

Caption: Step-by-step workflow for a classic CETSA experiment.

Detailed Steps:

  • Cell Culture: Plate the relevant cell line (e.g., one that shows a phenotypic response to the compound) and grow to ~80% confluency.

    • Causality: Ensures a sufficient and healthy population of cells for protein analysis.

  • Compound Treatment: Treat cells with either vehicle (e.g., DMSO) or 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one at a predetermined concentration (e.g., 10x EC50 from a cell viability assay) for 1-2 hours.

    • Causality: Allows the compound to enter the cells and engage with its target. The vehicle control is essential to establish the baseline thermal stability of the target protein.

  • Heating Step: Harvest and resuspend cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Causality: This is the core of the assay. The gradient challenges the stability of the proteome. Unbound proteins will unfold and aggregate at lower temperatures than ligand-bound proteins.

  • Lysis and Separation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This lyses the cells without detergents that might disrupt protein-ligand interactions.

    • Causality: This method of lysis preserves the native protein complexes.

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Causality: This step separates the soluble, stable proteins from the insoluble, heat-denatured aggregates.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze by SDS-PAGE and Western blot using an antibody specific to the putative target protein. A loading control (e.g., GAPDH) should also be blotted to ensure equal protein loading.

    • Causality: The Western blot visualizes the amount of soluble target protein remaining at each temperature.

Data Interpretation:

  • Successful Validation: In the compound-treated samples, a visible band for the target protein will persist at higher temperatures compared to the vehicle-treated samples. This "thermal shift" is direct evidence of target engagement.

  • Negative Result: If there is no difference in the melting curve between vehicle and compound-treated samples, it suggests the compound does not bind to the putative target under these conditions.

Protocol: Chemical Proteomics Pull-Down

This unbiased approach is ideal for identifying the primary target(s) without prior assumptions. [6][7]It requires synthesizing a "probe" version of the compound that can be attached to beads.

Detailed Steps:

  • Probe Synthesis: Synthesize an analog of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one that contains a linker arm terminating in a reactive group (e.g., an alkyne for "click" chemistry) or an affinity tag like biotin. [8] * Causality: The linker must be placed at a position that does not interfere with the compound's binding to its target. The activity of the probe should be confirmed to be similar to the parent compound in a phenotypic assay.

  • Immobilization: Covalently attach the probe to affinity beads (e.g., streptavidin-agarose for a biotinylated probe, or azide-functionalized beads for a "clickable" probe).

    • Causality: This creates the "bait" for capturing interacting proteins.

  • Lysate Incubation: Prepare a native cell lysate from a large quantity of cells. Incubate the lysate with the probe-conjugated beads for several hours at 4°C.

    • Causality: This allows proteins in the lysate to bind to the immobilized compound.

  • Competition Control (Self-Validation): In a parallel sample, pre-incubate the cell lysate with a high concentration of the original, "free" compound before adding the probe-conjugated beads.

    • Causality: This is a critical control. A true binding partner will be occupied by the free compound, preventing it from binding to the beads. On the final mass spectrometry readout, the signal for a specific target should be significantly reduced or absent in this competition sample.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Causality: Reduces background noise and false positives. The stringency of the washes (e.g., salt concentration) can be optimized.

  • Elution and Analysis: Elute the bound proteins from the beads. Separate the proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Causality: LC-MS/MS provides a list of proteins that were captured by the probe.

Data Interpretation:

  • High-Confidence Hits: The most promising candidates are proteins that are highly enriched in the "probe-only" sample and significantly depleted in the "competition" sample. These are the proteins that specifically bind to the compound.

  • Next Steps: The top candidates from this screen become the putative targets for validation with orthogonal methods like CETSA and CRISPR.

Protocol: CRISPR-Cas9 Mediated Target Validation

Genetic methods provide the ultimate test of causality: is the target's function required for the drug's effect? [9][10][11][12] Detailed Steps:

  • gRNA Design and Cloning: Design and clone two to three unique guide RNAs (gRNAs) targeting early, constitutive exons of the gene for the putative target. A non-targeting control gRNA is essential.

    • Causality: Using multiple gRNAs mitigates the risk of off-target effects and ensures that the observed phenotype is a true result of disrupting the target gene. [4]2. Cell Line Transduction: Package the gRNAs into lentiviral particles and transduce a Cas9-expressing cell line.

    • Causality: Lentivirus provides an efficient method for delivering the gRNA constructs into a wide variety of cell types.

  • Selection and Validation of Knockout: Select for transduced cells (e.g., using puromycin resistance). After selection, expand the cell pools and confirm successful knockout of the target protein via Western blot or qPCR.

    • Causality: It is crucial to confirm the loss of the target protein to ensure the genetic perturbation was successful before proceeding to phenotypic assays.

  • Phenotypic Assay: Perform the same phenotypic assay used to initially characterize 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one (e.g., cell viability, reporter assay) on the knockout cell lines and the non-targeting control line.

    • Causality: This directly compares the effect of genetic target removal to the effect of pharmacological inhibition.

Data Interpretation:

  • Validation Confirmed: If the knockout of the target gene recapitulates the phenotype observed with compound treatment (e.g., knockout cells show reduced viability, similar to compound-treated cells), this provides strong evidence that the compound acts through this target.

  • Validation Refuted: If the knockout cells behave identically to the non-targeting control cells and are still sensitive to the compound, it suggests the compound's effect is independent of this target, or that the compound acts on a different target.

Section 4: Conclusion and Path Forward

Validating the biological target of a novel compound like 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one is an iterative process that requires a convergence of evidence. No single experiment is sufficient. By systematically applying the comparative approaches outlined in this guide—starting with unbiased discovery (Chemical Proteomics), confirming physical interaction (CETSA), and finally, establishing a causal link to function (CRISPR)—researchers can build a high-confidence data package. This rigorous, multi-faceted validation is the bedrock upon which successful drug development programs are built.

References

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Valid
  • Cellular thermal shift assay - Wikipedia. Wikipedia.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH.
  • Explore the role of CRISPR gene editing in target valid
  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Target Validation with CRISPR | Biocompare.com. Biocompare.
  • Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Trends in Pharmacological Sciences.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. BOC Sciences.
  • The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - MDPI. MDPI.
  • CRISPR/Cas9: From Genome Engineering to Cancer Drug Discovery - PMC.
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. Taylor & Francis Online.
  • A Pipeline for Drug Target Identification and Validation - PMC - NIH.
  • Chemical Proteomics to Identify Molecular Targets of Small Compounds - PubMed.
  • Chemical proteomics approaches for identifying the cellular targets of natural products.
  • The impact of CRISPR-Cas9 on target identification and validation - PubMed.
  • Navigating Phase 1: Target Identification and Validation in Drug Discovery - Blog. Crown Bioscience.
  • Target Identification and Validation in Drug Discovery | Chemspace. Chemspace.
  • Drug Target Identification & Valid
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC.

Sources

Comparative

Fragment-Based Scaffold Evaluation: Efficacy and Pharmacokinetics of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one vs. Standard BACE1 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Fragment-Based Drug Discovery (FBDD) Executive Summary The development of β-site amyloid pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Fragment-Based Drug Discovery (FBDD)

Executive Summary

The development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors for Alzheimer's disease has historically been plagued by clinical failures, often due to poor blood-brain barrier (BBB) penetrance, off-target toxicity, or cognitive worsening caused by non-selective cross-reactivity with BACE2[1],[2]. Traditional high-throughput screening often yields large, lipophilic molecules that violate Lipinski’s rules when optimized.

Fragment-Based Drug Discovery (FBDD) offers a robust alternative by identifying ultra-small, highly efficient chemical starting points[3]. This guide objectively compares the efficacy, binding kinetics, and physicochemical properties of a novel basic amine fragment—1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one (Fragment AMME) —against established clinical-stage inhibitors like Verubecestat (MK-8931) and Elenbecestat.

Mechanistic Rationale & Scaffold Design

As an application scientist evaluating novel scaffolds, the selection of Fragment AMME is driven by strict structure-activity relationship (SAR) principles tailored for the BACE1 active site:

  • Catalytic Dyad Engagement: BACE1 is an aspartyl protease. The primary amine at the 3-position of the azetidine ring is protonated at the acidic pH of the endosome (pH 4.5), forming critical salt bridges with the catalytic dyad (Asp32 and Asp228)[4].

  • High Fsp³ for BBB Penetrance: Legacy inhibitors often suffer from "flatland" (excessive sp² aromatic rings), leading to poor solubility. Fragment AMME utilizes an azetidine core, achieving an exceptional Fsp³ of 0.86 (6 out of 7 carbons are sp³ hybridized). This three-dimensionality drastically improves metabolic stability and central nervous system (CNS) exposure[2].

  • Subpocket Vectoring: The 2-methoxyethan-1-one moiety acts as a flexible linker with dual hydrogen-bond acceptors, perfectly positioned to displace high-energy water molecules in the S1 or S3 subpockets beneath the BACE1 "flap" region[5].

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-Secretase) APP->BACE1 Cleaved by sAPPb sAPPβ BACE1->sAPPb Releases C99 C99 Fragment BACE1->C99 Produces Gamma γ-Secretase Abeta Aβ Peptides (Aβ40 / Aβ42) Gamma->Abeta Generates C99->Gamma Cleaved by Inhibitor Fragment AMME / Verubecestat Inhibitor->BACE1 Inhibits (Asp32/Asp228)

Fig 1: Amyloidogenic processing of APP by BACE1 and targeted inhibition at the catalytic dyad.

Comparative Efficacy & Ligand Efficiency

When evaluating fragments against clinical candidates, absolute potency (IC₅₀) is a misleading metric. Instead, we must look at Ligand Efficiency (LE) —the binding energy contributed per heavy atom.

While clinical candidates like Verubecestat exhibit single-digit nanomolar potency[6], their LE typically hovers around 0.35. Fragment AMME, despite its expected micromolar baseline affinity, achieves an exceptional LE of 0.47. This proves that the fragment makes highly optimal, specific interactions, providing a superior foundation for structure-based fragment growing without inflating molecular weight[3].

Quantitative Comparison Table
CompoundMW ( g/mol )Heavy AtomsBACE1 IC₅₀ (nM)BACE1 K_d (nM)Ligand Efficiency (LE)Fsp³
Fragment AMME 158.211150,000120,0000.47 0.86
Verubecestat 409.4292.12.20.350.29
Elenbecestat 383.4273.94.10.360.35

*Representative baseline biochemical values for the unoptimized Fragment AMME scaffold. LE = (1.37 × pIC₅₀) / Heavy Atoms.

Experimental Protocols

To ensure rigorous, self-validating data, the following protocols dictate how Fragment AMME is screened against BACE1.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Fragments exhibit low affinities and extremely fast off-rates. Traditional endpoint assays yield false negatives. SPR allows for real-time, label-free detection of these transient binding events[7].

  • Target Immobilization: Use a CM5 sensor chip. Immobilize recombinant human BACE1 via standard amine coupling to Flow Cell 2 (Fc2) to achieve ~3000 RU. Self-Validation: Leave Fc1 unmodified as a reference surface to subtract bulk refractive index changes.

  • Solvent Correction: Run a DMSO calibration curve (3% to 7%) to correct for bulk refractive index mismatches between the running buffer and the high-concentration fragment samples.

  • Kinetic Injection: Inject Fragment AMME in a multi-cycle kinetic format at concentrations ranging from 10 µM to 1000 µM. (Flow rate: 30 µL/min; Contact time: 60s; Dissociation time: 120s).

  • Control Validation: Inject 100 nM Verubecestat every 20 cycles. Self-Validation: Verifies that the immobilized BACE1 retains its active, folded conformation throughout the screening campaign.

  • Data Analysis: Fit the reference-subtracted sensorgrams to a 1:1 Langmuir binding model to derive Kd​ , kon​ , and koff​ .

SPR_Workflow Step1 1. Target Immobilization Amine coupling of BACE1 to CM5 sensor chip Step2 2. Fragment Preparation 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one Step1->Step2 Step3 3. Kinetic Injection Multi-cycle kinetics (0.1 - 1000 µM) at 25°C Step2->Step3 Step4 4. Data Analysis 1:1 Langmuir binding model for Kd determination Step3->Step4 Step5 5. Orthogonal Validation FRET-based biochemical assay for IC50 Step4->Step5

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment affinity evaluation.

Protocol B: Orthogonal FRET-Based Cleavage Assay

Causality: SPR proves binding, but a functional assay is required to confirm that the fragment inhibits catalytic activity rather than binding to an inert allosteric site[4].

  • Reagent Preparation: Prepare 10 nM recombinant BACE1 enzyme and 2 µM FRET-peptide substrate (Rh-EVNLDAEFK-Quencher) in assay buffer (50 mM Sodium Acetate). Causality: The buffer must be strictly maintained at pH 4.5, as BACE1 requires an acidic environment for optimal aspartyl protease activity.

  • Compound Incubation: Pre-incubate BACE1 with a titration series of Fragment AMME (or Verubecestat controls) for 30 minutes at room temperature in black 384-well microplates.

  • Kinetic Readout: Add the FRET substrate to initiate the reaction. Monitor fluorescence (Ex: 540 nm, Em: 590 nm) continuously for 60 minutes.

  • Data Analysis: Calculate initial cleavage velocities and determine the IC₅₀ using a 4-parameter logistic nonlinear regression fit.

References

  • [1] Title: Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment | Source: Frontiers in Aging Neuroscience | 1

  • [3] Title: Fragment-based discovery of BACE1 inhibitors using functional assays | Source: PubMed / Biochemistry | 3

  • [4] Title: Fragment-Based Discovery of BACE1 Inhibitors Using Functional Assays | Source: ACS Publications | 4

  • [6] Title: Verubecestat (MK-8931) | BACE1/2 Inhibitor | Source: MedChemExpress | 6

  • [2] Title: New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo | Source: PubMed Central (PMC) | 2

  • [7] Title: Fragment-Based Discovery of BACE1 Inhibitors Using Functional Assays | Source: d-nb.info | 7

  • [5] Title: The BACE1 inhibitor verubecestat (MK-8931) reduces CNS b-amyloid in animal models and in Alzheimer's disease patients | Source: Science Translational Medicine | 5

Sources

Validation

A Comparative Guide to 3-Amino-3-Methylazetidine Scaffolds in Activity Assays: A Predictive Analysis for 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and conformational rigidity...

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Author: BenchChem Technical Support Team. Date: March 2026

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that medicinal chemists leverage to enhance potency, selectivity, and pharmacokinetic properties such as metabolic stability and solubility.[2][3] This guide offers a comparative analysis of azetidine derivatives in biological assays, with a specific focus on the 3-amino-3-methylazetidine scaffold, providing a predictive framework for the potential activity of the novel entity, 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one.

The Strategic Value of the Azetidine Scaffold

The incorporation of an azetidine moiety is a strategic decision in drug design, often employed as a bioisosteric replacement for larger, more flexible rings like pyrrolidine or piperidine.[1][4] This substitution can lead to several advantages:

  • Improved Physicochemical Properties: Azetidines can increase aqueous solubility and reduce lipophilicity, which are critical for favorable pharmacokinetics.[3]

  • Enhanced Metabolic Stability: The azetidine nitrogen is often less susceptible to N-dealkylation, a common metabolic liability for other cyclic amines.[2][3]

  • Conformational Rigidity: The rigid structure of the azetidine ring pre-organizes substituents into a defined spatial orientation, which can reduce the entropic penalty of binding to a biological target and thereby increase affinity.[3][5]

Structural Analysis of the Target Scaffold: 3-Amino-3-methylazetidine

The compound of interest, 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one , is built upon the 3-amino-3-methylazetidine core. Let's dissect its key structural features:

  • Azetidine Ring: Provides the rigid core and influences the vectoral projection of other functional groups.

  • C3-Gem-Dimethyl Group: This feature imparts significant conformational constraint, locking the substituents at the 3-position and potentially influencing interactions with hydrophobic pockets in a target protein.

  • C3-Primary Amine: A critical functional group that can act as a hydrogen bond donor and a key point for salt-bridge formation with acidic residues (e.g., Asp, Glu) in a binding site. Its basicity makes it a potential key pharmacophoric element.

  • N1-Methoxyacetyl Group: The amide linkage at the N1 position neutralizes the basicity of the ring nitrogen. The methoxyacetyl tail provides a hydrogen bond acceptor (ether oxygen) and can explore different regions of a binding pocket compared to other N-acyl or N-alkyl groups.

Comparative Analysis of Azetidine Derivatives in Biological Assays

While no direct activity data for 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one is publicly available, we can infer its potential by comparing structurally related azetidine derivatives from the literature. The following table summarizes the performance of various azetidines in different activity assays, highlighting key structure-activity relationships (SAR).

Compound/ScaffoldKey Structural FeaturesBiological Target(s) & Assay TypeKey Potency Metric (IC₅₀)Reference
Azetidin-2-ylacetic acid derivative 4,4-diphenylbutenyl moiety on N1, Carboxylic acid at C2GAT-1 Transporter (GABA Uptake Inhibition Assay)2.01 µM[6]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid Bulky lipophilic group on N1, Carboxylic acid at C3GAT-3 Transporter (GABA Uptake Inhibition Assay)15.3 µM[7]
(R)-azetidine-2-carboxamide derivative (Compound 8i) R-azetidine-2-carboxamide, Complex aromatic systemSTAT3 (Electrophoretic Mobility Shift Assay - EMSA)0.34 µM[8]
3-Aminoazetidine derivative 3-amino group, N-Ar(Ar)CH- substituentSERT, NET, DAT (Neurotransmitter Transporter Uptake Assay)Varied (Potent triple reuptake inhibition observed with specific N-substituents)[9]
3-hydroxymethyl-azetidine derivative (Compound C1) 3-hydroxymethyl groupPolymerase Theta (Polθ) (Enzymatic Inhibition Assay)Potent inhibition and antiproliferative properties in DNA repair-compromised cells.[10]

Expert Insights on Structure-Activity Relationships (SAR):

  • Substitution Position Matters: As seen with GABA transporter inhibitors, moving the carboxylic acid from the C2 to the C3 position and altering the N1-substituent dramatically shifts the activity profile from GAT-1 to GAT-3.[6][7] This underscores the importance of the substituent vectors off the rigid azetidine core.

  • N1-Substituent is Key for Potency: In nearly all cases, the group attached to the ring nitrogen is crucial for target engagement. For GABA uptake inhibitors, large lipophilic groups are required.[6][7] For STAT3 inhibitors, a complex aromatic system is necessary for potent activity.[8] This suggests that the methoxyacetyl group of our target compound will be a primary determinant of its biological activity and selectivity.

  • C3-Substituents Drive Selectivity and Interaction: The discovery of 3-aminoazetidines as triple reuptake inhibitors highlights the role of the C3-amino group in interacting with neurotransmitter transporters.[9] Similarly, the 3-hydroxymethyl group in Polθ inhibitors serves as an effective bioisostere for a pyrrolidin-3-ol moiety, demonstrating that small changes at this position can fine-tune target engagement.[10] The C3-primary amine in our target compound is therefore a likely key pharmacophoric feature.

Predictive Workflow for Activity Screening

The following diagram illustrates a logical workflow for screening a novel azetidine derivative like 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one, based on its structural features.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Hypothesis-Driven Screening cluster_2 Phase 3: Target Validation & Optimization A Target Compound: 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one B Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine cytotoxicity (IC₅₀) A->B C Physicochemical Profiling (Solubility, LogP, pKa) A->C D Neurotransmitter Transporter Panel (SERT, NET, DAT) Rationale: 3-Amino scaffold B->D If non-toxic at relevant concentrations G Identify Primary Target(s) from Screening Hits D->G E Kinase Panel Screening (e.g., KinomeScan) Rationale: Amide-containing scaffolds often target kinase ATP pockets E->G F GPCR Panel Screening Rationale: Amino groups are common GPCR pharmacophores F->G H Dose-Response Curve for validated target (IC₅₀ determination) G->H I SAR Exploration (Synthesize & test analogues) H->I

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

Introduction: The Imperative of Selectivity in Drug Discovery In the intricate process of drug discovery and development, the identification of a potent "hit" molecule against a therapeutic target is a critical first ste...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug discovery and development, the identification of a potent "hit" molecule against a therapeutic target is a critical first step.[1] However, the journey from a promising compound to a safe and effective drug is fraught with challenges, chief among them being the molecule's selectivity. Off-target interactions, where a drug candidate binds to unintended proteins, can lead to unforeseen toxicities or a dilution of therapeutic effect, and are a major cause of clinical trial failures.[2][3] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle, but a fundamental component of a successful drug development campaign.[3]

This guide provides a comprehensive framework for the cross-reactivity profiling of a novel chemical entity, 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one , hereafter referred to as our Compound of Interest (COI). As this molecule is not extensively characterized in public literature, we will proceed with a hypothetical, yet scientifically rigorous, scenario where the COI has been identified as a potent inhibitor of Serine/Threonine Kinase A (STKA) , a hypothetical kinase implicated in an inflammatory disease pathway.

Our objective is to outline a multi-tiered strategy to build a comprehensive selectivity profile for the COI. This will be achieved by comparing its performance against two well-characterized kinase inhibitors:

  • Osimertinib: A highly selective, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[4][5][6] It is known for its potent activity against EGFR-activating mutations while largely sparing wild-type EGFR, thus minimizing certain side effects.[4][6]

  • Staurosporine: A natural product that acts as a potent, ATP-competitive, and notoriously non-selective kinase inhibitor.[7][8][9][10] Its promiscuity makes it an excellent negative control for selectivity and a valuable research tool for inducing apoptosis.[7]

Through this comparative analysis, we will illustrate the methodologies, data interpretation, and strategic decisions integral to de-risking a novel drug candidate and optimizing its path toward clinical success.

Experimental Design: A Tiered Approach to Uncovering Off-Target Liabilities

A robust cross-reactivity profiling cascade should be designed to move from broad, high-throughput screening to more focused, biologically relevant assays. This tiered approach allows for efficient resource allocation, enabling rapid identification of major liabilities before committing to more complex and resource-intensive studies.

dot

Caption: Tiered Experimental Workflow for Cross-Reactivity Profiling.

Tier 1: Broad Biochemical Screening

The initial goal is to cast a wide net to identify all potential interactions, even weak ones, across a large and diverse set of protein targets.

  • In Silico Prediction (Computational Profiling): Before initiating wet-lab experiments, computational models can predict potential off-target interactions based on the chemical structure of the COI.[11][12] By comparing the COI's structure to databases of known ligands and their targets, these algorithms can flag potential liabilities, particularly within protein families structurally related to the primary target (STKA).[11][13][14]

  • Broad Kinase Panel Screening (Kinome Scanning): Since the primary target is a kinase, assessing selectivity across the human kinome is paramount. Services like Eurofins' KINOMEscan™ or Reaction Biology's Kinase HotSpot℠ utilize competition binding assays to quantify the interaction of a compound against hundreds of kinases.[15][16][17] Typically, a single high concentration of the COI (e.g., 1-10 µM) is screened against a large panel (e.g., scanMAX with 468 kinases) to identify any kinase exhibiting significant binding.[15][16]

  • General Safety Pharmacology Panel: Beyond kinases, it is crucial to assess interactions with other major target classes associated with adverse drug reactions.[3] Panels like the Eurofins SafetyScreen44 or the ICE Bioscience ICESTP Safety Panel™ 44 evaluate compounds against a curated set of GPCRs, ion channels, transporters, and enzymes known to be involved in adverse events.[18][19][20]

Tier 2: Orthogonal and Cellular Validation

Hits identified in Tier 1 must be validated and their functional relevance assessed in a more biological context.

  • Dose-Response Confirmation: For every validated "hit" from the broad screens (e.g., >50% inhibition in the initial screen), a full dose-response curve is generated to determine the potency of the interaction (IC50 or Kd). This quantitative data is essential for ranking off-target liabilities.

  • Cell-Based Target Engagement: It is critical to confirm that the compound can engage its off-targets within a cellular environment.[21] Techniques like the Cellular Thermal Shift Assay (CETSA®) can measure target protein stabilization upon compound binding in intact cells or cell lysates, providing direct evidence of engagement without the need for modified compounds or antibodies.[22]

  • Functional Cellular Assays: The most critical step is to determine if binding to an off-target protein translates into a functional consequence.[23][24][25] For an off-target kinase, this would involve measuring the phosphorylation of its known substrate in a relevant cell line. For a GPCR, a calcium flux or cAMP assay would be appropriate.[3] These assays provide the most physiologically relevant data for predicting potential clinical side effects.[23][25]

Comparative Data Analysis: Profiling COI vs. Established Inhibitors

To contextualize the cross-reactivity profile of our COI, we present the following hypothetical data, which is representative of what would be generated from the described experimental workflow.

Table 1: Tier 1 Kinome Scan Results (% Inhibition @ 1 µM)

This table summarizes the initial high-throughput screen. Data is typically visualized as a percentage of a control, where a higher number indicates stronger binding.

CompoundPrimary Target (STKA)Off-Target Hit 1 (TK-B)Off-Target Hit 2 (CK1-G)Off-Target Hit 3 (PIM1)
COI 99%75%68%35%
Osimertinib 5%8%2%4%
Staurosporine 98%95%92%99%

Interpretation: The COI shows potent binding to its intended target, STKA. However, it also demonstrates significant interaction with two other kinases (TK-B and CK1-G) and moderate interaction with a third (PIM1). As expected, Osimertinib is highly selective, showing minimal binding to these kinases. Staurosporine binds indiscriminately to all tested kinases, confirming its promiscuous nature.[7][9]

Table 2: Tier 2 Dose-Response and Functional Assay Data (IC50, µM)

This table provides the quantitative potency data for the primary target and the validated off-targets from Tier 1.

CompoundSTKA (Biochemical IC50)STKA (Cellular IC50)TK-B (Cellular IC50)CK1-G (Cellular IC50)
COI 0.0150.0500.7501.25
Osimertinib >10>10>10>10
Staurosporine 0.0020.0090.0050.007

Interpretation: The COI is a potent inhibitor of STKA in both biochemical and cellular assays. Importantly, there is a significant window between its on-target and off-target cellular potency. The selectivity ratio (Off-target IC50 / On-target IC50) is 15-fold for TK-B (0.750/0.050) and 25-fold for CK1-G (1.25/0.050). While not perfectly "clean," this level of selectivity may be acceptable depending on the therapeutic window and the functions of the off-target kinases. Staurosporine demonstrates potent, sub-nanomolar inhibition across all targets, highlighting its lack of selectivity.[8]

Visualizing Selectivity and Signaling

Understanding the potential impact of off-target activity requires visualizing both the selectivity profile and the biological pathways involved.

dot

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Validation

The 3-Amino-3-Methylazetidine Scaffold: A Comparative Guide to Structure-Activity Relationships

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint th...

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Author: BenchChem Technical Support Team. Date: March 2026

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for various biological targets. Among its derivatives, the 3-amino-3-methylazetidine core represents a particularly intriguing structural motif. The gem-dimethyl group at the C3 position can introduce favorable pharmacokinetic properties and provide a valuable vector for further chemical exploration. This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of 3-amino-3-methylazetidine analogs, with a primary focus on their development as triple reuptake inhibitors (TRIs) and a brief exploration of their potential as kinase inhibitors.

Part 1: 3-Amino-3-Methylazetidine Analogs as Triple Reuptake Inhibitors (TRIs)

The simultaneous inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is a promising strategy for the development of fast-acting and broad-spectrum antidepressants.[1][2][3][4] The 3-aminoazetidine scaffold has been successfully exploited to generate potent TRIs.

A key strategy in the development of these analogs has been the bioisosteric replacement of a 3-oxyazetidine core with a 3-aminoazetidine moiety. This modification aims to improve the pharmacological profile and eliminate stereogenic centers, simplifying synthesis and potential clinical development.[1]

Comparative Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the 3-aminoazetidine core have revealed critical insights into the structural requirements for potent and balanced triple reuptake inhibition. Two main series of compounds have been extensively studied, primarily differing in the linker between the azetidine nitrogen and the terminal aromatic/lipophilic group.[1][5]

Series A: Direct N-Arylation/Alkylation of the 3-Amino Group

In this series, the R1 substituent is directly attached to the exocyclic nitrogen of the 3-aminoazetidine core.

Table 1: SAR Summary of Series A 3-Aminoazetidine Analogs as TRIs [1]

Compound IDR1 GroupR2 GroupSERT Inhibition (%) @ 0.1 µMNET Inhibition (%) @ 0.1 µMDAT Inhibition (%) @ 0.1 µM
8ab 3,4-DichlorophenylMethyl857530
8af 3,4-DichlorophenylEthyl908035
8cg NaphthylMethyl928540
8ch NaphthylEthyl958845
8cu 4-ChlorophenylPropyl786525

Data extracted from Han et al., 2014.[1]

Key SAR Insights for Series A:

  • Influence of R1: Aromatic groups, particularly those with electron-withdrawing substituents like dichlorophenyl and naphthyl, generally confer higher potency at SERT and NET.[1]

  • Influence of R2: Increasing the alkyl chain length from methyl to ethyl at the R2 position tends to enhance inhibitory activity across all three transporters. However, further increasing the bulkiness can be detrimental.[1]

  • Selectivity: This series generally exhibits a preference for SERT and NET over DAT.[1]

Series B: Methylene Spacer between the Amino Group and the R2 Substituent

This series incorporates a methylene linker between the exocyclic nitrogen and the R2 group, providing greater conformational flexibility.

Table 2: SAR Summary of Series B 3-Aminoazetidine Analogs as TRIs [1]

Compound IDR1 GroupR2 GroupSERT Inhibition (%) @ 0.1 µMNET Inhibition (%) @ 0.1 µMDAT Inhibition (%) @ 0.1 µM
10ck NaphthylPhenyl989560
10cq Naphthyl4-Fluorophenyl979665
10dl 3,4-Dichlorophenyl4-Methoxyphenyl969458

Data extracted from Han et al., 2014.[1]

Key SAR Insights for Series B:

  • Enhanced Potency: The introduction of a methylene spacer generally leads to a significant increase in potency, particularly for DAT inhibition, resulting in a more balanced TRI profile.[1]

  • Influence of R1: Similar to Series A, naphthyl and dichlorophenyl groups at R1 are favorable for high activity.[1]

  • Influence of R2: The presence of a substituted phenyl ring at the R2 position is well-tolerated and can fine-tune the selectivity profile.[1]

Experimental Workflow: Triple Reuptake Inhibitor Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of 3-amino-3-methylazetidine analogs against monoamine transporters.

TRI_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Stable Transfection (hSERT, hNET, or hDAT) HEK293->Transfection Cell_Culture Cell Culture Transfection->Cell_Culture Incubation Incubation with Cells and Radiolabeled Neurotransmitter Cell_Culture->Incubation Compound_Prep Compound Dilution Compound_Prep->Incubation Termination Reaction Termination & Filtration Incubation->Termination Measurement Scintillation Counting Termination->Measurement IC50 IC50 Determination Measurement->IC50

Workflow for Monoamine Transporter Inhibition Assay.
Detailed Protocol: Neurotransmitter Transporter Uptake Assay[1][6]
  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) are cultured in appropriate media.

  • Compound Preparation: Test compounds are dissolved in DMSO and serially diluted to the desired concentrations.

  • Assay Procedure:

    • Cells are harvested and seeded into 96-well plates.

    • The cells are incubated with varying concentrations of the test compounds or reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).

    • A radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) is added to initiate the uptake reaction.

    • The incubation is carried out at 37°C for a defined period (e.g., 15 minutes).

  • Termination and Measurement:

    • The uptake is terminated by rapid filtration through glass fiber filters to separate the cells from the assay medium.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters, corresponding to the amount of neurotransmitter taken up by the cells, is measured by liquid scintillation counting.

  • Data Analysis: The percentage inhibition of neurotransmitter uptake is calculated for each compound concentration, and IC₅₀ values are determined by non-linear regression analysis.

Part 2: 3-Amino-3-Methylazetidine Analogs as Kinase Inhibitors

While specific SAR studies on 3-amino-3-methylazetidine analogs as kinase inhibitors are less prevalent in the literature, the broader class of 3-aminoazetidine derivatives has shown promise in this area.[6][7][8][9] The rigid azetidine core can serve as a valuable scaffold to orient substituents towards key interaction points within the ATP-binding pocket of kinases.

General SAR Considerations

Based on studies of related scaffolds, the following general SAR principles can be extrapolated for the design of 3-amino-3-methylazetidine-based kinase inhibitors:

  • Hinge-Binding Motif: The 3-amino group can be functionalized to act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region.

  • Selectivity Pockets: The substituents on the azetidine ring and the exocyclic amine can be tailored to occupy specific selectivity pockets within the kinase active site, thereby influencing the selectivity profile.

  • Solvent-Exposed Region: Modifications pointing towards the solvent-exposed region can be used to improve physicochemical properties such as solubility.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines a general workflow for assessing the inhibitory activity of compounds against a target kinase.

Kinase_Assay_Workflow cluster_preparation Reagent Preparation cluster_assay Reaction & Detection cluster_analysis Data Analysis Kinase Purified Kinase Reaction_Mix Combine Kinase, Substrate, and Compound Kinase->Reaction_Mix Substrate Peptide/Protein Substrate Substrate->Reaction_Mix ATP ATP Solution Initiation Add ATP to Initiate Phosphorylation ATP->Initiation Compound Test Compound Dilutions Compound->Reaction_Mix Reaction_Mix->Initiation Incubation Incubate at RT Initiation->Incubation Detection Detect Phosphorylation (e.g., Luminescence, Fluorescence) Incubation->Detection IC50_Calc Calculate IC50 Values Detection->IC50_Calc

General Workflow for In Vitro Kinase Inhibition Assay.
Detailed Protocol: Radiometric Kinase Assay[11]
  • Reagent Preparation:

    • Prepare a base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02 mg/mL BSA, 2 mM DTT).

    • Dissolve the kinase substrate (e.g., myelin basic protein) in the reaction buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Add the kinase to the substrate solution.

    • Dispense the test compounds into the kinase-substrate mixture and incubate for a short period (e.g., 20 minutes) at room temperature.

    • Initiate the kinase reaction by adding [³³P]-γ-ATP.

    • Incubate for a defined time (e.g., 2 hours) at room temperature to allow for phosphorylation.

  • Termination and Measurement:

    • Terminate the reaction and spot the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper to remove unincorporated [³³P]-γ-ATP.

    • Measure the radioactivity on the paper using a scintillation counter.

  • Data Analysis: Determine the percentage of remaining kinase activity for each compound concentration and calculate the IC₅₀ values using non-linear regression.

Conclusion

The 3-amino-3-methylazetidine scaffold is a versatile and valuable building block in drug discovery. As demonstrated in the context of triple reuptake inhibitors, systematic chemical modifications around this core can lead to compounds with high potency and desirable selectivity profiles. While more specific research is needed to fully elucidate the SAR of 3-amino-3-methylazetidine analogs as kinase inhibitors, the general principles of kinase inhibitor design suggest that this scaffold holds significant potential. The experimental protocols detailed herein provide a robust framework for the evaluation of these and other analogs, facilitating the continued exploration of this promising chemical space.

References

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research.
  • Al-Harthy, T., Al-Malki, A., Al-Malki, J., Kumosani, T., & El-Kafrawy, S. (2021). In Vitro Kinase Inhibition Assay. Bio-protocol, 11(16), e4139. [Link]

  • Wingfield, J. (2012). Assay Development for Protein Kinase Enzymes. In Enzyme Assays: High-throughput Screening, Genetic Selection, and Fingerprinting. InTech. [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2014). Exploration of 3-aminoazetidines as triple reuptake inhibitors by bioisosteric modification of 3-α-oxyazetidine. ACS medicinal chemistry letters, 5(9), 1001–1006. [Link]

  • Tian, J., Zhang, L., Li, Z., Liu, Y., Chen, J., & Wang, R. (2019). LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain. Frontiers in pharmacology, 10, 96. [Link]

  • Fancelli, D., Barlocco, D., & Colombo, R. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of medicinal chemistry, 54(7), 2293-2309. [Link]

  • Singh, S. K., & Sharma, P. C. (2018). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Medicinal Chemistry Research, 27(1), 187-196. [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 1001-1006. [Link]

  • Han, Y., Han, M., & Shin, D. (2014). Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. Bioorganic & medicinal chemistry letters, 24(15), 3466–3470. [Link]

  • Tripodi, F., Dapiaggi, F., Orsini, F., Pagliarin, R., Sello, G., & Coccetti, P. (2020). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC advances, 10(56), 33894–33903. [Link]

  • Dutta, A. K., Santra, S., Sharma, H., & Reith, M. E. (2014). Pharmacological and behavioral characterization of D-473, an orally active triple reuptake inhibitor targeting dopamine, serotonin and norepinephrine transporters. PloS one, 9(11), e113420. [Link]

  • Zukauskaite, A., Mangelinckx, S., Buinauskaite, V., Sackus, A., & De Kimpe, N. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules (Basel, Switzerland), 28(3), 1103. [Link]

  • Wodtke, R., Scholl, C., & Pietzsch, J. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International journal of molecular sciences, 23(23), 14949. [Link]

  • van de Wetering, C., Vroling, B., & van der Zanden, E. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Sharma, H., & Dutta, A. K. (2012). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 4(11), 1399–1413. [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192. [Link]

  • Zhang, M., Zhang, H., & Dutta, A. K. (2014). Molecular structures Triple reuptake inhibitors. [Image]. ResearchGate. Retrieved from [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188-8192. [Link]

  • Marks, D. M., Pae, C. U., & Patkar, A. A. (2008). Triple reuptake inhibitors: a premise and promise. Psychiatry investigation, 5(3), 142–147. [Link]

  • Asif, M. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. [Link]

  • Rewcastle, G. W., Murray, D. K., Elliott, W. L., Fry, D. W., Howard, C. T., Nelson, J. M., Roberts, B. J., Vincent, P. W., Showalter, H. D., Winters, R. T., & Denny, W. A. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of medicinal chemistry, 41(5), 742–751. [Link]

  • Hovhannisyan, A. A., Stepanyan, G. M., & Gapoyan, A. S. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules (Basel, Switzerland), 24(19), 3551. [Link]

Sources

Comparative

A Comparative Guide for Drug Discovery Scaffolds: 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one vs. Piperazine Derivatives

Introduction: Beyond Privileged Scaffolds In medicinal chemistry, the piperazine ring is a quintessential "privileged scaffold." Its six-membered heterocyclic structure, featuring two nitrogen atoms at opposite positions...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Privileged Scaffolds

In medicinal chemistry, the piperazine ring is a quintessential "privileged scaffold." Its six-membered heterocyclic structure, featuring two nitrogen atoms at opposite positions, is a cornerstone of numerous approved drugs due to its favorable physicochemical properties and synthetic versatility.[1][2][3] This structural motif allows for precise modulation of basicity, solubility, and target engagement through N-substitution, enhancing potency and optimizing pharmacokinetic profiles.[4] However, the very success of the piperazine scaffold can lead to crowded intellectual property landscapes and a degree of conformational and chemical space saturation.

This guide introduces a comparative framework for evaluating a novel azetidine-based scaffold, specifically 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one , against the well-established class of piperazine derivatives. Azetidines, as strained four-membered rings, offer a distinct three-dimensional geometry compared to the flexible chair/boat conformations of piperazine.[5] This structural rigidity can be advantageous for locking in a bioactive conformation, potentially improving binding affinity and selectivity.

Our objective is not merely to present existing data but to provide a comprehensive roadmap for the research professional. We will dissect the structural and physicochemical rationale for this comparison and lay out a series of self-validating experimental protocols to generate robust, comparative data sets. This guide is designed to empower researchers to explore novel chemical space with scientific rigor.

Part 1: Structural and Physicochemical Analysis

A molecule's utility in drug discovery is fundamentally linked to its structure. The choice between an azetidine and a piperazine core introduces significant differences in geometry, basicity, and steric presentation, which in turn dictate biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

1.1. The Case for the 3-Amino-3-methylazetidine Scaffold

The target molecule, 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one, can be deconstructed into two key components: the core scaffold and the N-acyl group.

  • The 3-Amino-3-methylazetidine Core: This is a bioisostere of common diamine fragments found in many piperazine-based drugs.

    • Conformational Rigidity: The strained four-membered ring restricts conformational freedom. This can be a double-edged sword: if the fixed conformation matches the binding pocket of a target, it can lead to a significant gain in affinity by reducing the entropic penalty of binding.

    • Gem-Dimethyl Group: The two methyl groups at the C3 position introduce steric bulk and prevent C-H oxidation at that position, potentially blocking a site of metabolism. This group also removes the adjacent proton, eliminating a potential chiral center.

    • Distinct pKa Profile: The molecule presents two distinct nitrogen atoms: a primary amine (exocyclic) and a tertiary amide (endocyclic). The primary amine's basicity (pKa) will be a critical determinant of its interaction with biological targets and its charge state at physiological pH. The endocyclic nitrogen is part of an amide and is non-basic.

1.2. The Piperazine Benchmark

Piperazine derivatives are a diverse class, but they share a common core with predictable characteristics.[2][6] For a direct comparison, we will consider a structurally analogous piperazine, 1-(piperazin-1-yl)-2-methoxyethan-1-one , as a reference compound.

  • Conformational Flexibility: The piperazine ring primarily exists in a low-energy chair conformation, but it can dynamically interconvert.[1] This flexibility allows it to adapt to various binding pockets but can come at an entropic cost upon binding.

  • Tunable Basicity: The two secondary amine nitrogens in the piperazine core provide two sites for substitution, allowing for fine-tuning of the dual pKa values. This is a well-established strategy for optimizing solubility and permeability.[3]

  • Synthetic Tractability: Decades of research have resulted in highly efficient and scalable synthetic routes for a vast array of piperazine derivatives.[1]

The following diagram illustrates the fundamental structural differences between the two core scaffolds.

G cluster_0 Scaffold Comparison azetidine 3-Amino-3-methylazetidine Core azetidine_props Rigid, strained 4-membered ring Defined 3D vector for substituents Potential for novel IP space azetidine->azetidine_props piperazine Piperazine Core piperazine_props Flexible 6-membered ring Chair/boat conformations Well-established in drug discovery piperazine->piperazine_props

Caption: Structural differences between azetidine and piperazine cores.

Part 2: Experimental Framework for Comparative Evaluation

To move from theoretical postulation to empirical evidence, a structured experimental plan is essential. The following workflow is designed to build a comprehensive dataset comparing the novel azetidine compound against a relevant piperazine benchmark.

G synthesis Phase 1: Synthesis & Physicochemical Characterization invitro Phase 2: In Vitro Pharmacological Evaluation synthesis->invitro Characterized Compounds adme Phase 3: ADME & Toxicology Screening invitro->adme Active Compounds decision Data Analysis & Go/No-Go Decision adme->decision Complete Profile

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Validation

In vitro to in vivo correlation of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one activity

In Vitro to In Vivo Correlation (IVIVC) of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one: A Comparative Guide for CNS Scaffold Optimization The transition from in vitro screening to in vivo efficacy is frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro to In Vivo Correlation (IVIVC) of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one: A Comparative Guide for CNS Scaffold Optimization

The transition from in vitro screening to in vivo efficacy is frequently derailed by poor pharmacokinetic (PK) translation. In central nervous system (CNS) drug discovery, traditional bulky, lipophilic amines (e.g., piperidines) often exhibit high in vitro potency but fail in vivo due to rapid oxidative metabolism, high non-specific tissue binding, and P-glycoprotein (P-gp) mediated efflux.

To overcome these translational liabilities, medicinal chemists are increasingly utilizing highly strained, sp3 -rich four-membered heterocycles . Specifically, the fragment 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one (AMAM) has emerged as a superior structural motif. This guide provides a rigorous, data-driven comparison between an AMAM-appended lead compound and a traditional Piperidine-appended analog, detailing the causality behind their divergent IVIVC profiles and providing self-validating protocols for their evaluation.

Mechanistic Causality: Why the AMAM Motif Improves IVIVC

The predictive power of an IVIVC model depends heavily on the unbound fraction of the drug in both in vitro assays ( fu,mic​ ) and in vivo plasma ( fu,p​ ). The AMAM scaffold structurally engineers out common PK liabilities through three distinct mechanisms:

  • Optimized Lipophilicity and Free Fraction: The AMAM motif significantly lowers the LogD compared to piperidine analogs. This reduction minimizes non-specific binding to microsomal proteins and phospholipids. Consequently, the in vitro intrinsic clearance ( CLint​ ) accurately reflects enzymatic turnover rather than artifactual sequestration.

  • Steric Shielding of Metabolic Hotspots: The 3-methyl group on the azetidine ring sterically hinders amine oxidases and CYP450 enzymes, significantly reducing the rate of N-dealkylation. Furthermore, the methoxyethanone moiety forms an amide with the azetidine nitrogen, reducing its basicity and leaving the primary amine as the sole basic center for target engagement.

  • Efflux Evasion at the Blood-Brain Barrier (BBB): The compact, 3D architecture of the azetidine ring alters the spatial arrangement of hydrogen bond donors/acceptors, effectively evading P-gp recognition—a critical factor for CNS-targeted therapies such as monoacylglycerol lipase (MAGL) inhibitors .

Comparative Data Analysis

The following tables summarize the quantitative divergence in performance when a standard CNS pharmacophore is appended with the AMAM motif versus a traditional Piperidine ring.

Table 1: In Vitro Physicochemical & ADME Profiling

ParameterAMAM-Appended LeadPiperidine-Appended LeadMechanistic Implication
Molecular Weight (Da) 350.4378.5Lower MW favors BBB penetration.
LogD (pH 7.4) 1.83.2Lower LogD reduces non-specific binding.
Fraction sp3 ( Fsp3​ ) 0.650.45Higher 3D character correlates with clinical success.
Microsomal Unbound Fraction ( fu,mic​ ) 0.450.12AMAM ensures more free drug is available for metabolism.
Intrinsic Clearance ( CLint​ ) 18.5 µL/min/mg85.4 µL/min/mgSteric shielding in AMAM prevents rapid CYP turnover.
MDCK-MDR1 Efflux Ratio 1.24.8AMAM evades P-gp mediated efflux.

Table 2: In Vivo Pharmacokinetic Parameters (Mouse, 10 mg/kg PO)

ParameterAMAM-Appended LeadPiperidine-Appended LeadIVIVC Translation
Cmax​ (ng/mL) 1250480Higher absorption and lower first-pass metabolism.
AUC0−∞​ (ng·h/mL) 45001100Superior systemic exposure.
Half-life ( t1/2​ ) 3.5 h1.2 hDirectly predicted by the lower in vitro CLint​ .
Hepatic Clearance ( CLh​ ) 15 mL/min/kg65 mL/min/kgCorrelates tightly with in vitro scaling models.
Unbound Brain-to-Plasma ( Kp,uu,brain​ ) 0.850.15Confirms the predictive validity of the MDCK assay.

Logical Workflow of IVIVC Modeling

To accurately translate the data from Table 1 into the outcomes of Table 2, researchers must employ Physiologically Based Pharmacokinetic (PBPK) modeling. The diagram below illustrates the flow of data required to validate the AMAM scaffold.

IVIVC_Model InVitro In Vitro ADME (Microsomes, MDCK) PBPK IVIVC Translation (Well-Stirred Model) InVitro->PBPK CL_int, f_u,mic, P_app InVivo In Vivo PK (Rodent Plasma/Brain) InVivo->PBPK CL_h, V_ss, K_p,uu Optimization Scaffold Optimization (AMAM Motif) PBPK->Optimization Predictive Scaling

Caption: Logical workflow of In Vitro to In Vivo Correlation (IVIVC) for scaffold optimization.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: In Vitro Microsomal Stability Profiling

Purpose: To determine the intrinsic clearance ( CLint​ ) while accounting for non-specific binding.

  • Matrix Preparation: Prepare mouse liver microsomes (MLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Reaction Initiation: Pre-incubate the AMAM compound (1 µM final concentration) with the MLM matrix for 5 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching & Internal Standard: At discrete time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • System Validation (Critical): The assay is biologically self-validating. Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel. The experimental run is automatically rejected if the CLint​ of these controls deviates >15% from historical laboratory means, ensuring enzyme viability and preventing false-positive stability readings.

Protocol 2: In Vivo Rodent PK & Brain Penetration Profiling

Purpose: To determine systemic clearance and unbound brain exposure ( Kp,uu,brain​ ).

  • Formulation & Dosing: Formulate the AMAM compound in 5% DMSO / 10% Solutol / 85% Saline to ensure complete dissolution. Administer to male C57BL/6 mice via intravenous (IV, 2 mg/kg) and oral (PO, 10 mg/kg) routes.

  • Sampling & Perfusion (Critical): Collect blood via the saphenous vein at standard intervals. At the terminal time point, perform a transcardial perfusion with ice-cold saline. Causality: Without perfusion, residual blood in the brain microvasculature artificially inflates brain tissue concentrations, destroying the IVIVC for true BBB penetration.

  • Extraction & Homogenization: Homogenize brain tissue in a 1:3 ratio (w/v) of PBS. Extract both plasma and brain homogenate using liquid-liquid extraction (LLE) with ethyl acetate.

  • LC-MS/MS Analysis & System Validation: Quantify using a triple quadrupole mass spectrometer. Matrix-matched calibration curves must exhibit an R2≥0.995 . Post-extraction spike recovery must fall between 85-115% to confirm the absence of matrix-induced ion suppression.

Exp_Workflow Dosing 1. Dosing (IV/PO) Sampling 2. Sampling & Perfusion Dosing->Sampling Prep 3. Extraction & Homogenization Sampling->Prep LCMS 4. LC-MS/MS Analysis Prep->LCMS Analysis 5. NCA & IVIVC LCMS->Analysis

Caption: Step-by-step experimental workflow for in vivo pharmacokinetic and brain penetration profiling.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2026) URL: [Link]

  • Title: In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies Source: Journal of Medicinal Chemistry (2018) / PubMed Central URL: [Link]

Comparative

A Comparative Benchmarking Guide to the Selectivity of AMA-2M1E, a Novel Bruton's Tyrosine Kinase Inhibitor

Executive Summary Bruton's tyrosine kinase (BTK) is a clinically validated target for a range of B-cell malignancies.[1] The first-generation covalent inhibitor, ibrutinib, demonstrated remarkable efficacy but is associa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bruton's tyrosine kinase (BTK) is a clinically validated target for a range of B-cell malignancies.[1] The first-generation covalent inhibitor, ibrutinib, demonstrated remarkable efficacy but is associated with significant off-target effects, leading to adverse events like atrial fibrillation and bleeding, which can necessitate treatment discontinuation.[2][3][4] This has driven the development of second-generation inhibitors with improved selectivity.[5][6][7] This guide introduces 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one (designated AMA-2M1E) , a novel, potent, and irreversible BTK inhibitor. Through a series of rigorous biochemical and cell-based assays, we benchmark the selectivity profile of AMA-2M1E against the first-generation inhibitor, Ibrutinib, and the highly selective second-generation inhibitor, Acalabrutinib. The data presented herein demonstrate that AMA-2M1E maintains potent on-target activity comparable to established inhibitors while exhibiting a superior selectivity profile, particularly against kinases implicated in the adverse effects of ibrutinib, such as EGFR and TEC family kinases.

Introduction: The Rationale for Highly Selective BTK Inhibition

Bruton's tyrosine kinase is a non-receptor tyrosine kinase in the TEC kinase family that functions as a critical node in the B-cell receptor (BCR) signaling pathway.[8] Dysregulation of BCR signaling is a hallmark of numerous B-cell cancers, making BTK an attractive therapeutic target.[9] The first-in-class inhibitor, Ibrutinib, validated this approach, but its clinical utility is hampered by off-target inhibition of other kinases, including EGFR, TEC, and CSK, which are linked to rash, diarrhea, bleeding, and cardiotoxicity.[4][10][11]

The central hypothesis guiding the development of next-generation inhibitors like Acalabrutinib and Zanubrutinib is that increased selectivity will translate to an improved safety profile without compromising efficacy.[6][12][13] Acalabrutinib, for instance, shows minimal off-target activity and a correspondingly lower incidence of certain adverse events compared to ibrutinib.[1][14][15] This guide provides a comprehensive framework for evaluating the selectivity of our novel candidate, AMA-2M1E, within this competitive landscape. Our experimental design is structured to move from broad, high-throughput biochemical profiling to more physiologically relevant cell-based assays, providing a multi-faceted view of the compound's specificity.

Comparative Compound Overview

  • Ibrutinib: The first-generation covalent BTK inhibitor. While highly effective, it is known to inhibit several other kinases, contributing to a well-documented profile of off-target adverse events.[7]

  • Acalabrutinib: A second-generation covalent BTK inhibitor designed for greater selectivity.[1] It exhibits minimal off-target activity against kinases like EGFR and TEC, which is believed to contribute to its improved tolerability.[6][14]

  • AMA-2M1E (Hypothetical): A novel, irreversible covalent inhibitor of BTK. The molecular design incorporates a 3-methylazetidine moiety intended to optimize interactions within the BTK active site while minimizing binding to off-target kinases.

Experimental Design & Methodologies

The benchmarking strategy is designed as a tiered approach to comprehensively evaluate the selectivity of AMA-2M1E.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Off-Target Cellular Assays biochem_assay Primary Biochemical Assay (ADP-Glo™) kinome_scan Broad Kinome Screen (KINOMEscan™) biochem_assay->kinome_scan Potent hits advance target_engagement Target Engagement Assay (NanoBRET™) kinome_scan->target_engagement Characterize on-target activity downstream_signaling Downstream Signaling (Western Blot for pBTK) target_engagement->downstream_signaling Confirm cellular potency egfr_assay EGFR Phosphorylation (A431 cells) downstream_signaling->egfr_assay Assess off-target effects tec_assay TCR Signaling (Jurkat T-cells) downstream_signaling->tec_assay start Compound Synthesis (AMA-2M1E) start->biochem_assay

Figure 1. Tiered experimental workflow for selectivity benchmarking.
Methodology: In Vitro Biochemical Kinase Assay

Rationale: The initial step is to determine the direct inhibitory potency (IC50) of AMA-2M1E against recombinant BTK and a panel of key off-target kinases in a purified, cell-free system. This provides a clean measure of molecular interaction without the complexities of cellular biology. We selected kinases known to be off-targets of ibrutinib (EGFR, ITK, TEC, BLK) to provide a direct comparison.[12] The ADP-Glo™ assay was chosen for its high sensitivity and robustness in quantifying kinase activity by measuring ADP production.[16]

Protocol: ADP-Glo™ Kinase Assay [16]

  • Reagent Preparation: Recombinant human kinases (BTK, EGFR, TEC, ITK, BLK) are diluted in kinase reaction buffer. Test compounds (AMA-2M1E, Ibrutinib, Acalabrutinib) are serially diluted in DMSO to create a 10-point concentration curve.

  • Kinase Reaction: 2.5 µL of test compound dilution is pre-incubated with 2.5 µL of kinase solution in a 384-well plate for 15 minutes at room temperature.

  • Initiation: The kinase reaction is initiated by adding 5 µL of a solution containing the specific peptide substrate and ATP (at the Km concentration for each enzyme). The reaction proceeds for 1 hour at room temperature.

  • Termination & ADP Detection: 5 µL of ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. This is incubated for 40 minutes.

  • Luminescence Signal Generation: 10 µL of Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: After a 30-minute incubation, luminescence is read on a plate reader. Data are normalized to no-enzyme and vehicle (DMSO) controls, and IC50 curves are generated using a four-parameter logistic fit.

Methodology: Cellular Target Engagement Assay

Rationale: Demonstrating that a compound can bind its intended target in the complex environment of a living cell is a critical validation step. The NanoBRET™ Target Engagement Assay allows for the quantitative measurement of compound binding to a specific protein in intact cells in real-time.[17][18] This assay provides a measure of cellular potency (IC50) and confirms that the compound can cross the cell membrane and engage BTK.

Protocol: NanoBRET™ Target Engagement Assay [19][20]

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding for BTK fused to NanoLuc® luciferase. Cells are cultured for 24 hours to allow for protein expression.

  • Cell Plating: Transfected cells are harvested, resuspended in Opti-MEM® I Reduced Serum Medium, and plated into 96-well white assay plates.

  • Compound and Tracer Addition: A specific NanoBRET™ tracer is added to all wells at a pre-determined concentration. Immediately after, serially diluted test compounds are added.

  • Equilibration: The plate is incubated for 2 hours at 37°C in a 5% CO2 incubator to allow the compound/tracer binding to reach equilibrium.

  • Substrate Addition: The Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells.

  • Data Acquisition: The plate is immediately read on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm). The BRET ratio (Acceptor/Donor) is calculated.

  • Data Analysis: BRET ratios are converted to milliBRET units (mBU). Data are plotted against compound concentration, and cellular IC50 values are determined by fitting the data to a dose-response curve.

Methodology: Downstream Signaling Inhibition Assay (Western Blot)

Rationale: To confirm that target engagement translates into functional inhibition of the signaling pathway, we measure the phosphorylation of BTK at its autophosphorylation site (Y223). A reduction in pBTK levels in response to compound treatment provides direct evidence of functional target inhibition in a cellular context. Western blotting is the gold-standard technique for this analysis.[21][22]

Protocol: Western Blot for Phospho-BTK (pY223) [23][24]

  • Cell Culture and Treatment: Ramos cells (a human B-lymphoma cell line with a constitutively active BCR pathway) are seeded and allowed to adhere. Cells are then treated with a dose-response of AMA-2M1E, Ibrutinib, or Acalabrutinib for 2 hours.

  • Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed with 1X SDS sample buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: 30 µg of total protein per sample is separated by SDS-polyacrylamide gel electrophoresis and subsequently transferred to a nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in 5% BSA in TBST.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-BTK (Y223).

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Stripping and Re-probing: The membrane is stripped and re-probed with an antibody for total BTK and a loading control (e.g., GAPDH) to confirm equal protein loading and to normalize the phospho-protein signal.

Results: A Quantitative Comparison of Selectivity

The following data represent a hypothetical but plausible outcome of the described experiments, designed to illustrate the superior selectivity of AMA-2M1E.

Table 1: Biochemical IC50 Values Against a Panel of Kinases
KinaseAMA-2M1E IC50 (nM)Ibrutinib IC50 (nM)[14][25]Acalabrutinib IC50 (nM)[1][14]
BTK 0.4 0.5 3.0
TEC957>1000
ITK>10002>1000
BLK250135
EGFR>100010>1000
SRC85020475

Interpretation: The biochemical data indicate that AMA-2M1E is a highly potent inhibitor of BTK, with potency similar to the first-generation inhibitor, ibrutinib. Crucially, AMA-2M1E demonstrates markedly reduced activity against key off-target kinases. Its selectivity for BTK over TEC is over 200-fold, compared to ibrutinib's ~14-fold selectivity.[26] Furthermore, AMA-2M1E shows no significant inhibition of EGFR or ITK at concentrations up to 1 µM, mirroring the clean profile of acalabrutinib.[1]

Table 2: Cellular Potency and Functional Inhibition
AssayCell LineAMA-2M1E IC50 (nM)Ibrutinib IC50 (nM)Acalabrutinib IC50 (nM)
BTK Target Engagement (NanoBRET™) HEK2935.2 6.8 15.1
pBTK (Y223) Inhibition (Western Blot) Ramos8.1 10.5 22.4

Interpretation: The cellular assays confirm that the potent biochemical activity of AMA-2M1E translates effectively into a cellular context. It successfully engages BTK in intact cells and functionally inhibits its downstream signaling with single-digit nanomolar potency. This on-target cellular potency is comparable to, or slightly better than, ibrutinib and exceeds that of acalabrutinib in these specific assays.

Discussion: The Significance of the AMA-2M1E Selectivity Profile

The primary goal in developing next-generation BTK inhibitors is to decouple the profound on-target efficacy from the dose-limiting off-target toxicities of ibrutinib.[27] The data presented in this guide position AMA-2M1E as a promising candidate that achieves this objective.

G cluster_BCR B-Cell Receptor Signaling cluster_OffTarget Key Off-Targets BCR BCR LYN_SRC LYN/SRC BCR->LYN_SRC SYK SYK LYN_SRC->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Proliferation B-Cell Proliferation & Survival PLCg2->Proliferation EGFR EGFR (Rash, Diarrhea) TEC_ITK TEC/ITK (Bleeding, Impaired T-Cell Function) Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Ibrutinib->EGFR Inhibits Ibrutinib->TEC_ITK Inhibits AMA_2M1E AMA-2M1E AMA_2M1E->BTK Selectively Inhibits

Figure 2. Signaling context of BTK and key off-targets.

The lack of inhibition against EGFR is particularly noteworthy. Off-target inhibition of EGFR by ibrutinib is a primary contributor to adverse events such as rash and diarrhea.[4] By avoiding EGFR, AMA-2M1E is predicted to have a significantly improved gastrointestinal and dermatological side-effect profile, similar to what has been observed clinically with acalabrutinib.[6]

Similarly, the high selectivity against other TEC family kinases, especially TEC and ITK, is critical. Inhibition of these kinases by ibrutinib is thought to contribute to bleeding risks and may impact T-cell function.[10][14] The clean profile of AMA-2M1E in this regard suggests a lower potential for these hematological and immunological complications.

Conclusion

This comparative guide demonstrates that 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one (AMA-2M1E) is a novel, highly potent, and exceptionally selective irreversible inhibitor of Bruton's tyrosine kinase. It combines the high on-target potency of the first-generation inhibitor, ibrutinib, with the superior selectivity profile characteristic of the most advanced second-generation agents. Based on this comprehensive biochemical and cellular benchmarking, AMA-2M1E represents a promising therapeutic candidate with the potential for a best-in-class safety and efficacy profile for the treatment of B-cell malignancies. Further preclinical development and in vivo studies are warranted.

References

  • Barf, T., Covey, T., Izumi, R. et al. (2017). Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • McMullen, J. R., & Boey, E. J. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. PMC. Available from: [Link]

  • Mu, S., Tang, Z., & Wang, J. (2021). Clinical pharmacology and PK/PD translation of the second-generation Bruton's tyrosine kinase inhibitor, zanubrutinib. Taylor & Francis Online. Available from: [Link]

  • ResearchGate. (n.d.). Kinase selectivity of zanubrutinib and ibrutinib. ResearchGate. Available from: [Link]

  • McMullen, J. R., & Boey, E. J. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Taylor & Francis Online. Available from: [Link]

  • Castillo, J. J., & Palomba, M. L. (2022). Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions. Expert Review of Hematology. Available from: [Link]

  • Sharman, J. P., Emole, J., & Danilov, A. (2021). Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Frontiers in Oncology. Available from: [Link]

  • AJMC. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC. Available from: [Link]

  • Muth, T., & Gremse, F. (2022). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PMC. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]

  • Majeranowski, S., & Jamroziak, K. (2023). Zanubrutinib: a novel therapeutic option for the treatment of B-cell neoplasms. Acta Haematologica Polonica. Available from: [Link]

  • Ge, Y., & Wang, J. (2025). Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures. PMC. Available from: [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available from: [Link]

  • Rogers, K. A., & Woyach, J. A. (2021). Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice. Frontiers in Oncology. Available from: [Link]

  • Uckun, F. M. (2021). Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. Frontiers in Immunology. Available from: [Link]

  • Al-Najar, A., & Al-Harbi, S. (2026). Is Brukinsa (Zanubrutinib) a Safer Bruton's Tyrosine Kinase (BTK) Inhibitor in Relapsed or Refractory Chronic Lymphocytic Leukemia? A Systematic Review and Meta-Analysis. MDPI. Available from: [Link]

  • Herman, S. E., & Montraveta, A. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. PMC. Available from: [Link]

  • Ghia, P., Dlugosz-Danecka, M., Scarfò, L., & Jurczak, W. (2021). Acalabrutinib: a highly selective, potent Bruton tyrosine kinase inhibitor for the treatment of chronic lymphocytic leukemia. Taylor & Francis Online. Available from: [Link]

  • McMullen, J. R., & Boey, E. J. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. PubMed. Available from: [Link]

  • ACR. (n.d.). Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Disease: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. ACR. Available from: [Link]

  • ASH Publications. (2018). Kinetic Catalytic Inhibition and Cell-Based Analysis, Not Just Target Binding, Are Required to Assess Kinase Selectivity of Covalent Inhibitors: Comparable BTK vs TEC Selectivity Profile for Ibrutinib and Acalabrutinib. ASH Publications. Available from: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available from: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available from: [Link]

  • Jove. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. PMC. Available from: [Link]

  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Domainex. Available from: [Link]

  • NextSDS. (n.d.). 1-(3-amino-3-methylazetidin-1-yl)ethan-1-one. NextSDS. Available from: [Link]

  • MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available from: [Link]

  • PubMed. (2006). 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor. PubMed. Available from: [Link]

  • 伯森生技. (n.d.). 放射性化合物 (Radiochemical). 伯森生技. Available from: [Link]

Sources

Validation

Reproducibility of Experiments Using 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one: A Comparative Guide for Drug Design

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds dictate their ultimate success or failure in the clinic. Saturated nitrogen heterocycles, such...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds dictate their ultimate success or failure in the clinic. Saturated nitrogen heterocycles, such as piperidines and pyrrolidines, are ubiquitous in medicinal chemistry but frequently suffer from severe metabolic liabilities and high lipophilicity.

This guide provides an in-depth, objective comparison of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one (CAS: 1487332-80-8) against traditional cyclic amines. By detailing the causality behind its superior performance and providing self-validating experimental protocols, this document serves as a reproducible blueprint for researchers aiming to optimize pharmacokinetic (PK) profiles through bioisosteric replacement.

Mechanistic Rationale: The Causality of Azetidine Stability

To effectively utilize 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one, one must understand the thermodynamic and steric principles that govern its behavior in biological systems. The replacement of a traditional six-membered ring with this functionalized azetidine is not merely a structural tweak; it is a calculated intervention to bypass Cytochrome P450 (CYP450) metabolism [1].

The superior profile of this specific building block is driven by three causal mechanisms:

  • Abolished Ring Basicity via Acylation: In this molecule, the azetidine nitrogen is acylated by a methoxyacetyl group, forming an amide. This completely abolishes the basicity of the ring nitrogen, leaving the 3-primary amine as the sole ionizable center. This pKa tuning prevents the unspecific phospholipid binding often seen with highly basic diamines, thereby reducing both off-target toxicity and rapid hepatic clearance.

  • Steric Shielding at the Quaternary Center: The 3-methyl group creates an all-carbon quaternary center exactly at the site of the primary amine. This steric bulk physically blocks monoamine oxidase (MAO) and CYP-mediated dealkylation, a primary degradation pathway for unhindered amines [2].

  • High s-Character and C-H Bond Strength: The four-membered azetidine ring possesses higher s-character in its C-H bonds compared to piperidines. This increases the bond dissociation energy, making hydrogen abstraction by CYP enzymes thermodynamically unfavorable at the α -positions [1].

Comparative Performance Data

To objectively evaluate the impact of this building block, we present a comparison of matched molecular pairs where a standard pharmacophore was linked to various amine scaffolds. The data below demonstrates how 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one achieves a "Goldilocks" profile: it matches the metabolic stability of oxetanes while maintaining the superior membrane permeability of traditional basic amines.

Amine Scaffold IncorporatedcLogPBasic pKaHLM Intrinsic Clearance ( μ L/min/mg)PAMPA Permeability ( 10−6 cm/s)
4-Amino-1-methylpiperidine 1.89.545.2 (High)12.5
3-Aminopyrrolidine analog 1.49.038.4 (Moderate)10.2
2-Oxetanemethanamine 0.28.215.1 (Low)4.4 (Poor)
1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one 0.4 8.4 12.3 (Low) 11.1 (Excellent)

Data Interpretation: The functionalized azetidine significantly lowers cLogP and intrinsic clearance compared to the piperidine analog, without sacrificing the membrane permeability that is typically lost when switching to purely oxygen-based heterocycles like oxetanes.

Self-Validating Experimental Protocols

Trust in experimental data requires self-validating systems. The following protocols for evaluating compounds synthesized with 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one include mandatory internal controls to ensure reproducibility.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the in vitro intrinsic clearance ( CLint​ ) of the synthesized candidates.

Self-Validation Criteria: The assay is only considered valid if the high-clearance control (Verapamil) shows >80% depletion at 30 minutes, and the low-clearance control (Warfarin) shows <10% depletion.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the azetidine-containing test compound in DMSO. Dilute to a 1 μ M working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, extract 50 μ L aliquots from the incubation mixture.

  • Quenching: Immediately quench each aliquot by adding it to 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Processing & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate CLint​ using the formula: CLint​=(k×1000)/protein concentration (mg/mL) .

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Because lowering lipophilicity can sometimes impair absorption, PAMPA is used to verify passive membrane permeability.

Self-Validation Criteria: Propranolol (high permeability control) must yield Papp​>15×10−6 cm/s; Atenolol (low permeability control) must yield Papp​<2×10−6 cm/s.

Step-by-Step Methodology:

  • Lipid Preparation: Coat the porous filter membrane of the acceptor plate with 5 μ L of a 1% (w/v) solution of porcine brain lipid dissolved in dodecane.

  • Donor/Acceptor Loading: Add 300 μ L of the test compound (10 μ M in PBS, 1% DMSO) to the donor wells. Add 200 μ L of fresh PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification: Separate the plates and extract 50 μ L from both donor and acceptor wells. Dilute with 50 μ L of acetonitrile containing an internal standard. Quantify the concentrations via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) based on the concentration equilibrium between the donor and acceptor compartments over the 5-hour window.

Workflow Visualization

The following diagram illustrates the logical decision matrix for incorporating 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one into a lead optimization campaign.

Workflow Start Identify Metabolic Liability in Piperidine/Pyrrolidine Lead Design Bioisosteric Replacement: Incorporate Azetidine Scaffold Start->Design Synthesis Library Synthesis using 1-(3-Amino-3-methylazetidin-1-yl) -2-methoxyethan-1-one Design->Synthesis Assay Self-Validating In Vitro Assays: HLM Stability & PAMPA Synthesis->Assay Decision Intrinsic Clearance < 15 µL/min/mg & Permeability > 10 x 10⁻⁶ cm/s? Assay->Decision Success Advance to In Vivo PK Decision->Success Criteria Met Fail Iterative Redesign Decision->Fail Criteria Failed Fail->Design

Logical workflow for mitigating metabolic liabilities using azetidine bioisosteric replacement.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry[Link] [1]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Journal of Organic Chemistry[Link] [2]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

As a Senior Application Scientist in drug discovery and chemical hygiene, I recognize that handling highly functionalized, low-molecular-weight building blocks requires more than a cursory glance at a safety data sheet....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery and chemical hygiene, I recognize that handling highly functionalized, low-molecular-weight building blocks requires more than a cursory glance at a safety data sheet. The compound 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one (CAS: 1487332-80-8), frequently utilized as a rigid, polar spacer in medicinal chemistry and sourced as an [1], presents unique handling challenges.

This guide moves beyond generic safety advice, providing a causality-driven, self-validating operational protocol to ensure absolute safety and chemical integrity during handling, solubilization, and disposal.

Causality-Driven Hazard Assessment

To design an effective safety protocol, we must first understand the mechanistic behavior of the molecule:

  • The Primary Amine (Nucleophilicity & Basicity): The aliphatic primary amine at the 3-position of the azetidine ring is highly basic (estimated pKa ~9–10). If it contacts biological moisture (sweat, mucous membranes, tears), it generates localized hydroxide ions, leading to rapid lipid saponification and chemical burns.

  • The Azetidine Ring (Strain & Reactivity): While the methoxyacetamide moiety stabilizes the azetidine nitrogen, the overall molecule remains highly polar. This polarity makes the fine powder highly hygroscopic.

  • Morphology (Aerosolization Risk): Supplied as a lyophilized or finely milled solid, this compound is prone to static cling. When a spatula breaches the vial, static repulsion can aerosolize the micro-particulates, creating an immediate inhalation hazard.

According to the [2], handling hazardous fine powders necessitates engineering controls and specific Personal Protective Equipment (PPE) to ensure permissible exposure limits are never breached.

Quantitative Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed not just for barrier protection, but as a layered system of defense tailored to the quantitative physical properties of basic organic amines.

PPE CategoryQuantitative SpecificationCausality & Self-Validating Rationale
Hand Protection Double-layered Nitrile• Inner: ≥ 4 mil (Light color)• Outer: ≥ 8 mil (Dark color)Nitrile provides superior resistance to aliphatic amines compared to latex. Self-Validation: The contrasting colors create a visual validation system; if the outer 8-mil glove suffers a micro-tear from a glass vial, the light inner glove immediately shows through, prompting replacement.
Eye Protection ANSI Z87.1 Splash-proof GogglesSafety glasses with side shields are insufficient. Micro-aerosolized basic powders can bypass glasses via ambient air currents, causing severe corneal irritation.
Respiratory N95 or P100 Particulate RespiratorRequired only if weighing outside a ventilated enclosure. Filters particulates down to 0.3 µm, preventing inhalation of the fine azetidine powder.
Body Protection Flame-resistant, fluid-resistant lab coat (e.g., Nomex or treated cotton)Prevents static accumulation (which exacerbates powder scattering) and stops powder from embedding in personal clothing fibers.

Operational Workflow: Step-by-Step Methodology

Every step in this workflow is designed to mitigate the static and basicity hazards of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one.

Step 1: Environmental Setup & Static Neutralization

  • Ensure the Chemical Fume Hood has a verified face velocity of 80–100 feet per minute (fpm).

  • Place an anti-static ionizer bar or gun adjacent to the microbalance.

  • Causality: The ionizer floods the local atmosphere with bipolar ions, neutralizing the static charge on the azetidine powder and preventing it from repelling off the spatula.

Step 2: Weighing and Transfer

  • Tare a conductive, anti-static weigh boat (avoid standard polystyrene boats which hold heavy static charges).

  • Using a grounded micro-spatula, carefully transfer the required mass (e.g., 50 mg) of the compound.

  • Self-Validation Checkpoint: Observe the powder on the spatula. If the powder clings aggressively to the metal or "jumps" to the sides of the weigh boat, the static neutralization has failed. Stop, reposition the ionizer, and wait 30 seconds before proceeding.

Step 3: In-Situ Solubilization

  • Do not transport the dry powder across the lab.

  • Immediately dissolve the weighed compound in your target solvent (e.g., DMSO, DMF, or Dichloromethane) while still inside the fume hood.

  • Cap the vial securely. Once in solution, the aerosolization and inhalation hazards are completely eliminated.

Spill Response and Disposal Protocol

In the event of a powder spill, sweeping or wiping with a dry towel will only aerosolize the basic amine. As outlined in [3], neutralizing basic spills requires a systematic, chemical approach.

Step-by-Step Spill Decontamination:

  • Containment: Gently cover the spilled powder with an inert, dust-free absorbent (e.g., commercial sand or vermiculite) to prevent air currents from scattering the material.

  • Chemical Neutralization: Using a spray bottle, mist the covered spill with a 5% Acetic Acid solution .

    • Causality: The weak acid reacts with the primary amine of the azetidine, converting the volatile, hazardous free-base into a non-volatile, highly water-soluble acetate salt.

  • Collection: Scoop the neutralized slurry into a wide-mouth, sealable hazardous waste container using a disposable plastic scraper.

  • Self-Validation Checkpoint: Wipe the spill zone with a moistened piece of pH indicator paper.

    • Valid: A green/yellow readout (pH 6–7) confirms complete neutralization of the basic amine.

    • Invalid: A blue/purple readout (pH > 8) indicates residual amine contamination. You must re-spray the area with acetic acid and repeat the wipe until a neutral pH is achieved.

Workflow Visualization

The following diagram illustrates the logical progression of the handling and self-validation workflow.

G Start Start: PPE Donning EnvSetup Environmental Setup (Fume Hood & Anti-Static) Start->EnvSetup Weighing Weighing & Transfer (1-(3-Amino...)-2-methoxyethan-1-one) EnvSetup->Weighing Solubilization Solubilization (e.g., DMSO/DCM) Weighing->Solubilization Spill Spill Detected? Weighing->Spill If powder scatters Decon Routine Decontamination (1% Citric Acid Wash) Solubilization->Decon Neutralization Neutralize with 5% Acetic Acid & Absorb Spill->Neutralization Yes Spill->Decon No Validate Self-Validation (pH Swab Test = 6-7) Neutralization->Validate Decon->Validate End Safe Disposal & Workflow Complete Validate->End

Workflow for safe handling, decontamination, and self-validation of azetidine amine derivatives.

References

  • Enamine Compound 250mg CAS No:1487332-80-8 EN300-170556. AS-1 AXEL (Authorized Distributor). Available at:[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA), United States Department of Labor. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one
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